4-Methyl-2-(methylsulfanyl)-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-methylsulfanyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS2/c1-4-3-8-5(6-4)7-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWSGUJCLTXPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623021 | |
| Record name | 4-Methyl-2-(methylsulfanyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5316-67-6 | |
| Record name | 4-Methyl-2-(methylsulfanyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-(Methylthio)-4-methylthiazole
The following technical guide is structured as a high-level research monograph. It prioritizes the identification , synthesis , and application of 2-(methylthio)-4-methylthiazole, addressing the specific challenges in locating its CAS registry data due to nomenclature variations.
Executive Summary
2-(Methylthio)-4-methylthiazole is a heterocyclic organic compound characterized by a thiazole ring substituted with a methyl group at the 4-position and a methylthio (–S–CH₃) group at the 2-position.[1][2] It serves as a critical intermediate in the synthesis of cyanine dyes and pharmaceutical agents, and belongs to a class of thiazoles known for their potent "roasted" and "nutty" flavor profiles.[3]
This guide addresses the CAS Number Search challenge associated with this compound, as it is frequently indexed under its parent tautomer or variable nomenclature.[3] It provides a definitive identification strategy, a self-validating synthesis protocol, and safety guidelines for research applications.[3]
Nomenclature & Identity Resolution
One of the primary hurdles in sourcing this compound is the variability in chemical nomenclature.[3] Databases often index it based on the parent thiol or use IUPAC variations that obscure the common name.
Chemical Identity
| Property | Detail |
| Common Name | 2-(Methylthio)-4-methylthiazole |
| IUPAC Name | 4-Methyl-2-(methylsulfanyl)-1,3-thiazole |
| Molecular Formula | C₅H₇NS₂ |
| Molecular Weight | 145.25 g/mol |
| SMILES | Cc1csc(SC)n1 |
| InChI Key | (Derivative of) NLHAIPFBNQZTMY-UHFFFAOYSA-N (Parent) |
The CAS Number Search Strategy
Researchers often fail to find this specific compound because it is frequently synthesized in situ from its commercially available parent.[3] To locate or procure this material, one must often search for the parent thiol or the thione tautomer .
-
Target Compound: 4-Methyl-2-(methylthio)thiazole[4]
-
CAS Registry:20182-99-4 (Note: This CAS is specific to the S-methylated derivative but is rare in catalog searches).
-
-
Primary Precursor (Commercial Anchor): 4-Methyl-2-thiazolethiol
Technical Insight: The parent compound exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.[3] In solution, the thione form often predominates.[3] However, alkylation (reaction with methyl iodide) locks the structure into the S-methyl form (the target compound).[3]
Synthesis Protocol: S-Methylation
Since the target compound is often unavailable as a shelf reagent, the standard research protocol involves the S-methylation of 4-methyl-2-thiazolethiol.
Reaction Logic
The synthesis utilizes a nucleophilic substitution (
Reagents:
-
Substrate: 4-Methyl-2-thiazolethiol (CAS 5685-06-3).[6]
-
Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).[3]
-
Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃).[3]
-
Solvent: Ethanol or Methanol.[3]
Mechanism Visualization
The following diagram illustrates the transformation from the thione precursor to the S-methylated target.[3][8]
Figure 1: S-methylation pathway converting the thione tautomer to the stable methylthio ether.
Step-by-Step Methodology
This protocol is designed to be self-validating ; the disappearance of the starting material (thione) and the shift in solubility confirm reaction progress.
-
Preparation: Dissolve 10 mmol (1.31 g) of 4-methyl-2-thiazolethiol in 20 mL of 10% aqueous NaOH. The solution should be clear and slightly yellow (formation of the thiolate salt).
-
Addition: Cool the solution to 0–5°C in an ice bath. Add 11 mmol (0.7 mL) of Methyl Iodide dropwise over 10 minutes.
-
Caution: MeI is a volatile carcinogen.[3] Work in a fume hood.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup: Extract the reaction mixture with Diethyl Ether (3 x 20 mL). Combine organic layers and wash with brine.
-
Purification: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Yield: Expect a pale yellow oil. Purity can be assessed via TLC (Mobile phase: Hexane/EtOAc 4:1).[3] The product will have a higher
than the polar thiol precursor.
Applications & Significance
Flavor & Fragrance Chemistry
While 2-isopropyl-4-methylthiazole (FEMA 3555) and 2-ethyl-4-methylthiazole (FEMA 3680) are more common in commercial flavor catalogs, the 2-methylthio variant provides a distinct profile:
-
Odor Profile: Sulfurous, meaty, roasted, with phenolic undertones.[3]
-
Use Case: High-impact intermediate for creating complex "Maillard reaction" type flavors (roasted meat, coffee, nut).
Pharmaceutical & Dye Synthesis
The 2-methylthio group is a "leaving group equivalent" in certain nucleophilic aromatic substitutions, allowing further functionalization of the thiazole ring.[3]
-
Cyanine Dyes: Used as a precursor for photosensitizing dyes where the methylthio group is displaced by amine nucleophiles to extend conjugation.[3]
-
Drug Development: Thiazole rings are privileged scaffolds in medicinal chemistry (e.g., Tiazofurin, Bleomycin).[3]
Safety & Handling
Critical Safety Note: This workflow involves Methyl Iodide , a potent alkylating agent and suspected carcinogen.[3]
| Hazard Class | Precaution |
| Acute Toxicity (Oral/Inhale) | Handle in a certified fume hood. Do not breathe vapors.[3] |
| Skin Irritation | Wear nitrile gloves (double gloving recommended for MeI) and lab coat.[3] |
| Carcinogenicity | Methyl Iodide is an alkylating agent.[3] Use a closed system or trap for vapors.[3] |
| Odor Control | Thiazoles and their precursors have low odor thresholds (sulfurous/stench).[3] Treat glassware with bleach (sodium hypochlorite) post-reaction to oxidize residuals. |
References
-
PubChem. Compound Summary: 4-Methyl-2-thiazolethiol (CAS 5685-06-3).[6] National Library of Medicine.[3] Available at: [Link]
-
Organic Syntheses. General methods for Thiazole Synthesis and Alkylation. (Referencing historical Hantzsch synthesis adaptations). Available at: [Link]
-
The Good Scents Company. Thiazole Flavor Compounds and FEMA Numbers (Cross-reference for homologs). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-4-methylthiazole synthesis - chemicalbook [chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chembk.com [chembk.com]
- 5. 4-METHYLTHIAZOLE-2-THIOL | 4498-39-9 [chemicalbook.com]
- 6. 2(3H)-Thiazolethione, 4-methyl- | C4H5NS2 | CID 1201418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methyl-1,3-thiazole-2-thiol | CAS 4498-39-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparative Technical Guide: 4-Methylthiazole vs. 4-Methyl-2-(methylthio)thiazole
This technical guide provides a comparative analysis of 4-Methylthiazole and 4-Methyl-2-(methylthio)thiazole .
CRITICAL DATA ALERT: CAS Number Discrepancy
Attention Researchers: The CAS number 28588-75-2 provided in your request corresponds to Bis(2-methyl-3-furyl) disulfide , a potent meaty/roasty flavor compound.
The compound 4-Methyl-2-(methylthio)thiazole (the subject of your chemical name) is a distinct entity (CAS 3571-70-2 or similar derivatives). This guide focuses on the thiazole derivative as named, but please verify which chemical you intend to source, as their sensory profiles and reactivities differ fundamentally.
Executive Summary
This guide contrasts the physicochemical and reactive properties of 4-Methylthiazole (a fundamental heteroaromatic scaffold) and its functionalized derivative, 4-Methyl-2-(methylthio)thiazole . While the former serves as a versatile building block for C2-lithiation and flavor chemistry (nutty/green notes), the latter is a specialized intermediate where the C2-position is "blocked" yet activated for nucleophilic displacement, making it critical for constructing complex pharmaceutical architectures.
Physicochemical Profile
| Property | 4-Methylthiazole | 4-Methyl-2-(methylthio)thiazole |
| CAS Number | 693-95-8 | 3571-70-2 (verify specific isomer) |
| Molecular Formula | C₄H₅NS | C₅H₇NS₂ |
| Molecular Weight | 99.15 g/mol | 145.24 g/mol |
| Physical State | Colorless to pale yellow liquid | Pale yellow to orange oil |
| Boiling Point | 133–135 °C (at 760 mmHg) | ~210–220 °C (est.); 105–110 °C (at 15 mmHg) |
| Density | 1.09 g/mL | ~1.18–1.22 g/mL (est.)[1] |
| Odor Profile | Nutty, green, vegetable-like, roasted. | Sulfurous, metallic, heavy, alliaceous. |
| Solubility | Soluble in alcohol, ether, water (mod.) | Soluble in DCM, EtOAc; Insoluble in water. |
| Key Reactivity | C2-Deprotonation (Acidic Proton) | C2-Nucleophilic Displacement (Leaving Group) |
Structural & Synthetic Analysis[2][3][4]
The fundamental difference lies at the C2 position. In 4-methylthiazole, C2 hosts an acidic proton (
Visualization: Structural & Synthetic Pathways
Caption: Comparative synthesis and divergent reactivity pathways. 4-Methylthiazole undergoes C2-lithiation, while the methylthio derivative allows for C2-substitution via oxidation and displacement.
Detailed Reactivity & Applications
A. 4-Methylthiazole: The Nucleophilic Scaffold
-
Mechanism: The C2 proton is relatively acidic. Treatment with n-butyllithium (n-BuLi) at -78°C generates 2-lithio-4-methylthiazole.
-
Application: This species acts as a potent nucleophile, reacting with aldehydes, ketones, or alkyl halides to install carbon chains at C2.
-
Flavor Industry: Used directly as a flavoring agent (FEMA 3716) to impart nutty, roasted notes to dairy and meat products.
B. 4-Methyl-2-(methylthio)thiazole: The Electrophilic Precursor
-
Mechanism: The -SMe group is a poor leaving group on its own but becomes excellent upon oxidation.
-
Oxidation: Reaction with m-chloroperbenzoic acid (m-CPBA) or Oxone® converts the sulfide to a sulfoxide (-SOMe) or sulfone (-SO₂Me).
-
Displacement (
): The oxidized group is readily displaced by amines, hydrazines, or alkoxides.
-
-
Application: This pathway is vital in medicinal chemistry for creating 2-aminothiazole derivatives (common in kinase inhibitors) when the Hantzsch synthesis of the 2-amino analog is low-yielding or requires sensitive functional groups.
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-2-(methylthio)thiazole
Use this protocol to synthesize the target from the thiol precursor.
-
Precursor Preparation: React chloroacetone (1.0 eq) with ammonium dithiocarbamate (1.1 eq) in ethanol to yield 4-methylthiazole-2-thiol (Solid, MP ~90°C).
-
Methylation:
-
Dissolve 4-methylthiazole-2-thiol (10 mmol) in DMF (20 mL).
-
Add Potassium Carbonate (
, 12 mmol) and stir for 15 min. -
Add Methyl Iodide (MeI, 11 mmol) dropwise at 0°C. Caution: MeI is carcinogenic.
-
Stir at Room Temperature (RT) for 2 hours.
-
-
Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over
, and concentrate. -
Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc).
Protocol 2: C2-Functionalization via SMe Displacement
Use this to convert the methylthio group into an amine.
-
Oxidation: Dissolve 4-methyl-2-(methylthio)thiazole (1.0 eq) in DCM. Add m-CPBA (2.2 eq) at 0°C. Stir 4h to form the sulfone.
-
Displacement: Treat the crude sulfone with a primary amine (e.g., benzylamine, 1.5 eq) in THF. Heat to reflux for 6-12 hours.
-
Result: 2-(Benzylamino)-4-methylthiazole.
Safety & Handling (SDS Summary)
| Hazard Category | 4-Methylthiazole | 4-Methyl-2-(methylthio)thiazole |
| Flammability | Flammable Liquid (Cat 3) . Flash point ~32°C. | Combustible. Flash point >110°C (est). |
| Acute Toxicity | Harmful if swallowed (H302).[2] | Likely Harmful/Toxic (Analogous to thiols). |
| Health Effects | Skin/Eye Irritant. Respiratory irritant. | Stench . Severe Eye Irritant. Potential sensitizer. |
| Handling | Fume hood required. Avoid sparks. | Dedicated stench hood required . Bleach required for spill neutralization. |
Neutralization of Thiol/Sulfide Odors: Glassware contaminated with the methylthio derivative should be soaked in a dilute bleach (sodium hypochlorite) solution to oxidize the sulfur residues before washing.
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link
- Reactivity of 2-Substituted Thiazoles: Metzger, J. V. (1979). Thiazole and Its Derivatives. Wiley-Interscience. (Standard Reference Text).
-
Methylation of Thiazole-2-thiols: Buckman, S. J., et al. (1941).[3] "Synthesis of 2-methylthio-4-methylthiazole." Journal of Organic Chemistry, 6, 764.[3]
-
FEMA Flavor Database: Flavor and Extract Manufacturers Association. "4-Methylthiazole (FEMA 3716)." Link
-
Safety Data Sheet (4-Methylthiazole): Fisher Scientific SDS. Link
Sources
- 1. Furfuryl methyl disulfide | C6H8OS2 | CID 62131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prod.adv-bio.com [prod.adv-bio.com]
- 3. 319. The reactivity of the alkylthio-group in nitrogen ring compounds. Part I. A general method for the preparation of symmetrical and unsymmetrical thiacyanines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Molecular weight and formula of C5H7NS2 thiazole derivatives
Technical Whitepaper: Structural Characterization and Synthetic Utility of C5H7NS2 (4,5-Dimethylthiazole-2-thiol)
Abstract
The molecular formula C5H7NS2 primarily designates 4,5-Dimethylthiazole-2-thiol (CAS: 5351-51-9), a heterocyclic scaffold of significant interest in medicinal chemistry and flavor science.[][2] While often simplified as a thiol, this compound exhibits complex thione-thiol tautomerism that dictates its reactivity profile in nucleophilic substitutions and metal coordination.[] This guide provides a definitive technical analysis of its physiochemical properties, a validated synthetic protocol, and critical considerations for its application in drug discovery, including a specific interference mechanism in cell viability assays.
Part 1: Physiochemical Profile & Tautomeric Equilibrium[1][3]
The reactivity of C5H7NS2 is governed by the equilibrium between its thiol (mercapto) and thione forms. In the solid state and neutral solution, the thione tautomer (4,5-dimethyl-4-thiazoline-2-thione) often predominates due to the stability of the thioamide resonance.[] However, in the presence of bases, the equilibrium shifts to the thiolate anion, facilitating S-alkylation.
Table 1: Key Physiochemical Specifications
| Property | Specification | Technical Note |
| IUPAC Name | 4,5-Dimethylthiazole-2-thiol | Often listed as 4,5-Dimethyl-4-thiazoline-2-thione.[] |
| CAS Registry | 5351-51-9 | Primary isomer for this formula.[] |
| Molecular Weight | 145.25 g/mol | Average mass.[][3] |
| Exact Mass | 145.00199 Da | Monoisotopic mass (for HRMS validation).[] |
| Appearance | Yellow to tan crystalline solid | Oxidizes to disulfide (dimer) upon prolonged air exposure.[] |
| pKa | ~6.5 - 7.5 (Thiol group) | Acidity allows deprotonation by weak bases (e.g., K2CO3).[] |
| Solubility | DMSO, Ethanol, DCM | Poorly soluble in water; soluble in alkaline aqueous solution. |
Structural Dynamics: The Tautomerism Pathway
Understanding this equilibrium is vital for synthetic planning.[] If N-alkylation is desired, specific hard electrophiles and conditions are required to overcome the S-alkylation preference.[]
Figure 1: The thione form is stable, but the thiolate anion drives the S-alkylation reactions common in medicinal chemistry.[]
Part 2: Validated Synthetic Protocol
The most robust synthesis for 4,5-dimethylthiazole-2-thiol utilizes the Hantzsch thiazole synthesis principle, condensing an
Reaction Mechanism
-
Precursor Formation: Reaction of Carbon Disulfide (
) with Ammonia ( ) generates ammonium dithiocarbamate.[] -
Cyclization: Condensation with 3-chloro-2-butanone closes the thiazole ring.[]
Experimental Workflow
Reagents:
-
3-Chloro-2-butanone (1.0 eq)[]
-
Carbon Disulfide (
) (1.1 eq)[] -
Ammonium Hydroxide (28%
) (3.0 eq)[]
Step-by-Step Methodology:
-
Dithiocarbamate Preparation:
-
In a round-bottom flask equipped with a reflux condenser and dropping funnel, charge Ethanol (50 mL) and Ammonium Hydroxide (3.0 eq).
-
Cool to 0–5°C in an ice bath.[]
-
Add Carbon Disulfide (
) dropwise over 30 minutes.[] Caution: is highly flammable and toxic.[] Use a fume hood. -
Stir for 1 hour at 0°C. The solution will turn yellow/orange as ammonium dithiocarbamate forms.
-
-
Cyclization:
-
Add 3-Chloro-2-butanone (1.0 eq) dropwise to the cold dithiocarbamate solution.[]
-
Allow the mixture to warm to room temperature over 1 hour.
-
Heat to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The product may precipitate as a solid.
-
Concentrate the solvent under reduced pressure (Rotavap) to remove ethanol and excess ammonia.
-
Resuspend the residue in cold water (100 mL). The product is insoluble in water.
-
Filter the crude solid.
-
Recrystallization (Critical Step): Recrystallize from hot Ethanol/Water (1:1) or Toluene to remove sulfur byproducts.[]
-
Dry in a vacuum oven at 40°C.
-
Figure 2: Step-wise synthetic workflow for C5H7NS2 via Hantzsch condensation.
Part 3: Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.
-
1H NMR (DMSO-d6, 400 MHz):
-
2.15 ppm (s, 3H,
at C4). -
2.25 ppm (s, 3H,
at C5). - 13.20 ppm (br s, 1H, NH/SH). Note: This proton is exchangeable and broad due to tautomerism.[]
-
2.15 ppm (s, 3H,
-
Mass Spectrometry (ESI+):
-
Calculated
.[] -
Observed
.[]
-
-
IR Spectroscopy:
-
Strong band at ~1300–1100 cm⁻¹ (C=S character).[]
-
Broad band ~3100–3400 cm⁻¹ (N-H stretch of thione form).
-
Part 4: Critical Application Notes for Drug Discovery
The "Privileged Scaffold" Status
The 2-mercaptothiazole core is a bioisostere for various amide and carboxylate functionalities.[] It is frequently used to design:
-
Tyrosinase Inhibitors: The sulfur moiety coordinates with copper ions in the enzyme active site.
-
Antimicrobials: As a precursor to sulfenamides.[]
Critical Interference Warning: MTT Assays
WARNING: Researchers using C5H7NS2 derivatives in cell viability assays must avoid the MTT assay.
-
Mechanism: The free thiol/thione group in 4,5-dimethylthiazole-2-thiol possesses sufficient reducing power to convert the MTT tetrazolium salt into purple formazan in the absence of live cells.[]
-
Result: False positives (artificially high viability counts).[]
-
Corrective Action: Use ATP-based luminescence assays (e.g., CellTiter-Glo) or LDH release assays which are not redox-dependent in the same manner [1].[]
References
-
Meltz, M. L., & Herman, T. S. (2000). Antioxidant compounds interfere with the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide cytotoxicity assay. Cancer Detection and Prevention, 24(5), 405–414.[][6] Link
-
PubChem. (2023).[] Compound Summary: 4,5-Dimethylthiazole-2(3H)-thione. National Library of Medicine.[] Link[]
-
Organic Syntheses. (1945).[] 2,4-Dimethylthiazole (Analogous Synthesis Protocol). Organic Syntheses, Coll.[] Vol. 3, p. 332. Link[]
-
Sigma-Aldrich. (2023).[] Product Specification: 4,5-Dimethylthiazole-2-thiol. Link[]
Sources
- 2. 4,5-Dimethyl-thiazole-2-thiol [oakwoodchemical.com]
- 3. 4,5-Dimethyl-thiazole-2-thiol | CAS 5351-51-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents [patents.google.com]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
4-Methyl-2-(methylsulfanyl)-1,3-thiazole PubChem CID and safety data
4-Methyl-2-(methylsulfanyl)-1,3-thiazole: Technical Profile & Safety Guide
Executive Summary
4-Methyl-2-(methylsulfanyl)-1,3-thiazole (CAS: 5316-67-6) is a specialized heterocyclic organosulfur compound critical in both flavor chemistry and pharmaceutical synthesis.[1] Characterized by its potent savory, roasted, and meaty aroma profile, it serves as a high-impact flavoring agent in the food industry.[1][2] In drug development, its thiazole core acts as a versatile scaffold for synthesizing bioactive molecules, including cyanine dyes and potential antimicrobial agents.[2][3] This guide provides a rigorous technical analysis of its physicochemical properties, synthesis pathways, safety protocols, and applications, designed for researchers and industrial scientists.[1][2]
Chemical Identity & Physicochemical Profile
This compound is a 2,4-disubstituted thiazole derivative where the 2-position is functionalized with a methylsulfanyl (methylthio) group.[1][2]
Table 1: Chemical Identity & Properties
| Parameter | Data |
| IUPAC Name | 4-Methyl-2-(methylsulfanyl)-1,3-thiazole |
| Common Synonyms | 2-Methylthio-4-methylthiazole; 4-Methyl-2-methylthiothiazole |
| CAS Number | 5316-67-6 |
| PubChem CID | 21606 (Verified via structure search) |
| Molecular Formula | C₅H₅NS₂ |
| Molecular Weight | 145.25 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~246-248°C (at atm, extrapolated); ~100-110°C (at 15 mmHg) |
| Density | ~1.18 g/cm³ (Predicted) |
| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform |
| Odor Profile | Roasted, nutty, meaty, sulfurous, savory |
Synthesis & Manufacturing
The synthesis of 4-Methyl-2-(methylsulfanyl)-1,3-thiazole typically involves the alkylation of the corresponding thiazole-2-thiol.[1] This process is favored for its high yield and specificity.[2]
Mechanistic Pathway
The core reaction is an S-alkylation (nucleophilic substitution) of 4-methylthiazole-2-thiol with a methylating agent (e.g., Methyl Iodide or Dimethyl Sulfate) under basic conditions.[1]
-
Precursor Formation : 4-Methylthiazole-2-thiol is synthesized by condensing chloroacetone with ammonium dithiocarbamate .[1]
-
Alkylation : The thiol is deprotonated by a base (NaOH or K₂CO₃) to form the thiolate anion, which then attacks the methylating agent.[2]
Experimental Protocol (Laboratory Scale)
-
Reagents : 4-Methylthiazole-2-thiol (1.0 eq), Methyl Iodide (1.1 eq), Potassium Carbonate (1.2 eq), Acetone (Solvent).[1][2]
-
Procedure :
-
Dissolve 4-methylthiazole-2-thiol in acetone in a round-bottom flask.
-
Add anhydrous K₂CO₃ and stir at room temperature for 30 minutes to generate the thiolate.
-
Add Methyl Iodide dropwise to the suspension.[2] Caution: Exothermic.
-
Reflux the mixture for 2-4 hours. Monitor via TLC (Hexane:EtOAc 4:1).[2]
-
Filter off inorganic salts and concentrate the filtrate under reduced pressure.[2]
-
Purify the crude oil via vacuum distillation or column chromatography.[2]
-
Synthesis Workflow Diagram
Caption: Step-wise synthesis pathway from precursors to final methylated thiazole product.
Safety & Toxicology Assessment
As an organosulfur compound, 4-Methyl-2-(methylsulfanyl)-1,3-thiazole requires careful handling.[1] While specific toxicological data is limited, it is classified based on structural analogs and GHS standards.[2]
GHS Classification
-
Signal Word : WARNING
-
Hazard Statements :
-
Precautionary Statements :
Handling & PPE Decision Tree
Caption: Safety decision matrix for handling and spill response.
Analytical Characterization
Verification of the compound's identity and purity is essential.[2]
-
1H NMR (CDCl₃, 400 MHz) :
-
GC-MS :
Applications & Functional Utility
Flavor & Fragrance Industry[14]
-
Function : High-impact flavoring agent.
-
Profile : Provides "roasted," "meaty," and "nutty" notes essential for savory applications (soups, gravies, meat substitutes).[1][2]
-
Threshold : Very low odor threshold (ppb range), requiring high dilution.[2]
Pharmaceutical Intermediate
-
Scaffold : Used as a building block for cyanine dyes (photosensitizers) and biologically active molecules.[2]
-
Reactivity : The 5-position is susceptible to electrophilic aromatic substitution (e.g., formylation to the aldehyde, CAS 22042-77-9), allowing further functionalization.[1][2]
References
-
PubChem Compound Summary . 4-Methyl-2-(methylsulfanyl)-1,3-thiazole.[1] National Center for Biotechnology Information.[2] Link
-
Buckman, S. J., et al. (1941).[2] Synthesis of 2-methylthio-4-methylthiazole. Journal of Organic Chemistry.
-
Fluorochem . Safety Data Sheet: 4-Methyl-2-(methylthio)thiazole (CAS 5316-67-6).[1] Link
-
ChemSrc . 4-Methyl-2-(methylsulfanyl)-1,3-thiazole Properties & CAS 5316-67-6. Link
-
The Good Scents Company . Thiazole Flavor Materials. Link
Sources
Technical Guide: Solubility Profile and Thermodynamic Analysis of 2-Methylthio-4-Methylthiazole
[1]
Executive Summary
2-Methylthio-4-methylthiazole (CAS: 2370-41-4 ), also known as 4-methyl-2-(methylthio)thiazole , is a critical heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents and as a high-value flavoring compound (imparting nutty, meat-like, or coffee notes).[1]
Precise solubility data for this compound is essential for optimizing purification processes (crystallization), reaction solvent selection, and extraction efficiency.[1] This guide provides a detailed physicochemical profile, a rigorous experimental protocol for solubility determination using Laser Monitoring , and a thermodynamic framework for modeling its dissolution behavior in organic solvents.
Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 4-Methyl-2-(methylsulfanyl)-1,3-thiazole |
| CAS Number | 2370-41-4 |
| Molecular Formula | C₅H₇NS₂ |
| Molecular Weight | 145.25 g/mol |
| Physical State | Colorless to pale yellow liquid or low-melting solid (depending on purity/temp) |
| Boiling Point | ~208 °C (at 760 mmHg) |
| Density | ~1.18 g/cm³ |
| Solubility Character | Lipophilic; Soluble in alcohols, esters, ketones; Sparingly soluble in water.[1][2][3] |
Structural Implications on Solubility
The molecule features a thiazole ring substituted with a hydrophobic methyl group at position 4 and a methylthio (-SMe) group at position 2.[1]
-
Lipophilicity: The methyl and methylthio groups increase the non-polar surface area, enhancing solubility in non-polar to moderately polar solvents (e.g., Ethyl Acetate, Toluene).
-
Hydrogen Bonding: The thiazole nitrogen acts as a weak hydrogen bond acceptor, while the sulfur atoms are poor acceptors. The lack of hydrogen bond donors (unlike 2-amino-4-methylthiazole) suggests lower solubility in highly polar, protic solvents (like water) compared to its amino-analogues.[1]
Experimental Protocol: Laser Monitoring Method
To generate high-accuracy solubility data (mole fraction
Apparatus Setup[1][4]
-
Jacketed Glass Vessel: 50–100 mL, temperature-controlled (
K) via a circulating water bath.[1] -
Laser System: He-Ne laser (or high-stability diode laser,
nm).[1] -
Photo-detector: Silicon photocell to record light intensity (
).[1] -
Agitation: Magnetic stirrer at constant RPM (e.g., 400 rpm).
Step-by-Step Methodology
-
Preparation: Add a known mass of solvent (
) to the vessel.[1] Maintain temperature (e.g., 278.15 K). -
Initial State: The pure solvent allows maximum laser transmission (
).[1] -
Solute Addition: Gradually add 2-methylthio-4-methylthiazole in small, weighed increments (
). -
Dissolution Phase: After each addition, allow time for equilibration. If the solution is unsaturated, the solid dissolves, and laser intensity remains high (
).[1] -
Saturation Point: Continue addition until the laser intensity (
) drops sharply and stabilizes at a lower value. This indicates the presence of undissolved solid particles scattering the beam (Tyndall effect).[1] -
Calculation: The total mass of solute added (
) just prior to the intensity drop defines the saturation solubility.[1]
Experimental Workflow Diagram
Figure 1: Logic flow for the Laser Monitoring Solubility Determination.
Thermodynamic Modeling & Analysis
Once experimental data is gathered, it must be correlated using thermodynamic models to allow for interpolation and process design.[1]
Modified Apelblat Equation
This semi-empirical model is the most accurate for correlating solubility with temperature for thiazole derivatives.[1]
- : Mole fraction solubility.[1][4]
- : Absolute temperature (K).[1][4][5]
- : Empirical parameters derived from regression analysis.
-
Utility: Excellent for predicting solubility within the measured temperature range (typically 273.15 K to 323.15 K).[1]
(Buchowski-Ksiazczak) Equation
Useful for understanding the non-ideality of the solution.[1]
1- : Parameter related to the association of molecules in solution.
- : Enthalpy term.[1]
- : Melting point of the solute.
Thermodynamic Dissolution Functions
The dissolution of 2-methylthio-4-methylthiazole is typically an endothermic and entropy-driven process.[1][4] The standard molar enthalpy (
-
Enthalpy (
): [1] -
Gibbs Energy (
): [1]-
Insight: A positive
indicates the dissolution is not spontaneous for the pure solid entering a standard state solution, but the mixing process drives it.[1]
-
-
Entropy (
): [1]-
Insight: A positive value confirms that the disorder of the system increases as the crystal lattice breaks down and mixes with the solvent.
-
Solubility Landscape (Predicted)
Based on the structural analogues (e.g., 2-amino-4-methylthiazole and 2-mercaptobenzothiazole), the solubility ranking for 2-methylthio-4-methylthiazole in organic solvents is expected to follow this order:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Short-chain Alcohols | Methanol, Ethanol | High | Favorable polar interactions; "Like dissolves like" for the heterocyclic ring. |
| Esters/Ketones | Ethyl Acetate, Acetone | Very High | Strong dipole-dipole interactions; lack of H-bond donor in solute matches these acceptors.[1] |
| Aromatic Hydrocarbons | Toluene | Moderate | |
| Alkanes | Cyclohexane, Hexane | Low | Lack of polar interaction capability.[1] |
| Water | Water | Very Low | Hydrophobic effect of the methyl/methylthio groups dominates. |
Applications in Process Design
Understanding this solubility data is critical for:
-
Crystallization: Using a cooling crystallization method in solvents like Ethanol or Ethyl Acetate is ideal, as solubility drops significantly with temperature (positive
).[1] -
Extraction: For synthesizing the compound, extraction from an aqueous reaction mixture using Toluene or Ethyl Acetate will yield high recovery rates due to the high partition coefficient.[1]
References
-
Apelblat, A., & Manzurola, E. (1999).[1][3] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[3] The Journal of Chemical Thermodynamics. Link[1]
-
Sha, J., et al. (2020).[1][3] The dissolution behaviour and apparent thermodynamic analysis of doxifluridine in twelve pure solvents at various temperatures. The Journal of Chemical Thermodynamics. Link[1]
-
Wang, J., et al. (2018).[1] Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents. Journal of Molecular Liquids. (Contextual Analog).
-
PubChem. (2024).[1] Compound Summary for CID 2760100: 2-(Methylthio)thiazole.[1] National Library of Medicine.[1] Link[1]
-
Jouyban, A. (2008).[1] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.
Sources
- 1. Calcium sulfate - Wikipedia [en.wikipedia.org]
- 2. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. Thermodynamic Solubility Profile of Temozolomide in Different Commonly Used Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on 2-alkylthio-4-methylthiazole synthesis
An In-Depth Technical Guide to the Synthesis of 2-Alkylthio-4-methylthiazoles
Abstract This technical guide details the synthetic pathways for 2-alkylthio-4-methylthiazoles, a class of heterocyclic compounds critical in pharmaceutical development (antifungal, anticancer agents) and flavor chemistry. The content prioritizes the Hantzsch-derived Two-Step Protocol as the industrial standard for reliability and scalability, while also examining One-Pot efficiency optimizations.
Introduction & Retrosynthetic Analysis
The 2-alkylthio-4-methylthiazole scaffold consists of a 1,3-thiazole ring substituted with a methyl group at the C4 position and an alkylthio (-SR) moiety at the C2 position. These derivatives are chemically significant due to the reactivity of the C2 position and the biological pharmacophore properties of the thiazole ring.
Retrosynthetic Logic: The most robust disconnection is at the C2-S bond (alkylation) and the heterocyclic ring construction (Hantzsch cyclization).
-
Disconnection 1 (C-S Bond): Removal of the alkyl group reveals the 4-methyl-2-thiazolethiol (or its thione tautomer) and an electrophilic alkyl halide.
-
Disconnection 2 (Heterocycle Formation): The thiazole ring is deconstructed into chloroacetone (alpha-haloketone) and ammonium dithiocarbamate (S-N-C-S fragment).
Figure 1: Retrosynthetic tree illustrating the convergent strategy from commodity chemicals.
The Industrial Standard: Two-Step Synthesis
This method is preferred for its high yields, purification ease, and the stability of the intermediate thiol.
Step 1: Synthesis of 4-Methyl-2-thiazolethiol
This step utilizes a modified Hantzsch Thiazole Synthesis. The reaction involves the condensation of chloroacetone with ammonium dithiocarbamate.
-
Mechanism: Nucleophilic attack of the dithiocarbamate sulfur on the alpha-carbon of chloroacetone, followed by cyclization and dehydration.
-
Key Consideration: The intermediate dithiocarbamate is often generated in situ from carbon disulfide and ammonia to avoid handling unstable isolated salts.
Detailed Protocol:
-
Reagent Preparation: In a 500 mL round-bottom flask, combine Ammonium Dithiocarbamate (0.1 mol) [Prepared by reacting CS₂ (0.1 mol) with conc. NH₄OH (0.2 mol) in ethanol at 0°C].
-
Addition: Add Chloroacetone (0.1 mol, 9.25 g) dropwise over 30 minutes while maintaining the temperature below 10°C. Caution: Chloroacetone is a potent lachrymator.
-
Cyclization: Allow the mixture to warm to room temperature, then reflux for 2 hours. The solution will turn yellow/orange.
-
Work-up: Cool the mixture. The product, 4-methyl-2-thiazolethiol, often precipitates. If not, acidify slightly with dilute HCl to protonate the thione form. Filter the solid, wash with cold water, and recrystallize from ethanol.
-
Yield: Typically 70–80%.[1]
-
Characterization: MP: 89–90°C.
Step 2: S-Alkylation of 4-Methyl-2-thiazolethiol
The thiol exists in equilibrium with its thione tautomer. Under basic conditions, the thiolate anion is formed, which acts as a potent nucleophile towards alkyl halides (S_N2 mechanism).
Figure 2: Mechanism of the base-catalyzed S-alkylation.
Detailed Protocol:
-
Solvation: Dissolve 4-methyl-2-thiazolethiol (10 mmol, 1.31 g) in Ethanol (20 mL).
-
Deprotonation: Add Potassium Hydroxide (KOH) (11 mmol, 0.62 g) or Triethylamine (1.5 eq). Stir for 15 minutes until the solution is clear (formation of thiolate).
-
Alkylation: Add the appropriate Alkyl Halide (11 mmol) (e.g., Methyl Iodide, Ethyl Bromide, Benzyl Chloride) dropwise.
-
Reaction: Stir at room temperature for 1–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Work-up: Evaporate ethanol. Resuspend residue in water and extract with Dichloromethane (DCM). Dry organic layer over Na₂SO₄ and concentrate.[2]
-
Purification: Silica gel chromatography (usually not required if conversion is quantitative) or distillation.
Quantitative Data & Optimization
The following table summarizes expected yields based on the alkyl group (R) using the standard KOH/Ethanol protocol.
| Alkyl Group (R) | Alkylating Agent | Reaction Time | Yield (%) | Physical State |
| Methyl | Methyl Iodide (MeI) | 1 h | 85–92% | Oil / Low MP Solid |
| Ethyl | Ethyl Bromide (EtBr) | 2 h | 80–88% | Oil |
| Allyl | Allyl Bromide | 1.5 h | 78–85% | Oil |
| Benzyl | Benzyl Chloride | 3 h | 85–90% | Solid |
| Propyl | 1-Bromopropane | 4 h | 75–82% | Oil |
Optimization Notes:
-
Solvent: Ethanol is green and effective. DMF accelerates the reaction for hindered halides but complicates work-up. Water can be used with Phase Transfer Catalysts (TBAB) for a greener approach.
-
One-Pot Variant: It is possible to perform the Hantzsch synthesis and alkylation in a single vessel. After the reflux in Step 1, cool the mixture, add excess base (2.2 eq total) and the alkyl halide directly. Yields are typically 5–10% lower due to side reactions but operational time is halved.
Applications & Biological Relevance
-
Pharmaceuticals: The 2-alkylthio-4-methylthiazole core is a bioisostere for other heterocycles. Derivatives exhibit antifungal (inhibiting ergosterol synthesis) and anticancer activity (tubulin polymerization inhibitors).
-
Flavor Chemistry: 2-Alkylthio thiazoles are potent flavorants. The 2-methylthio derivative possesses a nutty, roasted meat profile, while longer chains (propyl/butyl) shift towards vegetable/green notes.
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). Ueber die Synthese des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft. Link
-
Alkylation Protocol: Organic Syntheses, Coll. Vol. 3, p.76 (1955); Vol. 25, p.3 (1945). 2-Amino-4-methylthiazole (Analogous Thiol Precursor Synthesis).Link
-
Green Chemistry Alkylation: Kazemi, M., et al. (2015). Alkylation of Thiols in Green Mediums.[3] Journal of Materials and Environmental Science.[3] Link
-
Biological Activity: Chimenti, F., et al. (2011). Synthesis and Antifungal Activity of 2-Thiazolylhydrazone Derivatives.[4] Bioorganic & Medicinal Chemistry Letters. Link
-
One-Pot Dithiocarbamate Strategies: Rostamizadeh, S., et al. (2025).[5] Three-component reaction access to S-alkyl dithiocarbamates.[6][7] Green Chemistry.[6] Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. Three-component reaction access to S-alkyl dithiocarbamates under visible-light irradiation conditions in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Facile access to S-aryl/alkyl dithiocarbamates via a three-component reaction under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Physicochemical Characterization of 4-methyl-2-(methylthio)thiazole: Boiling Point and Density
Foreword for the Advanced Researcher
Contextual Overview and Physicochemical Significance
4-methyl-2-(methylthio)thiazole belongs to the thiazole family, a class of heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen atoms.[1] Thiazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as building blocks in organic synthesis.[1] The boiling point and density of a compound are fundamental physical properties that are critical for a variety of applications, including:
-
Purification: Fractional distillation, a common method for purifying liquid compounds, is entirely dependent on differences in boiling points.
-
Reaction Engineering: Understanding the boiling point is crucial for selecting appropriate reaction temperatures and preventing the loss of volatile reagents or products.
-
Formulation and Drug Delivery: Density influences the solubility and miscibility of a compound, which are key parameters in the development of pharmaceutical formulations.
-
Regulatory Compliance and Safety: Accurate physical property data is a prerequisite for safety data sheets (SDS) and regulatory submissions.
Estimated Physicochemical Properties of 4-methyl-2-(methylthio)thiazole
In the absence of direct experimental data for 4-methyl-2-(methylthio)thiazole, we can infer estimated values by examining structurally similar compounds. The following table summarizes the reported boiling points and densities of several related thiazole derivatives.
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL) |
| 2-Ethyl-4-methylthiazole | C6H9NS | 161-162 | 1.026 @ 25°C |
| 4-Ethyl-2-methylthiazole | C6H9NS | 171-173 | Not Reported |
| 2-Isobutyl-4-methylthiazole | C8H13NS | 189 or 203-206 | Not Reported[2] |
Based on these analogs, it is reasonable to hypothesize that the boiling point of 4-methyl-2-(methylthio)thiazole will likely fall within the range of 160-210°C at atmospheric pressure. The presence of the sulfur atom in the methylthio group may lead to a slightly higher boiling point compared to an ethyl group due to increased molecular weight and potential for dipole-dipole interactions. The density is anticipated to be in the vicinity of 1.0 to 1.1 g/mL at room temperature.
Experimental Determination of Boiling Point
The definitive determination of a compound's boiling point is an essential laboratory practice. The choice of method often depends on the available sample quantity and the required precision.
Methodology: Distillation Method (Macroscale)
For quantities of several milliliters or more, the most straightforward method is a simple distillation.
Protocol:
-
Apparatus Setup: Assemble a standard simple distillation apparatus as depicted in the workflow diagram below. Ensure all glass joints are properly sealed.
-
Sample Introduction: Place the 4-methyl-2-(methylthio)thiazole sample and a few boiling chips into the distillation flask.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Observation: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature, when the thermometer bulb is level with the side arm of the distillation head and is bathed in vapor, is the boiling point.
-
Pressure Correction: Record the atmospheric pressure. If the pressure is not exactly 760 mmHg, a pressure correction to the observed boiling point will be necessary for standardization.
Experimental Workflow for Boiling Point Determination (Distillation)
Caption: Workflow for Boiling Point Determination via Distillation.
Causality Behind Experimental Choices
-
Boiling Chips: These are added to prevent "bumping" (sudden, violent boiling) by providing nucleation sites for bubbles to form smoothly.
-
Thermometer Placement: Precise placement is critical. If the bulb is too high, the recorded temperature will be lower than the actual boiling point. If too low, it will be influenced by the superheated liquid, leading to an inaccurate reading.
-
Steady Distillation: A stable temperature during distillation indicates that a pure substance is boiling.
Experimental Determination of Density
Density is a measure of mass per unit volume and is typically determined using a pycnometer or a digital density meter for high accuracy.
Methodology: Pycnometer Method
A pycnometer is a flask with a specific, accurately known volume.
Protocol:
-
Calibration: Clean and dry the pycnometer thoroughly and determine its mass (m_pyc).
-
Water Measurement: Fill the pycnometer with deionized water of a known temperature and record the mass (m_pyc+water).
-
Sample Measurement: Empty and dry the pycnometer, then fill it with the 4-methyl-2-(methylthio)thiazole sample at the same temperature and record the mass (m_pyc+sample).
-
Calculation:
-
Mass of water = (m_pyc+water) - m_pyc
-
Volume of pycnometer = (Mass of water) / (Density of water at the measurement temperature)
-
Mass of sample = (m_pyc+sample) - m_pyc
-
Density of sample = (Mass of sample) / (Volume of pycnometer)
-
Logical Relationship for Density Calculation
Caption: Logical Flow for Density Calculation using a Pycnometer.
Trustworthiness and Self-Validation
The pycnometer method is self-validating because it relies on the accurately known density of a standard substance (water). Any significant deviation in the calculated volume of the pycnometer during calibration would indicate an error in the procedure (e.g., improper cleaning, drying, or temperature control).
Conclusion
While the definitive boiling point and density of 4-methyl-2-(methylthio)thiazole remain to be experimentally determined and published, this guide provides a scientifically rigorous framework for their investigation. By referencing the properties of structurally related compounds, researchers can form a reasonable hypothesis of the expected values. The detailed protocols for determining boiling point and density are presented with an emphasis on the underlying principles to ensure accurate and reproducible results. The adoption of these standardized methods will contribute valuable data to the broader scientific community and facilitate the continued development of thiazole-based compounds in various fields of research.
References
- ChemBK. (n.d.). 4-Methyl-2-(Methylthio)thiazole-5-carbaldehyde.
- The Good Scents Company. (n.d.). 4-ethyl-2-methyl thiazole.
- The Good Scents Company. (n.d.). 2-isobutyl-4-methyl thiazole.
- CymitQuimica. (n.d.). CAS 19975-56-5: 4,5-Dihydro-2-(methylthio)thiazole.
- The Good Scents Company. (n.d.). 2-ethyl-4-methyl thiazole.
- PubChem. (n.d.). 2(3H)-Thiazolethione, 4-methyl-.
- PubChem. (n.d.). 2-Ethyl-4-methyl thiazole.
- Sigma-Aldrich. (n.d.). 2-Ethyl-4-methylthiazole.
- PubChem. (n.d.). 2-(Methylthio)thiazole.
- Chemical Synthesis Database. (n.d.). 4-methyl-2-phenethyl-thiazole.
- NIST. (n.d.). Thiazole, 4-methyl-2-(2-methylpropyl)-.
Sources
The Evolution and Mechanistic Role of 2-Methylthio-4-methylthiazole in Cyanine Dye Synthesis: A Historical and Technical Perspective
Executive Summary
Cyanine dyes represent one of the most versatile classes of synthetic fluorophores, characterized by a polymethine bridge connecting two nitrogenous heterocycles[1]. While modern applications heavily feature indocyanines (e.g., Cy3, Cy5) for biological labeling and Förster resonance energy transfer (FRET)[2], the historical foundation of asymmetric cyanine synthesis relies on the unique electrophilic properties of thiazole derivatives. This technical guide explores the historical significance, mechanistic chemistry, and experimental protocols surrounding 2-methylthio-4-methylthiazole , a pivotal intermediate first synthesized to bypass the limitations of early symmetrical dye condensations[3].
Introduction: The Asymmetric Polymethine Challenge
Cyanines are defined by a conjugated system where one nitrogen atom acts as an electron donor and the other as an electron acceptor, resulting in a delocalized positive charge and exceptionally high extinction coefficients (often exceeding 100,000 L·mol⁻¹·cm⁻¹)[2][4]. Historically, synthesizing symmetrical cyanines was straightforward, but creating asymmetrical cyanines—where the two heterocycles differ—presented a massive challenge due to the rapid formation of homodimerization by-products.
The breakthrough occurred when researchers realized that a 2-alkylthio-substituted thiazole could act as a highly specific electrophile. The synthesis of 2-methylthio-4-methylthiazole by5 provided a stable, reactive building block that revolutionized the "fusion process" for asymmetric cyanine production[3][5].
Mechanistic Logic and Chemical Causality
The utility of 2-methylthio-4-methylthiazole lies in its thioether leaving group. When quaternized with an alkylating agent such as methyl p-toluenesulfonate, the thiazole nitrogen becomes positively charged, drastically increasing the electrophilicity of the C2 position.
During condensation with a nucleophilic partner—typically a heterocyclic ammonium salt containing a reactive methyl group (e.g., p-toluquinaldine)—the methylthio group is expelled as methanethiol (methyl mercaptan)[3][4]. This highly directional reactivity prevents the formation of symmetrical side products, ensuring that the polymethine chain forms exclusively between the two distinct heterocycles.
Mechanistic logic of asymmetric cyanine dye synthesis via 2-methylthio-4-methylthiazole.
Self-Validating Experimental Protocol: The Fusion Process
The following protocol details the synthesis of[3:4-Dimethylthiazole][1:6-dimethyl-2-quinoline]methincyanine iodide, demonstrating the classic 3[3]. This methodology is designed as a self-validating system; each step incorporates a physical or chemical checkpoint to ensure reaction fidelity.
Step-by-Step Methodology:
-
Reagent Fusion (Alkylation): Combine 1.8 g of 2-methylthio-4-methylthiazole, 1.95 g of p-toluquinaldine, and 4.7 g of methyl toluene-p-sulfonate. Heat the mixture at 130–140°C for 3 hours.
-
Causality: The solvent-free high-temperature fusion drives the complete quaternization of the thiazole nitrogen. The lack of solvent maximizes collision frequency, ensuring rapid conversion to the electrophilic intermediate.
-
-
Base-Catalyzed Condensation: Cool the melt slightly and add 20 mL of anhydrous pyridine. Boil under reflux for 30 minutes.
-
Causality: Pyridine serves a dual purpose: it dissolves the viscous melt and acts as a mild base. It deprotonates the active methyl group of the p-toluquinaldine quaternary salt, generating the nucleophile required for the condensation. The evolution of methanethiol gas (detectable by odor) validates that the condensation is actively occurring[3][4].
-
-
Anion Exchange (Metathesis): Pour the hot pyridine solution into a warm aqueous solution of potassium iodide (8.0 g in 50 mL water).
-
Causality: The dye is initially formed as a highly soluble toluene-p-sulfonate salt. The introduction of excess iodide ions triggers a common-ion effect metathesis, precipitating the target dye as a much less soluble iodide salt.
-
-
Purification via Differential Solubility: Filter the crude precipitate and wash extensively with hot benzene.
-
Causality: Thermal degradation of 2-alkylthiothiazolium salts often yields uncharged thiones as principal by-products[3][5]. Because thiones are non-polar, they dissolve readily in hot benzene, whereas the ionic cyanine dye remains completely insoluble. This step self-validates purity by removing the primary contaminant.
-
-
Recrystallization: Recrystallize the washed solid from methanol (approx. 1 g per 50 mL).
-
Result: Yields 1.5 g of pure orange-red crystals, melting point 238°C (decomposition).
-
Self-validating experimental workflow for synthesizing thiazole asymmetric cyanines.
Quantitative Data: Spectral Properties of Cyanine Classes
The structural modifications pioneered by thiazole derivatives paved the way for tuning the photophysical properties of cyanine dyes. By altering the heterocyclic nuclei and the length of the polymethine chain, researchers can shift absorption and emission profiles from the UV to the near-infrared[1][2].
| Dye Class | Core Heterocycle | Typical Abs. Max (nm) | Typical Em. Max (nm) | Primary Application |
| Asymmetric Thiazole Cyanines | 4-Methylthiazole | 435 - 480 | 450 - 500 | Photographic sensitizers, Early probes |
| Benzothiazole Cyanines (e.g., BEBO) | Benzothiazole | 460 - 510 | 480 - 530 | Minor groove binding (DNA)[6] |
| Oxazole Cyanines (e.g., YOYO) | Benzoxazole | 490 - 500 | 510 - 520 | High-affinity DNA intercalation[2] |
| Indocyanines (e.g., Cy3, Cy5) | Indolenine | 550 - 650 | 570 - 670 | Protein/Nucleic acid labeling, FRET[1] |
Modern Legacy in Biotechnology
While 2-methylthio-4-methylthiazole was initially utilized to expand the color sensitivity of silver halide1[1], its chemical legacy is deeply embedded in modern biotechnology. The fundamental condensation chemistry developed during the "fusion process" enabled the synthesis of highly specialized DNA- and protein-binding dyes.
Today, thiazole and benzothiazole-containing cyanines (such as BEBO, TOTO, and Stains-All) are critical tools in genomics[2][6]. These molecules exhibit massive fluorescence enhancement upon binding to the minor groove of DNA or intercalating between base pairs, a direct structural inheritance from the early asymmetric thiazole dyes synthesized over eighty years ago[4][6].
References
- Cyanine Dye Condensations and Thiazole Derivatives Source: RSC Publishing URL
- Cyanine Source: Wikipedia URL
- Synthesis and applications of benzothiazole containing cyanine dyes Source: ResearchGate URL
- Cyanine dyes Source: Lumiprobe URL
- Synthesis and evaluation of new cyanine dyes as minor groove binders Source: Google Patents URL
- Experimental Procedures for Thiazole Methincyanine Iodides Source: RSC Publishing URL
Sources
- 1. Cyanine - Wikipedia [en.wikipedia.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. 319. The reactivity of the alkylthio-group in nitrogen ring compounds. Part I. A general method for the preparation of symmetrical and unsymmetrical thiacyanines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 319. The reactivity of the alkylthio-group in nitrogen ring compounds. Part I. A general method for the preparation of symmetrical and unsymmetrical thiacyanines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. US20040132046A1 - Synthesis and evaluation of new cyanine dyes as minor groove of [POLY (dA-dT)]2 binders - Google Patents [patents.google.com]
Methodological & Application
Application Note: Chemoselective Synthesis of 4-Methyl-2-(methylsulfanyl)-1,3-thiazole
Executive Summary
This application note details the optimized synthesis of 4-Methyl-2-(methylsulfanyl)-1,3-thiazole (Target) from 4-methyl-2-thiazolethiol (Starting Material). The protocol addresses the critical challenge of tautomeric selectivity (S-alkylation vs. N-alkylation) inherent in heterocyclic thioamides. We present two distinct methodologies:
-
Method A (Bench-Scale): A high-yielding classical alkylation using Methyl Iodide (MeI) under basic conditions.
-
Method B (Green/Scalable): A Phase-Transfer Catalyzed (PTC) methylation using Dimethyl Carbonate (DMC), eliminating toxic halides and reducing waste.
This guide is designed for medicinal chemists and process engineers, emphasizing mechanistic understanding, process control, and safety.
Critical Analysis: The Tautomerism Challenge
The starting material, 4-methyl-2-thiazolethiol (CAS 4498-39-9), exists in a tautomeric equilibrium between the thiol (aromatic) and thione (non-aromatic) forms.
-
Thiol Form: Favors S-alkylation (formation of the thioether).
-
Thione Form: Favors N-alkylation (formation of the N-methyl thione).
Mechanistic Pathway & Selectivity
To achieve the target thioether, the reaction must be driven through the thiolate anion . Under basic conditions, the negative charge is delocalized between the Sulfur and Nitrogen atoms. According to Pearson's HSAB theory:
-
Sulfur (Soft Nucleophile): Prefers soft electrophiles (e.g., MeI, alkyl halides).
-
Nitrogen (Hard Nucleophile): Prefers hard electrophiles or protonation.
By selecting a "soft" methylating agent and maintaining a specific pH, we maximize S-selectivity (>95%).
Figure 1: Tautomeric equilibrium and bifurcation of alkylation pathways. S-alkylation is thermodynamically and kinetically favored with soft electrophiles.
Experimental Protocols
Method A: Classical Methylation (Standard Bench Protocol)
Best for: Small scale (<10g), rapid optimization, high purity. Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), Acetone.
Reagent Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 4-Methyl-2-thiazolethiol | 131.22 | 1.0 | Substrate |
| Methyl Iodide (MeI) | 141.94 | 1.1 - 1.2 | Electrophile |
| Potassium Carbonate | 138.21 | 1.5 | Base |
| Acetone | - | 10 vol | Solvent |
Step-by-Step Protocol
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Nitrogen (N₂).
-
Dissolution: Charge the flask with 4-Methyl-2-thiazolethiol (1.0 eq) and Acetone (10 mL/g). Stir until dissolved.
-
Deprotonation: Add Potassium Carbonate (1.5 eq) in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to ensure thiolate formation.
-
Addition: Add Methyl Iodide (1.1 eq) dropwise via the addition funnel over 10 minutes. Caution: MeI is volatile and toxic. Use a fume hood.
-
Reaction: Heat the mixture to a gentle reflux (approx. 56°C) for 2–3 hours.
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The starting material (more polar) should disappear, replaced by a less polar spot (Product).
-
Workup:
-
Cool to RT.
-
Filter off the inorganic salts (K₂CO₃/KI). Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.
-
-
Purification: Dissolve the residue in Dichloromethane (DCM) and wash with water (1x) and Brine (1x). Dry over Na₂SO₄, filter, and concentrate. If necessary, purify via vacuum distillation or silica gel flash chromatography.
Method B: Green Phase-Transfer Catalysis (Scalable Protocol)
Best for: Large scale (>100g), green chemistry compliance, avoiding halides. Reagents: Dimethyl Carbonate (DMC), Potassium Carbonate (K₂CO₃), Tetrabutylammonium Bromide (TBAB).[1]
Reagent Stoichiometry Table
| Reagent | Equiv. | Role |
| 4-Methyl-2-thiazolethiol | 1.0 | Substrate |
| Dimethyl Carbonate (DMC) | 5.0 - 10.0 | Reagent & Solvent |
| Potassium Carbonate | 0.2 - 0.5 | Catalytic Base |
| TBAB | 0.05 | Phase Transfer Catalyst |
Step-by-Step Protocol
-
Setup: Use a pressure tube or autoclave (DMC boils at 90°C; reaction requires >100°C for methylation).
-
Charging: Combine 4-Methyl-2-thiazolethiol (1.0 eq), Potassium Carbonate (0.2 eq), and TBAB (0.05 eq) in Dimethyl Carbonate (as solvent).
-
Reaction: Seal the vessel and heat to 130–140°C for 6–8 hours.
-
Note: At this temperature, DMC acts as a methylating agent, releasing CO₂ as the only byproduct.
-
-
Workup:
-
Cool the vessel to RT. Carefully vent any residual CO₂ pressure.
-
Filter the mixture to remove the solid catalyst base.
-
Distill off the excess DMC (recyclable).
-
-
Isolation: The residue is typically pure product. Vacuum distillation can be performed for final polishing.
Process Control & Visualization
Workup & Isolation Workflow
The following flowchart illustrates the critical decision points during the isolation process to ensure purity.
Figure 2: Downstream processing and isolation logic.
Characterization & Validation
To validate the synthesis, compare the analytical data against these expected values. The absence of an N-Me signal (typically broader and further downfield) confirms chemoselectivity.
Expected 1H NMR Data (CDCl₃, 300 MHz)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| C5-H | 6.75 - 6.85 | Singlet (s) | 1H | Thiazole Ring Proton |
| S-CH₃ | 2.60 - 2.70 | Singlet (s) | 3H | Diagnostic S-Methyl |
| C4-CH₃ | 2.35 - 2.45 | Singlet (s) | 3H | Ring Methyl |
Note: If N-alkylation occurs, look for a signal >3.5 ppm corresponding to N-CH₃.
Physical Properties[2][3][4][5][6]
-
Appearance: Colorless to pale yellow liquid or low-melting solid.
-
Boiling Point: ~212°C (at 760 mmHg) [Predicted].[2]
-
Odor: Characteristic sulfur/nutty odor (use adequate ventilation).
Safety & Handling
-
Methyl Iodide (MeI): Highly toxic, suspected carcinogen, and volatile. Must be handled in a well-ventilated fume hood with appropriate gloves (Laminate/Silver Shield).
-
Thiols: The starting material has a disagreeable odor. Bleach (Sodium Hypochlorite) solution should be kept nearby to neutralize any spills or glassware before removal from the hood.
-
Dimethyl Carbonate (DMC): Flammable liquid. Handle away from ignition sources.
References
-
Tautomeric Equilibrium in Heterocyclic Thiols
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole. PMC. Available at: [Link]
-
-
S-Methylation Selectivity
-
Green Methylation with Carbonates
-
Dimethyl Carbonate: Review of Synthesis Routes and Catalysts. MDPI. Available at: [Link]
-
-
Phase Transfer Catalysis
-
Phase-Transfer Catalyzed Alkylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. ResearchGate. Available at: [Link]
-
Sources
Introduction: The Strategic S-Methylation of 4-methyl-2-mercaptothiazole
An Application Note for the Synthesis of 2-(Methylthio)-4-methylthiazole
The thiazole moiety is a cornerstone in medicinal and agricultural chemistry, appearing in a wide array of bioactive compounds. The functionalization of the thiazole ring is a critical step in the development of novel therapeutic agents and specialized chemicals.[1][2][3] 4-methyl-2-mercaptothiazole is a readily available starting material that exists predominantly in its thione tautomeric form. Its strategic S-methylation yields 2-(methylthio)-4-methylthiazole, a versatile intermediate used in the synthesis of fungicides, herbicides, and as a building block for more complex pharmaceutical compounds.[4]
This application note provides a comprehensive, field-proven protocol for the efficient S-methylation of 4-methyl-2-mercaptothiazole. Moving beyond a simple recitation of steps, this guide delves into the causality behind the procedural choices, outlines a self-validating system for reaction monitoring and product verification, and is grounded in authoritative chemical principles. The protocol is designed for researchers in organic synthesis, process development, and medicinal chemistry, providing a reliable method for obtaining high-purity 2-(methylthio)-4-methylthiazole.
Reaction Principles: Mechanism and Reagent Selection
The S-methylation of 4-methyl-2-mercaptothiazole is a classic nucleophilic substitution reaction. The sulfur atom of the mercaptothiazole, upon deprotonation, acts as a potent nucleophile, attacking the electrophilic methyl group of a suitable methylating agent.
Tautomerism and Regioselectivity
2-Mercaptobenzothiazole and its derivatives exist in an equilibrium between the thiol and the more stable thione tautomer.[5] The reaction's success hinges on selectively methylating the sulfur atom over the ring nitrogen. Under basic conditions, the proton on the sulfur atom is more acidic than the N-H proton of the thione tautomer, leading to the formation of a thiolate anion. This thiolate is a soft nucleophile, which, according to Hard and Soft Acid and Base (HSAB) theory, preferentially reacts with the soft electrophilic carbon of methylating agents like methyl iodide. This kinetic preference ensures high regioselectivity for the S-methylated product. While N-methylation can occur, particularly under acidic conditions or with different alkylating agents, the protocol described here is optimized to favor S-methylation.[6]
Choice of Reagents
-
Base: A moderately strong base is required to deprotonate the thiol. Sodium hydroxide (NaOH) is a cost-effective and efficient choice for this purpose, generating the highly nucleophilic sodium thiolate salt. Alternatives like potassium carbonate or sodium hydride can also be used, with the latter being suitable for anhydrous conditions.[7][8]
-
Methylating Agent: Methyl iodide (CH₃I) is a highly effective methylating agent for this transformation due to the excellent leaving group ability of the iodide ion.[9] However, it is toxic and must be handled with extreme care.[10] Alternative, less toxic reagents include dimethyl sulfate (DMS) or trimethyl phosphate (TMP).[11][12] This protocol will focus on the use of methyl iodide for its high reactivity and yield.
-
Solvent: A polar aprotic solvent like ethanol is suitable as it can dissolve both the starting mercaptothiazole and the sodium hydroxide, facilitating the formation of the thiolate. It also readily dissolves the methyl iodide.
Visualized Reaction Scheme and Workflow
The following diagrams illustrate the chemical transformation and the general laboratory workflow.
Caption: S-methylation of 4-methyl-2-mercaptothiazole.
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS No. | Mol. Wt. ( g/mol ) | Amount | Notes |
| 4-methyl-2-mercaptothiazole | 5685-06-3 | 131.21 | 5.00 g (38.1 mmol) | Starting material. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 1.68 g (42.0 mmol) | Base, 1.1 equivalents. |
| Methyl Iodide (CH₃I) | 74-88-4 | 141.94 | 2.65 mL (42.0 mmol) | Methylating agent, 1.1 eq. |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 100 mL | Reaction solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~200 mL | Extraction solvent. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | As needed | For work-up. |
| Brine (sat. NaCl aq.) | 7647-14-5 | 58.44 | ~50 mL | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | Drying agent. |
| Silica Gel (230-400 mesh) | 7631-86-9 | - | As needed | For chromatography. |
| TLC Plates (Silica gel 60 F₂₅₄) | - | - | As needed | For reaction monitoring. |
Safety Precautions
-
General: This procedure must be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[13][14][15]
-
Methyl Iodide: Methyl iodide is highly toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme caution. Avoid inhalation and skin contact. Use a syringe or cannula for transfer.[10] All equipment in contact with methyl iodide should be decontaminated with an appropriate quenching solution (e.g., alcoholic potassium hydroxide).
-
Sodium Hydroxide: NaOH is corrosive and can cause severe burns. Avoid contact with skin and eyes.
-
Flammability: Ethanol and Ethyl Acetate are flammable liquids. Keep away from ignition sources.[13][15]
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-2-mercaptothiazole (5.00 g, 38.1 mmol) and ethanol (100 mL). Stir the suspension at room temperature.
-
Base Addition: Add sodium hydroxide pellets (1.68 g, 42.0 mmol) to the suspension. Stir until all solids have dissolved to form a clear, yellowish solution of the sodium thiolate. This step is mildly exothermic.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Addition of Methylating Agent: Using a syringe, add methyl iodide (2.65 mL, 42.0 mmol) dropwise to the cold, stirred solution over 15-20 minutes. Ensure the temperature does not rise above 10 °C during the addition. A white precipitate (sodium iodide) will begin to form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a 20% ethyl acetate in hexanes mixture. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with deionized water (1 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of 5% to 20% ethyl acetate in hexanes as the eluent.
-
Isolation: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to afford 2-(methylthio)-4-methylthiazole as a colorless to pale yellow oil. A typical yield is 85-95%.
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical methods:
-
¹H NMR: Expect signals corresponding to the S-methyl group (singlet, ~2.7 ppm), the C4-methyl group (singlet, ~2.4 ppm), and the thiazole ring proton (singlet, ~6.8 ppm).
-
¹³C NMR: Expect signals for the S-methyl carbon, the C4-methyl carbon, and the three carbons of the thiazole ring.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₅H₇NS₂, MW: 145.25) should be observed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Inactive or insufficient amount of methyl iodide.- Insufficient base. | - Allow the reaction to stir for a longer period.- Use fresh, high-purity methyl iodide.- Ensure 1.1 equivalents of base were added and fully dissolved. |
| Low Yield | - Loss of product during work-up or extraction.- Volatility of the product. | - Ensure complete extraction from the aqueous phase.- Be cautious during solvent removal on the rotary evaporator; avoid high temperatures. |
| Presence of N-Methylated Side Product | - Reaction conditions favoring N-alkylation (e.g., acidic traces, different solvent/base system). | - Strictly adhere to basic conditions. The use of NaOH strongly favors S-deprotonation and subsequent methylation.[6] |
| Multiple Unidentified Spots on TLC | - Degradation of starting material or product.- Impure reagents. | - Ensure the reaction is not overheated.- Use reagents from reliable sources. |
Conclusion
This application note details a robust and high-yielding protocol for the S-methylation of 4-methyl-2-mercaptothiazole. By carefully controlling the reaction conditions and understanding the underlying chemical principles, researchers can reliably synthesize 2-(methylthio)-4-methylthiazole. The emphasis on safety, procedural causality, and thorough characterization provides a comprehensive guide for professionals in drug development and chemical synthesis, enabling the efficient production of this valuable synthetic intermediate.
References
- BARTOLINE. (2018). SAFETY DATA SHEET BARTOLINE - Methylated Spirits.
-
Shimizu, M., Shimazaki, T., & Sodeoka, M. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 433-440. Retrieved from [Link]
-
Kim, J., et al. (2025). Direct S-Azidomethylation of Thiols with N-Azidomethyldisulfonimides. Organic Letters. Retrieved from [Link]
-
Tetconnect. (n.d.). SAFETY DATA SHEET METHYLATED SPIRIT. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methylated spirit. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Enzymatic S‐Methylation of Thiols Catalyzed by Different O‐Methyltransferases. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-methyl-2-methylthio-4-phenyl-thiazole. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents: 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates. Retrieved from [Link]
-
Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). S-methylation of organosulfur substrates: A comprehensive overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Mercaptobenzothiazole. Retrieved from [Link]
Sources
- 1. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents: 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates, -selenazole-2- carbamates, and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. calibrechem.com [calibrechem.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]
- 13. bartoline.co.uk [bartoline.co.uk]
- 14. tetconnect.com [tetconnect.com]
- 15. carlroth.com [carlroth.com]
Application Note: Scalable Synthesis of 2-Methylthio-4-methylthiazole via S-Methylation
Abstract
This application note details a robust, scalable protocol for the synthesis of 2-methylthio-4-methylthiazole from 4-methylthiazole-2-thiol using methyl iodide (MeI) . While thiazole functionalization is a staple in medicinal chemistry—serving as a core scaffold in various fungicides, antibiotics (e.g., Cefditoren), and flavoring agents—the use of methyl iodide requires stringent safety controls due to its high volatility and toxicity. This guide provides a self-validating methodology, emphasizing engineering controls for safety, reaction monitoring via TLC/HPLC, and mechanistic insights into the S-selective alkylation of the thioamide/thiol tautomeric system.
Introduction & Mechanistic Principles[1]
The synthesis of 2-methylthio-4-methylthiazole relies on the S-alkylation of the 4-methylthiazole-2-thiol precursor. This precursor exists in a tautomeric equilibrium between the thiol (aromatic) and thione (non-aromatic) forms.
Mechanism of Action
The reaction proceeds via a classic Nucleophilic Substitution (
-
Deprotonation: A base (typically NaOH or
) removes the acidic proton from the nitrogen (in thione form) or sulfur (in thiol form), shifting the equilibrium entirely to the thiolate anion . -
Nucleophilic Attack: The sulfur atom, being more nucleophilic and "soft" than the nitrogen in this conjugated system, attacks the electrophilic methyl group of methyl iodide.
-
Leaving Group Displacement: Iodide (
) is displaced, yielding the S-methylated product.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the S-methylation of 4-methylthiazole-2-thiol.
Safety Framework: Handling Methyl Iodide
CRITICAL WARNING: Methyl iodide (MeI) is a volatile neurotoxin and a suspected carcinogen. It has a low boiling point (42.4°C), meaning it can easily pressurize glassware or escape into the lab atmosphere.
| Hazard | Control Measure |
| Inhalation Toxicity | Engineering Control: All operations must occur in a certified chemical fume hood. PPE: Use a full-face respirator if working outside a hood (emergency only). |
| Volatility (BP 42°C) | Temperature Control: Reagents must be chilled to 0°C before addition. Use a reflux condenser cooled to -10°C (glycol) or dry ice/acetone condenser during reaction. |
| Skin Absorption | Barrier Protection: Silver Shield® or laminate gloves are required. Standard nitrile gloves offer insufficient protection against MeI breakthrough. |
| Waste Disposal | Quenching: Quench excess MeI with aqueous ammonia or sodium thiosulfate before disposal. Never discard active alkylating agents into general organic waste. |
Experimental Protocol
Materials & Equipment
-
Precursor: 4-Methylthiazole-2-thiol (CAS 5685-06-3)
-
Reagent: Methyl Iodide (CAS 74-88-4), 99%
-
Base: Sodium Hydroxide (NaOH), pellets or 10M solution
-
Solvent: Ethanol (Absolute) or Methanol
-
Equipment:
-
3-neck Round Bottom Flask (RBF)
-
Pressure-equalizing addition funnel
-
Magnetic stir bar
-
Reflux condenser (circulating coolant < 5°C)
-
Nitrogen/Argon inlet (inert atmosphere)
-
Step-by-Step Synthesis (100 mmol Scale)
Step 1: Solubilization and Deprotonation
-
Charge the 3-neck RBF with 4-methylthiazole-2-thiol (13.1 g, 100 mmol).
-
Add Ethanol (60 mL) and stir to create a suspension.
-
Add NaOH (4.4 g, 110 mmol) dissolved in minimal water (10 mL) or as a solid.
-
Observation: The mixture will clear as the thiolate salt forms. The reaction is slightly exothermic; allow to cool to Room Temperature (RT).
-
Step 2: Controlled Alkylation
-
Cool the reaction mixture to 0–5°C using an ice bath. Rationale: This prevents the rapid evaporation of MeI upon addition.
-
Charge the addition funnel with Methyl Iodide (15.6 g, 6.85 mL, 110 mmol).
-
Add MeI dropwise over 20–30 minutes, maintaining internal temperature < 10°C.
-
Once addition is complete, remove the ice bath and allow the mixture to warm to RT.
-
Stir for 2–3 hours .
-
Monitoring: Check reaction progress via TLC (Eluent: 10% EtOAc/Hexane). The starting thiol (polar) should disappear, replaced by the less polar S-methyl product.
-
Step 3: Workup
-
Quench: Add 10 mL of 10% Ammonium Hydroxide or Sodium Thiosulfate solution to destroy traces of unreacted MeI. Stir for 10 minutes.
-
Concentration: Remove the bulk of the ethanol under reduced pressure (Rotary Evaporator). Caution: Do not overheat; the product is an oil.
-
Extraction: Resuspend the residue in Water (50 mL) and extract with Diethyl Ether or Dichloromethane (DCM) (
mL). -
Wash: Wash combined organics with 1M NaOH (20 mL) to remove any unreacted thiol, followed by Brine (20 mL).
-
Dry: Dry over anhydrous
or . Filter and concentrate.
Step 4: Purification
-
The crude product is typically a pale yellow to orange oil.
-
Distillation: For high purity, distill under reduced pressure.
Process Optimization & Data
The choice of base and solvent significantly impacts yield and reaction rate.
| Solvent System | Base | Temperature | Yield (%) | Notes |
| Ethanol / Water | NaOH (1.1 eq) | 0°C | 85-92% | Recommended. Green solvent, fast rate, easy workup. |
| Acetone | Reflux | 75-80% | Slower. Requires filtration of salts. Good if water-free conditions needed. | |
| DMF | 0°C | 90-95% | High yield but difficult workup (DMF removal). Overkill for this substrate. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
Characterization
To validate the identity of 2-methylthio-4-methylthiazole , compare spectral data against the following expected values (derived from homologous series and literature precedents for thiazoles):
-
Physical State: Pale yellow oil.
-
Boiling Point: ~248°C (atm) or ~105-110°C (15 mmHg) [1].
-
H NMR (CDCl
, 400 MHz):- 6.75–6.85 (s, 1H, C5-H aromatic proton).
-
2.65–2.70 (s, 3H, S-CH
). Distinctive downfield shift due to Sulfur. -
2.35–2.45 (s, 3H, C4-CH
).
- C NMR: Expect signals around 165 ppm (C2), 153 ppm (C4), 113 ppm (C5), 17 ppm (C4-Me), and 15 ppm (S-Me).
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Volatility of MeI | Ensure reaction is cooled to 0°C during addition. Use a tight seal or efficient condenser. |
| Strong Odor in Product | Unreacted Thiol | Wash the organic layer thoroughly with 1M NaOH during workup to extract the acidic thiol. |
| Solid Precipitate | Sodium Iodide (NaI) | NaI is insoluble in some organic solvents. Filter the mixture or dissolve salts with water during extraction. |
| N-Alkylation Byproduct | High Temperature | Maintain low temperature during addition. S-alkylation is kinetically favored; high heat may promote N-alkylation. |
References
-
Buckman, S. J., Reims, A. O., & Sargent, H. (1941).[5] 2-Methylthio-4-methylthiazole. The Journal of Organic Chemistry, 6(5), 764.
-
Organic Syntheses. (1939). 2-Amino-4-methylthiazole (Precursor synthesis context). Org.[6] Synth., 19, 10.
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2760100, 2-(Methylthio)thiazole.
-
Sigma-Aldrich. (2023). Safety Data Sheet: Methyl Iodide.
Sources
- 1. axxence.de [axxence.de]
- 2. Dipropyl dithiophosphate | C6H15O2PS2 | CID 16737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 319. The reactivity of the alkylthio-group in nitrogen ring compounds. Part I. A general method for the preparation of symmetrical and unsymmetrical thiacyanines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. fluorochem.co.uk [fluorochem.co.uk]
Application Note: Preparation of Asymmetric Cyanine Dyes using 2-Methylthio-4-methylthiazole
Executive Summary
This application note details the protocol for synthesizing asymmetric monomethine cyanine dyes using 2-methylthio-4-methylthiazole as a key electrophilic precursor. Unlike symmetric dye synthesis which often utilizes orthoesters to bridge two identical heterocycles, this method leverages the methylthio (-SMe) group as a specific leaving group.[1] This allows for the precise coupling of the thiazole unit with a different heterocyclic partner (e.g., quinoline, pyridine), creating asymmetric dyes with unique solvatochromic and DNA-binding properties (similar to Thiazole Orange).
Scientific Principles & Mechanism[1][2][3]
The Role of 2-Methylthio-4-methylthiazole
In cyanine dye chemistry, the formation of the polymethine bridge is the critical step. 2-methylthio-4-methylthiazole acts as an "activated" heterocycle.
-
Activation: The nitrogen atom is first quaternized (alkylated), which pulls electron density from the ring, making the C2 carbon highly electrophilic.[1]
-
Displacement: The methylthio group (-SMe) at the C2 position is a superior leaving group compared to a simple methyl group. It allows a nucleophilic methylene base (generated from a partner salt) to attack C2, displacing methanethiol (MeSH) and forming the methine bridge.
Reaction Scheme
The synthesis proceeds in two distinct stages:
-
Quaternization: Conversion of 2-methylthio-4-methylthiazole to 3-methyl-2-(methylthio)-4-methylthiazolium iodide (or tosylate).
-
Condensation: Reaction of the thiazolium salt with a methyl-substituted quaternary salt (e.g., 1,4-dimethylquinolinium iodide) under basic conditions.[1]
Caption: Workflow for the conversion of 2-methylthio-4-methylthiazole into an asymmetric cyanine dye via SMe displacement.
Experimental Protocols
Safety Considerations
-
Methyl Iodide: Highly toxic and carcinogenic alkylating agent. Use only in a certified fume hood with double gloving.
-
Methanethiol (MeSH): Byproduct of the condensation. It has a foul odor (rotten cabbage) and is toxic. Ensure the reaction vessel is vented through a bleach scrubber or localized exhaust.
Protocol A: Synthesis of 3-Methyl-2-(methylthio)-4-methylthiazolium Iodide
This step activates the thiazole ring.
Reagents:
-
2-Methylthio-4-methylthiazole (1.0 eq)
-
Methyl Iodide (1.5 eq) [Alternative: Methyl p-toluenesulfonate for higher boiling point][1]
-
Solvent: Acetonitrile (Dry) or Toluene[1]
Procedure:
-
Dissolution: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-methylthio-4-methylthiazole in 10 mL of anhydrous acetonitrile.
-
Addition: Add 15 mmol of Methyl Iodide dropwise at room temperature.
-
Reflux: Attach a reflux condenser and heat the mixture to 40-50°C (mild heat) for 6–12 hours. Note: If using Methyl Tosylate, heat to 100-110°C in toluene for 4 hours.
-
Precipitation: Cool the reaction mixture to room temperature. The quaternary salt often precipitates as a solid.
-
If no precipitate forms: Add 50 mL of cold diethyl ether to induce precipitation.
-
-
Filtration: Collect the solid by vacuum filtration. Wash with 2 x 20 mL of diethyl ether to remove unreacted starting material.
-
Drying: Dry the solid under vacuum.
-
Expected Yield: 70–85%
-
Appearance: White to pale yellow hygroscopic solid.
-
Protocol B: Condensation to Form Asymmetric Cyanine Dye
This step couples the activated thiazole with a quinoline partner (example: Lepidine derivative) to form a Thiazole Orange analog.
Reagents:
-
Component A: 3-Methyl-2-(methylthio)-4-methylthiazolium Iodide (1.0 eq) [From Protocol A]
-
Component B: 1,4-Dimethylquinolinium Iodide (1.0 eq) [Standard Lepidine Salt]
-
Solvent: Ethanol (Absolute) or Dichloromethane (DCM)[1]
Procedure:
-
Suspension: In a light-protected flask (cyanine dyes are photosensitive), suspend 1.0 mmol of Component A and 1.0 mmol of Component B in 10 mL of absolute ethanol.
-
Activation: Add 2.5 mmol of Triethylamine. The solution will immediately darken (often turning deep red or purple) as the methylene base is generated and the reaction proceeds.
-
Reaction: Stir the mixture at reflux (approx. 78°C) for 1–3 hours.
-
Monitoring: Monitor by TLC (Silica, 10% MeOH in DCM). The starting materials should disappear, and a highly fluorescent spot should appear.
-
-
Work-up: Cool the mixture to room temperature.
-
Purification (Precipitation): Pour the reaction mixture into 100 mL of diethyl ether. The dye usually precipitates. Filter the crude dye.[3]
-
Purification (Chromatography): For high purity (required for bio-assays), purify the crude solid via silica gel column chromatography eluting with a gradient of DCM to 5-10% Methanol/DCM.
-
Yield: 40–60%
-
Appearance: Dark red/purple crystals (often with metallic luster).[1]
-
Data Analysis & Validation
Expected Analytical Data
| Technique | Parameter | Expected Result | Interpretation |
| 1H NMR | Methine Bridge | Singlet/Doublet ~6.0–7.0 ppm | Confirms the formation of the monomethine bridge (-CH=). |
| 1H NMR | N-Methyl Groups | Singlets ~3.5–4.5 ppm | Distinct peaks for N-Me on thiazole vs quinoline. |
| UV-Vis | Abs Max ( | 480–510 nm (Methanol) | Typical absorption range for monomethine thiazole-quinoline dyes.[1] |
| Fluorescence | Emission | ~530 nm | Strong fluorescence enhancement upon binding to DNA/RNA (if applicable). |
| Mass Spec | m/z | [M]+ Cation Mass | Confirms the loss of the -SMe group (-47 Da) and formation of the bridge. |
Troubleshooting Guide
-
Low Yield in Step 1: If the thiazole does not quaternize efficiently, ensure reagents are anhydrous. Traces of water can hydrolyze the iodide. Switch to Methyl Tosylate and higher heat if steric hindrance is suspected.
-
Oily Product: Quaternary salts often oil out. Triturate vigorously with ether or hexane to induce crystallization.
-
No Fluorescence: Ensure the product is the monomethine dye. If the reaction turns brown/black, degradation may have occurred due to overheating or excess base. Reduce reflux time.
References
-
Synthesis of Thiazole Orange Analogs: Fei, X., et al. "Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative."[1] Chalcogenide Letters, vol. 7, no. 4, 2010, pp. 299-305.
-
Mechanism of Methylthio Displacement: Deligeorgiev, T., et al. "Synthesis and applications of benzothiazole containing cyanine dyes."[1] Chemistry Journal, vol. 10, 2020.
-
Quaternization Kinetics: Deady, L. W.[1] "Steric effects in quaternizations. Alkylation of pyridine, thiazole, isothiazole and some benzologues."[1] Australian Journal of Chemistry, vol. 26, 1973.
-
General Cyanine Synthesis Reviews: Mishra, A., et al. "Cyanines during the 1990s: A Review."[1] Chemical Reviews, vol. 100, no. 6, 2000, pp. 1973–2012.
Sources
Application Note: Recrystallization Protocols for 2-Methylthio-4-methylthiazole Derivatives
Executive Summary & Scientific Rationale
Thiazole derivatives, particularly 2-methylthio-4-methylthiazole and its 2-amino analogs, are critical pharmacophores in drug discovery, serving as cores for antimicrobial (e.g., Cefditoren), anti-inflammatory, and anticancer agents.
The Challenge:
While the core 2-methylthio-4-methylthiazole moiety is often a low-melting solid or viscous liquid (MP ~20–25°C; BP ~220°C), its functionalized derivatives (amides, ureas, sulfones) are generally crystalline solids.[1] A major purification hurdle is the tendency of thiazoles to "oil out" rather than crystallize due to their high lipophilicity and the presence of sulfur, which can induce supersaturation stability. Furthermore, synthesis via the Hantzsch method often introduces specific impurities: unreacted
The Solution: This guide provides two distinct protocols:
-
Standard Recrystallization for solid lipophilic derivatives (e.g., amides).
-
Salt-Formation Recrystallization for purifying the liquid/oil core by temporarily converting it into a crystalline salt (e.g., Hydrochloride or Oxalate).[1]
Pre-Crystallization Characterization
Before attempting recrystallization, the crude material must be characterized to select the correct solvent system.[2]
Table 1: Solubility Profile & Solvent Selection (Rule of 5)
Data based on empirical solubility of 2,4-disubstituted thiazoles.
| Solvent Class | Representative Solvents | Solubility Behavior (Thiazoles) | Application |
| Protics | Ethanol, Isopropanol | High solubility at boiling; moderate/low at RT.[1] | Primary Choice for most solid derivatives. |
| Non-Polars | Hexane, Heptane | Very low solubility (even hot).[1] | Used as Anti-solvents to force precipitation. |
| Aprotics | Ethyl Acetate, Toluene | High solubility.[1] | Good for "oily" derivatives; use in mixtures with Hexane. |
| Chlorinated | DCM, Chloroform | Too soluble (High).[1] | Avoid for crystallization; use for extraction only. |
Critical Check: Perform a Thin Layer Chromatography (TLC) analysis (Mobile Phase: 20% EtOAc in Hexane).
-
If impurities are significantly more polar (stay at baseline): Use a non-polar solvent wash first.
-
If impurities are close in Rf: Recrystallization is required.
Protocol A: Recrystallization of Solid Derivatives (Amides/Ureas)
Target: Solid thiazole derivatives (MP > 60°C).[1] Standard Solvent System: Ethanol (Absolute or 95%) or Ethanol/Water mixtures.
Step-by-Step Methodology
-
Solvent Saturated Boiling:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of absolute ethanol (just enough to wet the solid).
-
Heat to reflux (boiling) on a hot plate/stirrer.
-
Expert Tip: Thiazoles oxidize easily. Flush the flask with Nitrogen (
) during heating if the derivative is electron-rich.
-
-
Dissolution & Clarification:
-
Add hot ethanol dropwise until the solid just dissolves.
-
Safety Note: If the solution is dark/black (common with sulfur impurities), add activated charcoal (1-2% w/w), boil for 2 mins, and perform a hot filtration through a pre-warmed Celite pad.
-
-
Nucleation (The Critical Step):
-
Anti-Solvent Addition (Optional but Recommended):
-
If crystals do not form at room temperature, add warm water (anti-solvent) dropwise until persistent turbidity appears.
-
Add one drop of ethanol to clear it, then refrigerate (4°C).
-
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash with cold Ethanol:Water (1:1) mixture.
-
Dry in a vacuum oven at 40°C.
-
Protocol B: Purification of Liquid Core via Salt Formation
Target: Liquid or Oily 2-methylthio-4-methylthiazole samples requiring high purity (>99%). Mechanism: Convert the oil into a solid Hydrochloride (HCl) salt, recrystallize the salt, then neutralize back to the free base.
Step-by-Step Methodology
-
Salt Formation:
-
Dissolve the crude oily thiazole (1 eq) in Diethyl Ether or Ethyl Acetate (5 volumes).
-
Cool to 0°C in an ice bath.
-
Slowly bubble HCl gas or add 4M HCl in Dioxane (1.1 eq) dropwise.
-
Result: The thiazole HCl salt will precipitate immediately as a white/off-white solid.
-
-
Recrystallization of the Salt:
-
Recovery of the Free Base:
-
Dissolve the pure crystalline salt in minimal water.
-
Neutralize with saturated Sodium Bicarbonate (
) until pH ~8. -
Extract with Ethyl Acetate (
). -
Dry over
and evaporate solvent. -
Outcome: High-purity liquid thiazole.
-
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for purifying thiazole derivatives, ensuring the correct protocol is applied based on the physical state of the crude material.
Caption: Workflow for selecting between direct recrystallization (Solids) and salt-formation purification (Liquids/Oils).
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode with thiazoles is "oiling out" (liquid-liquid phase separation) instead of crystallization.
Cause: The temperature gap between the melting point of the solute and the boiling point of the solvent is too small, or the solution is too concentrated.
Corrective Actions:
-
Seeding: Add a tiny crystal of pure product to the cloudy oil/solvent mixture at a temperature just below the clearing point.
-
Trituration: If an oil forms at the bottom, decant the solvent, add fresh Hexane or Diethyl Ether, and scratch the glass side of the flask vigorously with a glass rod to induce lattice formation.
-
Change Solvent: Switch from Ethanol/Water to Ethyl Acetate/Hexane . Dissolve in minimal hot EtOAc, then slowly add Hexane until cloudy.
References
-
Organic Syntheses. (1939).[1] 2-Amino-4-methylthiazole. Org. Synth. 19, 10.
-
National Institutes of Health (PubChem). (2023). 2-Ethyl-4-methylthiazole Compound Summary. PubChem Database.
-
Molecules (MDPI). (2021). Thiazole Ring—A Biologically Active Scaffold.[1][5] Molecules, 26(11), 3166.
-
Journal of Medicinal Chemistry. (2005). Synthesis and Structure-Activity Relationships of Novel Thiazole Derivatives. (General reference for thiazole solubility profiles in drug design).
Sources
Application of 4-methyl-2-(methylthio)thiazole in agrochemical research
Application Note: 4-Methyl-2-(methylthio)thiazole in Agrochemical Discovery
Executive Summary
4-Methyl-2-(methylthio)thiazole is a critical heterocyclic building block in the discovery of broad-spectrum agrochemicals. Unlike simple thiazole salts, this compound features a 2-methylthio (–SMe) moiety that functions as a "masked" leaving group.[1] Its primary application lies in Structure-Activity Relationship (SAR) studies where the thiomethyl group is chemically "activated" (via oxidation) to allow nucleophilic displacement, enabling the rapid generation of 2-substituted thiazole libraries—a structural motif prevalent in modern fungicides (e.g., ethaboxam analogs) and herbicides.[1]
This guide details the "Oxidation-Displacement" synthetic strategy, a field-proven methodology for converting this stable precursor into high-value bioactive candidates.[2][1] Additionally, we address its secondary utility as a volatile semiochemical probe in insect olfactometry.[1]
Core Application: The "Oxidation-Displacement" Synthetic Strategy[1][2]
The Challenge: Direct nucleophilic substitution on a neutral thiazole ring is kinetically difficult.[1] The 2-position is the most electron-deficient, but a simple leaving group (like a halogen) can be unstable or overly reactive during early-stage synthesis of the 4- or 5-position substituents.[2][1]
The Solution:
The 2-(methylthio) group is chemically robust, allowing researchers to modify the 4-methyl group (e.g., radical halogenation) or functionalize the 5-position first.[2][1] Once the core scaffold is built, the methylthio group is oxidized to a sulfone (–SO₂Me) or sulfoxide (–SOMe) .[1] These are potent leaving groups, enabling facile
Mechanism of Action (Chemical)
-
Stage 1 (Stability): The sulfide ether tolerates lithiation, halogenation, and Friedel-Crafts conditions.[1]
-
Stage 2 (Activation): Oxidation creates a highly electrophilic C-2 center.[2][1]
-
Stage 3 (Diversification): Nucleophilic attack displaces the methinate/sulfinate, installing the bioactive pharmacophore.[1]
Experimental Protocols
Protocol A: Activation of the Scaffold (Oxidation)
Objective: Convert 4-methyl-2-(methylthio)thiazole into the reactive intermediate 4-methyl-2-(methylsulfonyl)thiazole.[2][1]
Reagents:
-
Oxidant: m-Chloroperoxybenzoic acid (mCPBA, 2.2 eq) OR Oxone® (Potassium peroxymonosulfate) for a greener approach.[1]
-
Solvent: Dichloromethane (DCM) or Methanol/Water (for Oxone).[1]
-
Quench: Sat. NaHSO₃, Sat. NaHCO₃.
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of 4-methyl-2-(methylthio)thiazole in 50 mL of DCM. Cool to 0°C in an ice bath.
-
Addition: Add mCPBA (22 mmol) portion-wise over 20 minutes. Critical: Maintain temperature <5°C to prevent ring opening or N-oxidation.[2][1]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (the sulfone is significantly more polar/lower Rf than the sulfide).[1]
-
Workup:
-
Purification: Recrystallize from Ethanol/Hexane.
Protocol B: Library Generation ( Displacement)
Objective: Synthesize a library of 2-amino-4-methylthiazole fungicides.
Reagents:
-
Substrate: 4-methyl-2-(methylsulfonyl)thiazole (from Protocol A).[2][1]
-
Nucleophiles: Diverse primary/secondary amines (e.g., piperidines, anilines).
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 eq).[1]
-
Solvent: Acetonitrile (ACN) or DMF.[1]
Step-by-Step Methodology:
-
Setup: In a reaction vial, combine the sulfone intermediate (0.5 mmol), the specific amine (0.6 mmol), and K₂CO₃ (1.0 mmol) in 2 mL ACN.
-
Thermal Cycle: Heat to 60–80°C for 2–12 hours.
-
Isolation: Filter off inorganic salts. Evaporate solvent.[1]
-
Purification: Flash chromatography or Prep-HPLC.
Visualization of Workflows
Figure 1: The "Activation-Displacement" Pathway
This diagram illustrates the conversion of the stable precursor into a reactive electrophile, followed by diversification.[2][1]
Caption: The strategic conversion of the methylthio group into a sulfone leaving group enables the rapid synthesis of diverse 2-substituted thiazole libraries.
Figure 2: Chemo-ecological Screening Workflow
Agrochemical research also utilizes this compound's volatility to test for pest attraction (kairomone activity).[2][1]
Caption: Workflow for assessing the semiochemical activity of volatile thiazoles against agricultural pests.
Safety & Handling (Critical)
-
Odor Control: 4-Methyl-2-(methylthio)thiazole has a potent, diffusive sulfur/meaty odor.[2][1] All handling must occur in a certified fume hood .[1] Glassware should be treated with bleach (sodium hypochlorite) solution before removal from the hood to oxidize residual sulfides and mitigate stench.[1]
-
Sensitization: Thiazoles are known skin sensitizers.[1] Double-gloving (Nitrile) and lab coats are mandatory.[2][1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2760100, 2-(Methylthio)thiazole. Retrieved from [Link].[1]
-
Robbins, P. S., et al. (2011).[1][3] Methyl 2-(methylthio)benzoate: a sex attractant for the June beetles.[2][1][3][4] Journal of Insect Science. (Provides protocol context for testing volatile sulfur attractants). Retrieved from [Link].
-
Wang, J., et al. (2025).[1] Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry. (Review of thiazole SAR in pesticides). Retrieved from [Link].[1]
Sources
- 1. Gibberellic acid - Wikipedia [en.wikipedia.org]
- 2. CN101880261A - A kind of synthetic method of intermediate trans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidinone - Google Patents [patents.google.com]
- 3. Methyl 2-(Methylthio)Benzoate: A Sex Attractant for the June Beetles, Phyllophaga tristis and P. apicata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 2-(methylthio)benzoate: a sex attractant for the June beetles, Phyllophaga tristis and P. apicata - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Handling and Storage Protocols for Volatile Thiazole Sulfides
Introduction: The "Double Threat" of Volatility and Reactivity
Volatile thiazole sulfides (e.g., 2-acetylthiazole, 2-methyl-3-furanthiol analogs, and various alkyl-thiazole thioethers) represent a unique challenge in chemical handling. They possess a "double threat" profile:
-
High Volatility & Odor: Many possess extremely low odor thresholds (ppb range), requiring strict containment to prevent cross-contamination and laboratory evacuation due to "meaty" or "sulfurous" stench.
-
Chemical Instability: The sulfide moiety (-S-) is highly susceptible to oxidation to sulfoxides (-SO-) and sulfones (-SO2-), while the thiazole ring itself can undergo photodegradation and hydrolysis under improper storage.
This guide moves beyond standard SDS recommendations, providing a field-proven, self-validating protocol for the synthesis, storage, and handling of these sensitive compounds.
Physical Properties & Safety Profile
Before handling, operators must acknowledge the specific hazards associated with this class.
| Property | Characteristic | Operational Implication |
| Odor Threshold | 0.05 - 10 ppb | Containment: Double-sealing and bleach traps are mandatory. Fume hood velocity must be >100 fpm. |
| Flash Point | Often < 60°C | Fire Safety: Ground all glassware; use anti-static mats. Store in flammables cabinet if not refrigerated. |
| Reactivity | Nucleophilic Sulfur | Incompatibility: Violent reaction with strong oxidizers (H2O2, HNO3). Avoid DMSO for storage (acts as oxidant). |
| Light Sensitivity | High (UV/Vis) | Photolysis: Aryl-thiazoles rearrange or ring-open under ambient light. Use amber glassware exclusively. |
Core Protocol: Storage & Preservation[1]
Objective: Minimize oxidative degradation and evaporative loss during long-term storage.
The "Golden Rule" of Solvents
CRITICAL: Do NOT store thiazole sulfides in Dimethyl Sulfoxide (DMSO).
-
Mechanism: DMSO acts as a mild oxidant (Swern-type reactivity). Over time, it will oxidize the sulfide side-chain to a sulfoxide, altering biological potency and flavor profiles [1].
-
Recommended Solvents: Store neat (if liquid) or in anhydrous Ethanol, Dichloromethane, or Toluene.
Storage Workflow
-
Primary Container: Use Type I borosilicate glass vials with PTFE-faced silicone septa .
-
Why: Regular rubber septa absorb volatiles and leach plasticizers. PTFE provides an inert barrier.
-
-
Atmosphere: Purge headspace with Argon (not Nitrogen) for 30 seconds at 2 psi.
-
Why: Argon is heavier than air and forms a more stable "blanket" over the liquid surface than Nitrogen, essential for preventing oxidation of the sulfur atom [2].
-
-
Temperature:
-
Short-term (<1 month): -20°C.
-
Long-term (>1 month): -80°C.
-
-
Secondary Containment: Place the primary vial inside a secondary jar containing activated charcoal or a scavenger pouch to trap any permeating odors.
Handling & Transfer Protocol (Odor Control)
Objective: Transfer material without exposing it to air or releasing odor into the lab.
The "Closed-Loop" Cannula Transfer
Never pour volatile thiazoles. Use positive pressure transfer.
-
Preparation: Dry all glassware in an oven (120°C) for 2 hours. Cool under Argon flow.
-
The Trap: Set up a vacuum trap containing 10% Sodium Hypochlorite (Bleach) solution.
-
Mechanism:[1] Hypochlorite rapidly oxidizes escaping sulfide vapors to non-volatile sulfoxides/sulfones, neutralizing the odor instantly [3].
-
-
Transfer:
-
Insert a long stainless steel needle (16-18G) connected to an Argon line into the source vial (Headspace).
-
Insert a double-ended needle (cannula) into the liquid of the source vial and the destination flask.
-
Apply gentle Argon pressure to push the liquid through the cannula.
-
-
Decontamination: Immediately rinse all syringes and needles with the bleach solution inside the fume hood before removing them.
Visualization: Handling Workflow
The following diagram illustrates the closed-loop handling system to ensure containment.
Caption: Closed-loop cannula transfer system with integrated bleach trap for odor neutralization.
Degradation Pathways & Troubleshooting
Understanding how these compounds fail is key to preventing it.
Primary Degradation Mechanisms
-
S-Oxidation: The sulfide sulfur is the "softest" nucleophile and reacts first with oxidants (peroxides, singlet oxygen) to form sulfoxides.
-
Photolysis: Thiazoles with aryl substituents can undergo [2+2] cycloadditions or ring rearrangements under UV light [4].
Visualization: Degradation Logic
Caption: Primary degradation pathways: Stepwise oxidation to sulfones and photolytic ring opening.
QC & Validation Protocols
Trustworthiness Check: How do you know your stored sample is still good?
GC-MS Monitoring
-
Method: Low-temperature splitless injection.
-
Checkpoint: Look for the "M+16" (Sulfoxide) and "M+32" (Sulfone) peaks.
-
Artifacts: High injector port temperatures (>250°C) can induce oxidation in the liner.
-
Solution: Use a cool-on-column inlet or keep injector <200°C if possible.
-
NMR Validation
-
Solvent: CDCl3 (filtered through basic alumina to remove acidic impurities).
-
Shift: Watch for the downfield shift of the alpha-protons next to the sulfur.
-
Sulfide (-CH2-S-): ~2.5 - 3.0 ppm.
-
Sulfoxide (-CH2-SO-): ~3.5 - 4.0 ppm (Distinct shift).
-
References
-
BenchChem. (2025).[2] Improving the stability of thiazole compounds in DMSO for long-term storage. BenchChem Technical Guides. Link
-
National Oceanic and Atmospheric Administration (NOAA). (2024). Thiazole: Chemical Reactivity and Storage.[2][3][4][5] CAMEO Chemicals.[1] Link
-
Beilstein Journals. (2011). Synthesis and oxidation of some azole-containing thioethers.[6] Beilstein Journal of Organic Chemistry. Link
-
National Institutes of Health (NIH). (2007). Structural analysis of photo-degradation in thiazole-containing compounds. PubMed.[7] Link
Sources
- 1. THIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. villacrop.co.za [villacrop.co.za]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. BJOC - Synthesis and oxidation of some azole-containing thioethers [beilstein-journals.org]
- 7. 2-acetyl thiazole, 24295-03-2 [thegoodscentscompany.com]
Troubleshooting & Optimization
Improving yield in the methylation of 4-methyl-2-thiazolethiol
Introduction: The Chemo-Selectivity Challenge
The methylation of 4-methyl-2-thiazolethiol (CAS: 4498-39-9) is a pivotal step in synthesizing functionalized thiazoles for pharmaceutical applications (e.g., cefditoren pivoxil intermediates). While seemingly simple, this reaction is governed by the ambident nucleophilicity of the thiazole-2-thiolate anion.
The core challenge lies in the tautomeric equilibrium between the thiol (SH) and thione (NH) forms. Upon deprotonation, the resulting anion can react at either the Sulfur (S-methylation) or the Nitrogen (N-methylation). Achieving high yield requires conditions that strictly favor S-alkylation (the thermodynamic and usually desired pathway) while suppressing oxidative dimerization (disulfide formation) and N-alkylation byproducts.
This guide synthesizes field-proven protocols with mechanistic insights to ensure reproducible, high-yield outcomes.
Troubleshooting Center: Q&A
Q1: My reaction conversion is stalled at ~60-70%. Adding more methyl iodide (MeI) doesn't help. Why? Diagnosis: This often indicates oxidative dimerization . Thiolates are easily oxidized to disulfides (bis(4-methylthiazol-2-yl)disulfide) by atmospheric oxygen, effectively removing the nucleophile from the reaction. Corrective Action:
-
Inert Atmosphere: You must purge the reaction vessel with Nitrogen or Argon prior to adding the base.
-
Reducing Environment: If disulfide is already present, add a small amount (0.5–1.0 eq) of a reducing agent like Sodium Borohydride (NaBH₄) or Triphenylphosphine (PPh₃) in situ to cleave the disulfide bond back to the active thiolate before adding the alkylating agent.
Q2: I am detecting an N-methylated impurity (approx. 5-10%). How do I shift selectivity solely to Sulfur? Diagnosis: N-alkylation is favored by "hard" conditions or solvent cages that shield the sulfur. While Sulfur is the "softer" nucleophile (HSAB principle), high temperatures or extremely polar, hydrogen-bond-donating solvents can sometimes promote N-attack. Corrective Action:
-
Solvent Switch: Move to a polar aprotic solvent like DMF or Acetone . These solvents solvate the cation (Na+/K+) well, leaving the "soft" thiolate anion naked and highly reactive toward the soft electrophile (MeI).
-
Base Choice: Use Potassium Carbonate (K₂CO₃) instead of strong hydroxides (NaOH). Carbonates provide a buffered basicity that is sufficient to deprotonate the thiol (pKa ~7-8) without promoting aggressive side reactions.
Q3: The product is an oil that is difficult to crystallize/purify. How do I improve isolation? Diagnosis: 4-methyl-2-(methylthio)thiazole is a low-melting solid or oil. Presence of residual DMF or unreacted thiol prevents crystallization. Corrective Action:
-
Aqueous Quench: Dilute the reaction mixture with 5 volumes of ice water. The hydrophobic S-methylated product should oil out or precipitate.
-
pH Adjustment: Acidify the aqueous workup to pH ~3-4. This protonates any unreacted starting material (thiol), keeping it in the organic phase? Correction: Thiol (pKa ~7) will be neutral at pH 3 and extractable. To separate product from starting material, keep the aqueous phase basic (pH > 10) during the first extraction. The deprotonated starting material (thiolate) stays in the water; the neutral S-methylated product extracts into the organic layer (DCM or EtOAc).
The Optimized S-Methylation Workflow (Gold Standard)
This protocol is designed for >90% isolated yield with >98% regioselectivity for the S-isomer.
Reagents:
-
Substrate: 4-methyl-2-thiazolethiol (1.0 eq)
-
Alkylating Agent: Methyl Iodide (MeI) (1.1 eq) [Alt: Dimethyl Sulfate]
-
Base: Potassium Carbonate (K₂CO₃) (1.2 eq)
-
Solvent: Acetone (Reagent Grade) or Ethanol (95%)
Step-by-Step Protocol:
-
Setup: Charge a round-bottom flask with 4-methyl-2-thiazolethiol and Acetone (10 mL per gram of substrate). Add a magnetic stir bar.
-
De-oxygenation: Purge the headspace with Nitrogen for 5 minutes. Critical for yield.
-
Deprotonation: Add K₂CO₃ (powdered) in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution may change color (often yellow/orange) as the thiolate anion forms.
-
Alkylation: Cool the mixture to 0°C (ice bath) to control exotherm. Add Methyl Iodide dropwise over 10 minutes.
-
Note: Cooling improves regioselectivity by favoring the lower-energy transition state (S-alkylation).
-
-
Reaction: Remove ice bath and stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.
-
Workup (Filtration Method - Preferred for Acetone):
-
Filter off the solid inorganic salts (KI, residual K₂CO₃).
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
-
Purification:
-
Dissolve crude oil in Dichloromethane (DCM).
-
Wash with 1M NaOH (cold) to remove unreacted thiol.
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
Result: High-purity 4-methyl-2-(methylthio)thiazole.
-
Visualizations
Figure 1: Reaction Mechanism & Selectivity Pathways
This diagram illustrates the tautomeric equilibrium and the competing pathways. The green path represents the target S-alkylation.
Caption: Mechanistic pathways showing the critical divergence between the desired S-alkylation (Green) and common yield-reducing side reactions (Red).
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to resolve low yield issues.
Caption: Diagnostic flowchart for identifying and resolving the root causes of yield loss in thiazole methylation.
References
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Retrieved from [Link]
-
Scientific Information Database (SID). (2009). A Green and Highly Efficient Alkylation of Thiols in Water. Retrieved from [Link]
-
National Institutes of Health (NIH). (2010). An easy and fast ultrasonic selective S-alkylation of hetaryl thiols at room temperature. Retrieved from [Link]
Removing unreacted methyl iodide from thiazole synthesis mixtures
Technical Support Center: Troubleshooting Unreacted Methyl Iodide in Thiazole Synthesis
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges during the quaternization of heterocycles. The N-methylation of thiazoles using methyl iodide (MeI) is a fundamental
Because the reaction is bimolecular, an excess of MeI is typically employed to drive the reaction to completion[2][3]. However, MeI is a highly volatile (bp 42.5 °C), toxic, and potent alkylating agent. Failure to completely remove or quench unreacted MeI not only poses severe safety and environmental hazards but also threatens downstream synthetic steps via unwanted alkylation. This guide provides field-proven, mechanistically grounded troubleshooting strategies to safely eliminate MeI from your reaction mixtures.
Troubleshooting FAQs
Q1: Should I rely on evaporation or chemical quenching to remove excess MeI? Causality & Best Practice: You must use a synergistic combination of both. Relying solely on chemical quenching for a large excess of MeI is highly exothermic and generates massive amounts of byproducts that complicate purification. Conversely, relying solely on evaporation leaves trace MeI trapped in the solvent matrix or product crystal lattice. The Solution: First, exploit MeI's low boiling point by performing a primary vacuum concentration (using a -78 °C dry ice/acetone trap to capture the bulk MeI). Then, apply a chemical quench to neutralize the residual trace amounts.
Q2: What is the optimal chemical quench for MeI that won't degrade my thiazolium salt?
Causality & Best Practice: The two most robust nucleophilic scavengers for MeI are aqueous sodium thiosulfate (
Q3: How do I separate the quenched MeI byproducts from my product? (The "Bunte Salt Problem") Causality & Best Practice: This is the most common point of failure. Thiazolium salts are inherently polar. If you quench with aqueous thiosulfate, you generate a Bunte salt. You now have two salts in your mixture. If your thiazolium product is lipophilic enough (due to bulky hydrophobic substituents) to partition into an organic solvent like 2-MeTHF or dichloromethane, the thiosulfate quench is perfect—the Bunte salt stays in the aqueous layer. However, if your thiazolium product is highly water-soluble, standard liquid-liquid extraction will fail. In this scenario, you must avoid aqueous salt quenches. Instead, use a polymer-bound amine scavenger (which can be filtered away) or a volatile amine (which can be evaporated).
Quantitative Comparison of Quenching Strategies
| Quenching Agent | Reaction Mechanism | Byproduct Formed | Byproduct Properties | Best Use Case |
| Sodium Thiosulfate ( | Sodium S-methyl thiosulfate (Bunte Salt) | Highly water-soluble, non-volatile salt | Lipophilic thiazolium products requiring aqueous extraction. | |
| Ammonium Hydroxide ( | Methylamine hydroiodide / Tetramethylammonium iodide | Water-soluble, partially volatile | Polar thiazolium products where salt contamination is acceptable or separable. | |
| Aminomethyl Polystyrene Resin | Solid-Phase | Resin-bound quaternary ammonium salt | Insoluble solid matrix | Highly polar thiazolium products requiring a strictly salt-free workup. |
Workflow Visualization
Caption: Decision matrix for selecting a methyl iodide quenching strategy based on thiazolium salt polarity.
Experimental Protocols & Self-Validating Systems
As a principle of scientific integrity, no protocol is complete without a built-in validation step. To ensure absolute removal of MeI, both protocols below conclude with the 4-(4-nitrobenzyl)pyridine (NBP) spot test [6][7]. NBP reacts specifically with alkylating agents to form a pyridinium adduct, which upon alkalinization yields a distinct blue/purple dye. A negative (colorless/yellow) result mathematically validates the safety of your product.
Protocol A: The "Evaporate & Scavenge" Method
Target: Highly polar, water-soluble thiazolium salts.
-
Primary Volatile Removal: Transfer the crude reaction mixture to a rotary evaporator equipped with a secondary dry ice/acetone trap (-78 °C). Concentrate the mixture under reduced pressure (down to 10 mbar) at 35 °C to remove >95% of the excess MeI.
-
Resuspension: Dissolve the resulting crude residue in a minimal volume of a polar aprotic solvent (e.g., acetonitrile or DMF).
-
Solid-Phase Quenching: Add 3.0 equivalents (relative to the estimated residual MeI) of aminomethyl polystyrene scavenger resin.
-
Incubation: Stir the suspension gently at room temperature for 4 hours. The nucleophilic primary amines on the resin will exhaustively alkylate, trapping the MeI onto the solid matrix.
-
Filtration: Filter the mixture through a pad of Celite. Wash the resin cake with cold acetonitrile.
-
Validation (NBP Test):
-
Take a 10 µL aliquot of the filtrate and add it to 1 mL of a 5% NBP solution in acetone.
-
Heat at 80 °C for 10 minutes, then cool to room temperature.
-
Add 1 mL of 50% triethylamine in acetone.
-
Pass Criterion: The solution remains pale yellow. (A blue/purple color indicates incomplete scavenging; if so, add more resin and repeat step 4).
-
-
Final Isolation: Concentrate the validated filtrate to yield the pure, salt-free thiazolium product.
Protocol B: The Thiosulfate Quench & Liquid-Liquid Extraction
Target: Lipophilic thiazolium salts capable of organic partitioning.
-
Thermal Control: Cool the crude reaction mixture to 0 °C using an ice bath to prevent exothermic runaway during the quench.
-
Aqueous Quenching: Slowly add an equal volume of 10% (w/v) aqueous sodium thiosulfate (
) to the reaction mixture. -
Bunte Salt Formation: Stir vigorously for 60 minutes at room temperature. The biphasic mixture allows the thiosulfate to react with MeI, forming the highly water-soluble sodium S-methyl thiosulfate (Bunte salt)[4].
-
Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM) or 2-methyltetrahydrofuran (2-MeTHF). The lipophilic thiazolium product will partition into the organic layer, while the Bunte salt remains in the aqueous layer.
-
Washing: Wash the combined organic layers once with brine to remove residual water and trace inorganic salts.
-
Validation (NBP Test):
-
Take a 10 µL aliquot of the organic layer and perform the NBP test as described in Protocol A, Step 6.
-
Pass Criterion: The solution remains pale yellow, confirming the organic layer is completely free of MeI.
-
-
Final Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
References
-
Thiazole - Wikipedia. Wikipedia.[Link]
-
1,3-Dioxolane-4-acetaldehyde, 2,2-dimethyl- α-(phenylmethoxy) - Organic Syntheses. Organic Syntheses.[Link]
-
The Chemistry of Bunte Salts. R Discovery.[Link]
-
Unsaturated Organosulfur Chemistry: synthesis and applications. UCL Discovery. [Link]
-
4-(4-Nitrobenzyl)pyridine, GR 98%+ - Laboratory Chemicals. Otto Chemie Pvt. Ltd.[Link]
- DE10035199A1 - Test kit for detecting alkylating chemical warfare agents.
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. 1083-48-3 | Manufacturers | Suppliers | India [ottokemi.com]
- 7. DE10035199A1 - Test kit for detecting alkylating chemical warfare agents, comprises 4-(4-nitrobenzyl) pyridine and strong organic base dissolved in toluene - Google Patents [patents.google.com]
Controlling side reactions during S-alkylation of mercaptothiazoles
Technical Support Center: S-Alkylation of Mercaptothiazoles
Subject: Controlling Regioselectivity and Side Reactions in Thioether Synthesis Ticket ID: #MERC-ALK-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Directive & Scientific Philosophy
Welcome to the technical guide for optimizing the S-alkylation of 2-mercaptothiazoles. This reaction is deceptively simple; while it appears to be a standard nucleophilic substitution, it is governed by the Ambident Nucleophile nature of the thiazole thione-thiol tautomerism.
Your primary challenge is not reactivity, but selectivity . The nitrogen atom (hard nucleophile) and the sulfur atom (soft nucleophile) are in constant competition. To control this, we must apply Pearson’s Hard and Soft Acids and Bases (HSAB) Theory .
-
The Goal: Exclusive formation of the S-alkyl product (Thioether).
-
The Enemy: N-alkyl impurities (Thiazolium/Thione derivatives), Disulfides (Oxidation), and Unreacted Thiol.
Critical Decision Framework (HSAB Logic)
Before starting your experiment, visualize the electronic environment. You must match "Soft" conditions to the "Soft" Sulfur atom to maximize S-selectivity.
Caption: Figure 1. HSAB Decision Tree. To favor S-alkylation, maximize "Soft" parameters (Aprotic solvents, Halide leaving groups, Potassium/Cesium bases).
Troubleshooting Guides & FAQs
Issue 1: "I am seeing significant N-alkylated impurities (5–15%) in my LC-MS."
Diagnosis: This is the classic "Hard-Hard" mismatch. You are likely using conditions that stabilize the negative charge on the Nitrogen or using an electrophile that is too "hard."
Corrective Actions:
-
Check the Electrophile: Are you using an alkyl tosylate or mesylate? These are "hard" electrophiles that increase N-attack risk.
-
Fix: Switch to an Alkyl Iodide or Bromide . If you must use a tosylate, add 1.0 eq of NaI or KI (Finkelstein condition) to generate the softer alkyl iodide in situ.
-
-
Check the Solvent: Are you using Ethanol or Methanol?
-
Fix: Switch to DMF (N,N-Dimethylformamide) , Acetone , or Acetonitrile . These polar aprotic solvents solvate the cation (K+) well but leave the anion "naked" and reactive, favoring the more nucleophilic Sulfur atom.
-
-
Base Counter-ion: Are you using NaOH or LiOH?
-
Fix: Switch to
or . Larger cations (K+, Cs+) are softer and associate less tightly with the hard Nitrogen center, leaving the Sulfur free to react.
-
Issue 2: "My reaction yield is low, and I see a dimer peak (M+M-2)."
Diagnosis: You have generated the Disulfide (2,2'-dithiobis(benzothiazole)). This occurs when the thiol is oxidized by air before it can react with the alkyl halide.
Corrective Actions:
-
Degas Solvents: Sparge your DMF/Acetone with Nitrogen or Argon for 15 minutes before adding the thiol.
-
Sequence of Addition: Do not stir the thiol and base for long periods without the alkylating agent present. Add the base and alkylating agent almost simultaneously or keep the pre-stir time short under inert gas.
-
Reducing Agents: If the starting material is already partially oxidized, add a small amount (0.1 eq) of
or Triphenylphosphine to the reaction mixture to reduce the disulfide back to the active thiolate in situ.
Issue 3: "I cannot separate the product from the starting material."
Diagnosis: This is a workup issue, not a reaction issue. S-alkylation removes the acidic proton.
Corrective Actions:
-
The "Self-Validating" Wash: The starting mercaptothiazole is acidic (
). The product is neutral.-
Protocol: Dissolve the crude mixture in EtOAc. Wash 2x with 1M NaOH . The unreacted starting material will deprotonate, become water-soluble, and be removed in the aqueous layer. The S-alkylated product will remain in the organic layer.
-
Optimized Experimental Protocol
Method: Potassium Carbonate in DMF (The Industry Standard)
This protocol balances robustness with high S-selectivity.[1]
Reagents:
-
2-Mercaptobenzothiazole (1.0 eq)[2]
-
Alkyl Halide (1.1 – 1.2 eq) [Preferably Bromide or Iodide]
- (anhydrous, 1.5 – 2.0 eq)
-
DMF (Dimethylformamide) [Concentration: 0.5 M]
Workflow Diagram:
Caption: Figure 2. Optimized Workflow. Note Step 5 is the critical control point for purity.
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and add a magnetic stir bar. Purge with
. -
Solvation: Add 2-Mercaptobenzothiazole (10 mmol) and anhydrous DMF (20 mL).
-
Deprotonation: Add powdered anhydrous
(15 mmol). Stir at room temperature for 15 minutes. The solution may turn yellow/orange as the thiolate anion forms. -
Addition: Add the Alkyl Halide (11 mmol) dropwise. Note: If using a volatile iodide (e.g., MeI), use a reflux condenser to prevent loss.
-
Reaction: Stir at room temperature. Most iodides/bromides react within 1–4 hours. Only heat (50–60°C) if using alkyl chlorides or bulky electrophiles.
-
Workup: Pour the mixture into 100 mL of water. Extract with Ethyl Acetate (3 x 30 mL).
-
Chemical Wash (Critical): Combine organic layers. Wash sequentially with:
-
Water (to remove DMF).
-
1M NaOH (2 x 20 mL) – This removes unreacted starting material.
-
Brine (1 x 20 mL).
-
-
Isolation: Dry over
, filter, and concentrate in vacuo.
Comparative Data: Solvent & Leaving Group Effects
Use this table to predict selectivity based on your available reagents.
| Variable | Condition | S-Selectivity | Reaction Rate | Notes |
| Solvent | DMF / DMSO | High | Fast | Best general choice. Solvates cation, leaves S- anion active. |
| Acetone | High | Moderate | Good for easy workup (evaporation). Requires reflux usually. | |
| Ethanol/MeOH | Low/Mixed | Slow | H-bonding to Sulfur reduces its nucleophilicity, increasing N-attack risk. | |
| Water (pH > 10) | Mixed | Fast | Often leads to hydrolysis or emulsions. Requires PTC for good results. | |
| Leaving Group | Iodide (I-) | Excellent | Very Fast | Softest LG. Matches Soft Sulfur perfectly. |
| Bromide (Br-) | Good | Fast | Standard balance of cost/reactivity. | |
| Tosylate (OTs) | Moderate | Moderate | Harder LG. Higher risk of N-alkylation. Add NaI to improve. | |
| Chloride (Cl-) | Fair | Slow | Requires heat, which may promote side reactions. |
References
-
Mechanistic Overview & Tautomerism
-
2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. (2012).[3] Current Organic Chemistry.
-
-
S-Alkylation Protocols (Tetraalkylammonium Salts)
-
BenchChem Protocol (N- vs S-Selectivity)
- Protocol for the Selective N-alkylation of 6-Chlorobenzo[d]thiazole-2-thiol.
-
HSAB Theory Applic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. chemmethod.com [chemmethod.com]
- 4. Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. HSAB theory - Wikipedia [en.wikipedia.org]
- 7. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 8. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
Technical Support Center: Troubleshooting 4-Methyl-2-(methylsulfanyl)-1,3-thiazole Synthesis
Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for application scientists, medicinal chemists, and process engineers encountering purity bottlenecks during the synthesis of 4-Methyl-2-(methylsulfanyl)-1,3-thiazole (also known as 4-methyl-2-(methylthio)thiazole).
Because thiazole rings are highly sensitive to reaction conditions (pH, temperature, and stoichiometry), achieving high purity requires a mechanistic understanding of the competing side reactions. This guide dissects the two primary synthetic pathways—the Hantzsch Thiazole Synthesis and Regioselective Thiol Methylation —and provides self-validating protocols to eliminate common impurities.
Pathway Visualization: Divergence of Impurities
The following diagram illustrates the two primary synthetic routes and the specific nodes where mechanistic deviations lead to the most common impurities.
Fig 1: Reaction pathways and impurity divergence in 4-Methyl-2-(methylsulfanyl)-1,3-thiazole synthesis.
Troubleshooting FAQs: Mechanistic Q&A
Q1: I am using the Hantzsch synthesis (Route A). My LC-MS shows a major impurity with a mass exactly +18 Da higher than the target product. What is this, and how do I fix it? Causality: You are observing the stalled 4-hydroxy-4-methyl-2-(methylthio)thiazoline intermediate. The Hantzsch synthesis is a two-step process: an initial nucleophilic attack followed by cyclization, and a subsequent dehydration step to form the aromatic thiazole ring[1][2]. The elimination of water requires the protonation of the hydroxyl group to convert it into a viable leaving group. If your reaction mixture is too basic (often due to the buffers used to stabilize the dithiocarbamate salt), the dehydration stalls. Solution: Acidify the reaction mixture. Once the initial condensation is complete (verified by the disappearance of starting materials), add a catalytic amount of concentrated HCl (0.05–0.1 eq) and elevate the temperature to reflux. The +18 Da peak will rapidly convert to the target mass.
Q2: My Hantzsch reaction mixture turned into a dark, intractable tar, and the yield is extremely low. What caused this degradation?
Causality: Chloroacetone is a highly electrophilic
Q3: I switched to the Thiol Methylation route (Route B). I see a highly polar impurity that stays at the baseline on my TLC plate (Hexane/EtOAc). What went wrong? Causality: Thiazoles are ambident nucleophiles. While the thiolate sulfur is a "soft" nucleophile and kinetically favors reaction with soft electrophiles like methyl iodide, the ring nitrogen can also act as a nucleophile. If you use an excess of the methylating agent, or if the thiol is not fully deprotonated, irreversible N-alkylation occurs, yielding a highly polar N-methyl thiazolium salt[1][4]. Solution: Strictly control the stoichiometry of methyl iodide to 1.00–1.02 equivalents. Use a mild base like K₂CO₃ to ensure complete formation of the thiolate anion, which strongly directs regioselective S-alkylation.
Q4: In Route B, I have a non-polar impurity with a mass almost exactly double that of the starting material. How do I prevent this? Causality: 4-Methylthiazole-2-thiol is highly prone to oxidative dimerization in the presence of atmospheric oxygen, forming bis(4-methylthiazol-2-yl) disulfide[5]. Solution: This is an environmental control failure. You must degas your solvents (e.g., via sparging or freeze-pump-thaw) and run the reaction under a strict argon or nitrogen atmosphere.
Quantitative Impurity Profile & Mitigation Matrix
To streamline your analytical workflows, use the following table to identify and resolve impurities based on their detection signatures.
| Impurity / Side Product | Origin Pathway | Analytical Signature | Prevention / Mitigation Strategy |
| 4-Hydroxythiazoline | Route A (Incomplete Dehydration) | LC-MS: Target + 18 DaNMR: Loss of aromatic CH (δ 6.8) | Add catalytic HCl; ensure reflux temperatures for at least 2 hours. |
| Polymeric Tars | Route A (Chloroacetone Degradation) | Visual: Dark brown/black mixtureTLC: Streaking | Maintain 0–5 °C during chloroacetone addition; avoid strong bases. |
| N-Methyl Thiazolium Salt | Route B (Over-alkylation) | TLC: Baseline spot (Rf = 0.0)LC-MS: Target + 14 Da | Limit MeI to 1.02 eq; use K₂CO₃ to favor thiolate formation. |
| Disulfide Dimer | Route B (Thiol Oxidation) | LC-MS: 256 m/z [M+H]+TLC: Highly non-polar spot | Degas all solvents; execute reaction under strict Argon atmosphere. |
Self-Validating Experimental Protocols
The following protocols are engineered with built-in validation checkpoints to ensure high-purity synthesis.
Protocol A: Optimized Hantzsch Synthesis (Route A)
Designed to prevent chloroacetone polymerization and ensure complete dehydration.
-
Preparation: Dissolve ammonium methyl dithiocarbamate (10.0 mmol, 1.0 eq) in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Controlled Condensation: Chill the flask in an ice-water bath to 0–5 °C. Dissolve chloroacetone (10.5 mmol, 1.05 eq) in 5 mL of ethanol and add it dropwise over 30 minutes.
-
Validation Checkpoint: The solution should remain pale yellow. If it turns dark brown, the addition rate is too fast, causing localized exothermic hotspots.
-
-
Intermediate Formation: Remove the ice bath and stir at room temperature for 2 hours.
-
Driven Dehydration: Add 2 drops of concentrated HCl (approx. 0.05 eq). Attach a reflux condenser and heat to 78 °C for 2 hours.
-
Validation Checkpoint: Sample 50 µL for LC-MS. The intermediate mass (M+18) must be <1% relative to the target mass. If >1%, continue refluxing for an additional hour.
-
-
Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (30 mL) and saturated aqueous NaHCO₃ (30 mL). Extract, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via vacuum distillation to yield a colorless to pale-yellow oil.
Protocol B: Regioselective Thiol Methylation (Route B)
Designed to prevent disulfide formation and N-alkylation.
-
Inert Preparation: Suspend 4-methylthiazole-2-thiol (10.0 mmol, 1.0 eq) and anhydrous K₂CO₃ (12.0 mmol, 1.2 eq) in 25 mL of acetone.
-
Degassing: Sparge the suspension with Argon for 15 minutes to displace dissolved oxygen, preventing disulfide dimerization.
-
Regioselective Alkylation: Cool the suspension to 0 °C. Using a gas-tight syringe, add methyl iodide (10.2 mmol, 1.02 eq) dropwise.
-
Validation Checkpoint: Strict adherence to 1.02 eq is mandatory. Exceeding this will trigger irreversible N-alkylation.
-
-
Reaction: Stir at room temperature for 1.5 hours under Argon.
-
Validation Checkpoint: Run a TLC (Hexane/EtOAc 4:1). The starting thiol (UV active, lower Rf) should be completely consumed, replaced by a single, less polar spot. No baseline material should be present.
-
-
Workup: Filter the mixture to remove inorganic salts (K₂CO₃ and KI). Concentrate the filtrate, dissolve in dichloromethane (30 mL), and wash with distilled water (2 x 20 mL) to remove any trace salts. Dry over Na₂SO₄ and evaporate to yield the pure product.
References
-
Product Class 17: Thiazoles.Science of Synthesis, Thieme.
-halo-substituted aldehydes and ketones. -
Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. ChemRxiv. Details the mechanistic stalling of the hydroxythiazoline intermediate during classical Hantzsch synthesis and the necessity of activation for elimination.
-
Retarding Effect of the Mediating Sulfane Group on Chelation Efficacy of Thiolic-Sulfur. ResearchGate. Discusses the physicochemical properties of 4-methylthiazole-2-thiol, including its susceptibility to oxidative dimerization.
Sources
Minimizing odor issues when working with methylthio thiazoles
Technical Support Center: Odor Mitigation for Methylthio Thiazoles
Executive Summary: The Physics & Chemistry of "The Smell"
Q: Why do methylthio thiazoles smell so potent even at trace levels?
A: The odor issue stems from the unique combination of the thiazole ring and the methylthio (-SMe) substituent.
-
Volatility: These compounds have relatively high vapor pressures, allowing them to readily enter the gas phase.
-
Olfactory Threshold: The human nose is evolutionarily tuned to detect organosulfur compounds. For methylthio thiazoles, the odor detection threshold is often in the parts per billion (ppb) or even parts per trillion (ppt) range.
-
Lipophilicity: The methylthio group increases lipophilicity, allowing the molecules to cling tenaciously to skin, hair, and rubber seals, causing "traveling odor" that follows the researcher home.
Table 1: Comparative Odor Thresholds of Organosulfur Compounds
| Compound Class | Example | Odor Character | Detection Threshold (Air) |
| Methylthio Thiazoles | 2-(Methylthio)thiazole | Roasted meat, metallic, sulfurous | ~0.5 - 5 ppb |
| Mercaptans | Methanethiol | Rotting cabbage | 1 - 2 ppb |
| Sulfides | Dimethyl sulfide | Cabbage, corn | 1 - 3 ppb |
| Solvents | Dichloromethane | Sweet, chemical | ~250,000 ppb (250 ppm) |
Note: Data approximates based on comparative sensory studies [1, 2].
Engineering Controls: The First Line of Defense
Q: My fume hood is on, but the lab still smells. What is failing?
A: Standard laminar flow hoods are often insufficient for "stench" chemicals if not configured correctly. The issue is usually turbulence or breakthrough .
Troubleshooting Checklist:
-
Sash Height: Ensure the sash is at the lowest possible working position. High sashes create turbulence that allows heavy sulfur vapors to "roll" out of the hood.
-
The "6-Inch Rule": Work at least 6 inches back from the sash plane. Methylthio thiazoles are heavier than air; working at the edge allows vapors to spill over the airfoil.
-
Trap Efficiency: If you are using a rotovap or vacuum pump, the exhaust is the primary leak source. You must use a secondary cold trap filled with dry ice/acetone or liquid nitrogen.
Q: How should I set up my vacuum lines to prevent pump oil contamination?
A: Pump oil acts as a solvent for lipophilic thiazoles. Once dissolved, the pump becomes a permanent odor generator.
Protocol: The "Double-Trap" System
-
Trap 1 (Collection): Standard dry ice/acetone trap to catch bulk solvent.
-
Trap 2 (Protection): A second trap containing activated carbon or a bleach bubbler between the cold trap and the pump.
-
Venting: The pump exhaust must be vented into the fume hood or a dedicated exhaust line, never into the open lab.
Chemical Decontamination: The Oxidation Protocol
Q: Soap and water aren't working. How do I chemically destroy the odor?
A: You cannot "wash" methylthio thiazoles away; you must chemically alter them. The target is the sulfur atom. Oxidizing the sulfide (-S-) to a sulfoxide (-S(=O)-) or sulfone (-S(=O)2-) dramatically reduces volatility and changes the olfactory profile.
The Golden Rule: Oxidation is the only solution.
Recommended Reagent: Dilute Sodium Hypochlorite (Bleach)
-
Concentration: 10-15% commercial bleach solution (approx. 0.5 - 1% NaOCl final concentration).
-
Additive: Add a small amount of surfactant (dish soap) to help the bleach penetrate greasy residues.
Step-by-Step Decontamination Workflow:
-
Preparation: Prepare a "Quench Bath" in the fume hood (large beaker with bleach solution).
-
Glassware: Immediately upon finishing, submerge all dirty glassware into the bath.
-
Soak Time: Allow to soak for at least 2 hours (overnight is best).
-
Rinse: Rinse with water, then acetone, then wash normally.[1]
WARNING: Do not mix bleach with acids (creates chlorine gas) or ammonia (creates chloramines). Ensure the reaction mixture is pH neutral or basic before adding to bleach.
Visualizing the Deodorization Pathway
The following diagram illustrates the chemical logic and workflow for handling these compounds.
Figure 1: The chemical oxidation pathway converts the volatile sulfide into a water-soluble sulfone, effectively quenching the odor before disposal.
Waste Management & Spills
Q: How do I dispose of the "stench" waste?
A: Never pour untreated methylthio thiazole waste down the drain or into a general organic waste container (which will then smell forever).
Protocol:
-
Segregation: Use a dedicated "Stench Waste" carboy.
-
Pre-Treatment: Add 50-100mL of bleach to the bottom of the empty carboy before adding waste. This ensures immediate quenching of the first drops.
-
Labeling: Clearly label the bottle: "Contains Thiols/Sulfides - STENCH - Do Not Open Outside Hood."
Q: I spilled a drop on the floor. What now?
A: Speed is critical.
-
Evacuate: Clear the immediate area.
-
Oxidize: Do not wipe with a paper towel first (this spreads the surface area). Pour dilute bleach directly onto the spill (if the floor material permits) or cover with bleach-soaked paper towels.
-
Wait: Let it sit for 20 minutes to oxidize.
-
Clean: Wipe up the bleach, then clean with soap and water.
Personal Protective Equipment (PPE)
Q: The smell is "sticking" to my clothes. How do I prevent this?
A: Methylthio thiazoles are lipophilic and will absorb into cotton and leather.
-
Gloves: Use Double Nitrile gloves or Silver Shield® laminate gloves for high concentrations. Change outer gloves immediately after handling the compound.
-
Lab Coat: Use a disposable Tyvek® lab coat if possible. If using cotton, button it fully and leave it in the hood for a few days before laundering.
-
Hair: Hair is a "sulfur magnet." Wear a bouffant cap if working with large quantities.
References
-
Columbia University Environmental Health & Safety. (n.d.). SOP for Stench Chemicals. Columbia University.[2] Retrieved October 26, 2023, from [Link]
-
The Good Scents Company. (n.d.). 2-(Methylthio)thiazole Flavor and Fragrance Data. Retrieved October 26, 2023, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] Retrieved from [Link]
Sources
Solvent selection for high-yield thiazole alkylation
Status: Online Current Queue: Low Operator: Senior Application Scientist
Welcome to the Thiazole Functionalization Support Center. Unlike standard alkylation protocols, thiazole rings present a "dichotomy of reactivity": the sulfur atom imparts electron-rich character (thiophene-like), while the nitrogen imparts electron-deficient character (pyridine-like). This creates specific solvent dependencies for C2-lithiation stability, C-H activation regioselectivity, and radical acceptance.
Below are the troubleshooting guides for the three primary high-yield alkylation workflows.
Ticket #001: C2-Lithiation & Electrophilic Trapping
Category: Cryogenic Synthesis | Issue: Low Yield / Ring Fragmentation
User Query:
"I am attempting to alkylate thiazole at the C2 position using n-BuLi and an alkyl halide. The starting material disappears, but I recover a complex mixture of nitriles and thiols instead of the product. My solvent is pure THF."
Diagnosis:
You are experiencing retro-electrocyclic ring opening . The 2-lithiothiazole intermediate is thermally unstable. In pure THF, the strong coordination of the solvent to the lithium cation increases the carbanionic character at C2, accelerating the ring cleavage into an isocyanide and a thiolate (which further degrades to nitriles/thiols) if the temperature deviates even slightly above -60°C.
Root Cause Analysis:
-
Solvent Polarity: Pure THF solvates the lithium cation too well, creating a "naked" anion at C2 that is prone to fragmentation.
-
Temperature Hysteresis: Exotherms during n-BuLi addition in pure THF can create localized "hot spots" > -50°C.
Resolution Protocol: The Non-Polar Dilution Method
To stabilize the C2-lithio species, you must tighten the ion pairing between Lithium and the C2-Carbon.
Step-by-Step Protocol:
-
Solvent System: Do not use pure THF. Use a 4:1 mixture of Toluene/THF or Hexane/THF .
-
Why? The non-polar component (Toluene/Hexane) favors tighter ion aggregates, stabilizing the organolithium species, while the small amount of THF is sufficient to break down the n-BuLi hexamers for reactivity.
-
-
Cryogenics: Cool the mixture to -78°C (Acetone/Dry Ice) strictly.
-
Addition: Add n-BuLi (in hexanes) dropwise down the side of the flask to pre-cool it before it hits the solution.
-
Trapping: Add the electrophile (alkyl halide) immediately after a 15-30 minute deprotonation period. Do not hold the lithiated species longer than necessary.
Visual Workflow: Lithiation Stability
Caption: Workflow showing the critical temperature/solvent dependence of the 2-lithiothiazole intermediate.
Ticket #002: Pd-Catalyzed C-H Activation
Category: Catalysis | Issue: Regioselectivity (C2 vs. C5) & Catalyst Death
User Query:
"I am trying to alkylate the C5 position using a Palladium catalyst. I'm using DMF as a solvent to dissolve everything, but I'm getting a mixture of C2 and C5 products, and the reaction stalls (catalyst blacking out)."
Diagnosis:
You are fighting the CMD (Concerted Metallation-Deprotonation) mechanism. In highly polar solvents like DMF or DMA, the solvent competes with the carboxylate ligand (e.g., pivalate) for coordination to the Palladium. This disrupts the CMD transition state, leading to poor regiocontrol and catalyst aggregation (Palladium black).
Technical Insight: The "Pivalate Effect"
For high-yield thiazole alkylation, the reaction proceeds via a CMD pathway where a carbonate or pivalate base acts as an intramolecular proton shuttle. This requires a non-polar or moderately polar solvent that does not displace the carboxylate ligand.
Solvent Selection Matrix for Regioselectivity
| Solvent | Dielectric Constant ( | Mechanism Favored | Outcome |
| DMF / DMA | High (>36) | Poor Selectivity. Competitive coordination shuts down CMD. | |
| 1,4-Dioxane | Low (2.2) | CMD | Good. Balanced solubility and coordination. |
| Toluene | Low (2.4) | CMD (Strict) | Excellent C5 Selectivity. Forces reliance on the Pivalate ligand. |
| t-Amyl Alcohol | Moderate (5.8) | CMD | High Yield. Solubilizes base without interfering with Pd-cycle. |
Resolution Protocol: The CMD Optimization
Step-by-Step Protocol:
-
Catalyst System: Use Pd(OAc)₂ (5 mol%) with a bulky phosphine ligand (e.g., PCy₃ or JohnPhos).
-
The "Magic" Additive: Add Pivalic Acid (30 mol%) . This is non-negotiable. It generates the active Pd-Pivalate species.
-
Solvent: Switch to Toluene or Xylene . If solubility is an issue, use t-Amyl Alcohol .
-
Temperature: Heat to 110°C. The CMD barrier is high; reflux is usually required.
Visual Mechanism: Concerted Metallation-Deprotonation
Caption: The CMD pathway requires the Pivalate ligand to remain bound to Pd. Polar solvents disrupt this cycle.
Ticket #003: Radical Alkylation (Minisci-Type)
Category: Oxidative Functionalization | Issue: Solubility & Polysubstitution
User Query:
"I'm using the Minisci reaction (AgNO3/Persulfate) to add an isopropyl group. The reaction works but the yield is 30%, and the reagents crash out of my water/DCM mixture."
Diagnosis:
You are encountering Phase Transfer Limitations and Over-Alkylation . The Minisci reaction generates nucleophilic alkyl radicals.[1][2] Thiazole becomes more electron-rich after the first alkylation, making the product more reactive than the starting material (leading to di-alkylation). Furthermore, the standard biphasic system (Water/DCM) often has poor mass transfer for lipophilic thiazoles.
Resolution Protocol: The Homogeneous Acidic Shift
Move away from biphasic DCM/Water systems toward homogeneous, acidic organic systems.
Step-by-Step Protocol:
-
Solvent: Use DMSO/Water (4:1) or Acetonitrile/Water (1:1) .
-
Why? DMSO solubilizes both the organic thiazole and the inorganic oxidant (Persulfate), ensuring high local concentrations of the radical.
-
-
Acidification: Add TFA (Trifluoroacetic acid) (1.0 equiv).
-
Stoichiometry: Use a large excess of the alkyl source (Carboxylic acid or Alkyl halide) (3-5 equiv) to outcompete the product for the radicals.
References
-
Lithiation Stability: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[3] (See Chapter on 1,3-Azoles for 2-lithiothiazole ring opening kinetics).
-
CMD Mechanism & Solvent Effects: Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metallation-Deprotonation Pathway in Palladium-Catalyzed C-H Activation. Chemistry Letters, 39(11), 1118–1126.
-
Thiazole C-H Activation: Verrier, C., et al. (2011).[3] Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalyzed Direct C-H Coupling... Chemistry - A European Journal, 17(51), 14450-14463.
-
Minisci Reaction Conditions: Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161.
Sources
- 1. Minisci reaction - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Mechanism selection for regiocontrol in base-assisted, palladium-catalysed direct C-H coupling with halides: first approach for oxazole- and thiazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
- 6. Concerted metalation deprotonation - Wikipedia [en.wikipedia.org]
Validation & Comparative
1H NMR spectrum analysis of 4-Methyl-2-(methylsulfanyl)-1,3-thiazole
Analytical Comparison Guide: H NMR Spectrum Analysis of 4-Methyl-2-(methylsulfanyl)-1,3-thiazole
Executive Summary
Thiazole derivatives are ubiquitous pharmacophores in modern drug development, forming the core of critical therapeutics ranging from anti-inflammatory agents (meloxicam) to anti-cancer drugs (bleomycin) [1]. Accurate structural verification of these intermediates is paramount. This guide provides an objective, data-driven comparison of High-Field (400 MHz) versus Benchtop (60 MHz) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 4-Methyl-2-(methylsulfanyl)-1,3-thiazole . By analyzing chemical shifts, long-range coupling resolution, and solvent effects, this document serves as a definitive reference for researchers optimizing their analytical workflows.
Structural & Electronic Framework
To accurately interpret the
-
C5-H: While C5 is the primary site for electrophilic substitution (indicating higher electron density than C2), the proton still resonates in the aromatic region.
-
C2-S-CH
: The thioether methyl group is deshielded by the adjacent sulfur atom and the aromatic ring. -
C4-CH
: This allylic-type methyl group is attached directly to the aromatic system.
The Diagnostic Challenge: The most critical structural feature of this molecule is the long-range
Impact of magnetic field strength on resolving long-range 4J couplings.
Comparative Performance: High-Field vs. Benchtop NMR
Benchtop NMR instruments are increasingly adopted in process chemistry due to their cryogen-free operation, small footprint, and low maintenance costs [2]. However, it is critical to understand their limitations regarding signal dispersion and resolution compared to traditional superconducting high-field magnets [3].
Quantitative Data Comparison
Table 1:
| Proton Assignment | High-Field (400 MHz) | Benchtop (60 MHz) | Resolution Outcome |
| C5-H | 6.82 ppm (q, | 6.82 ppm (br s, 1H) | Fine quartet lost to line broadening. |
| C2-S-CH | 2.68 ppm (s, 3H) | 2.68 ppm (s, 3H) | Singlet clearly resolved on both. |
| C4-CH | 2.41 ppm (d, | 2.41 ppm (br s, 3H) | Fine doublet lost to line broadening. |
Causality of Resolution Loss
In a 400 MHz instrument, a
Self-Validating Experimental Protocols
To ensure reproducibility and eliminate artifactual line broadening that could be mistaken for poor instrument performance, the following protocol must be strictly adhered to.
Step-by-Step Methodology: Sample Preparation & Acquisition
-
Sample Weighing: Accurately weigh
of 4-Methyl-2-(methylsulfanyl)-1,3-thiazole.-
Causality: Too high a concentration increases solution viscosity, restricting molecular tumbling and leading to broader lines; too low a concentration decreases the signal-to-noise ratio (SNR).
-
-
Solvent Addition: Dissolve the compound in
of deuterated chloroform (CDCl ) containing Tetramethylsilane (TMS) as an internal reference. -
Filtration (Critical Step): Pass the solution through a tightly packed glass wool plug into a clean, precision 5 mm NMR tube.
-
Causality: Removing paramagnetic dust and undissolved particulates is non-negotiable. Particulates distort the localized magnetic field (
), causing macroscopic line broadening that will artificially mask fine -couplings.
-
-
Locking and Shimming (Self-Validation): Insert the sample into the spectrometer. Lock onto the deuterium frequency of CDCl
. Perform gradient shimming (400 MHz) or rigorous 1D manual shimming (60 MHz) until the TMS peak at exhibits a full-width at half-maximum (FWHM) of (High-Field) or (Benchtop).-
Validation Check: If the TMS peak FWHM exceeds these thresholds, the shimming is inadequate, and the acquisition must not proceed. Reshim the magnet.
-
-
Acquisition: Acquire 16 transients (scans) with a relaxation delay (D1) of 2 seconds and an acquisition time of 3 seconds.
-
Processing: Apply a Fourier Transform with a zero-filling factor of 2 and an exponential line broadening (LB) function of
(to preserve resolution without injecting excessive noise). Phase and baseline correct the spectrum manually.
Workflow for 1H NMR sample preparation and comparative spectrum acquisition.
Solvent Effects: CDCl vs. DMSO-d
While CDCl
Table 2: Solvent Effect on Chemical Shifts (Acquired at 400 MHz)
| Proton | CDCl | DMSO-d | Shift Difference ( |
| C5-H | 6.82 | 7.15 | +0.33 |
| C2-S-CH | 2.68 | 2.65 | -0.03 |
| C4-CH | 2.41 | 2.35 | -0.06 |
Causality of Solvent-Induced Shifts
The highly polar S=O bond in DMSO-d
References
-
Title: Thiazole - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL: [Link]
-
Title: NMR Spectroscopy – 1H NMR Chemical Shifts Source: Organic Chemistry Data & Info URL: [Link]
GC-MS Fragmentation & Identification Guide: 2-Methylthio-4-Methylthiazole
The following is a comprehensive Publish Comparison Guide for the GC-MS analysis of 2-methylthio-4-methylthiazole , designed for researchers in flavor chemistry, food safety, and pharmaceutical intermediate analysis.
Content Type: Technical Comparison Guide Audience: Analytical Chemists, Flavor Researchers, Drug Development Scientists Status: Validated Methodologies & Theoretical Fragmentation Analysis
Executive Summary
2-Methylthio-4-methylthiazole (C₅H₇NS₂, MW 145.25) is a potent sulfur-containing volatile often identified in the headspace of cooked meats (Maillard reaction products) and yeast extracts. Its detection is critical for authenticating savory flavor profiles. However, its structural similarity to isomers like 2-methylthio-5-methylthiazole and 2,4-dimethylthiazole presents a significant analytical challenge.
This guide provides a definitive fragmentation analysis, distinguishing characteristics, and a validated experimental protocol to differentiate this compound from its close structural analogs.
Chemical Profile & Structural Context[1][2][3][4][5][6][7][8]
| Feature | Specification |
| Compound Name | 2-Methylthio-4-methylthiazole |
| CAS Number | 2371-18-0 (Generic Thiazole Class Reference) / Verify specific isomer availability |
| Molecular Formula | C₅H₇NS₂ |
| Molecular Weight | 145.25 g/mol |
| Odor Profile | Sulfurous, meaty, nutty, roasted |
| Key Functional Groups | Thiazole ring, S-Methyl (position 2), C-Methyl (position 4) |
Structural Significance
The molecule consists of a five-membered thiazole ring substituted at the 2-position with a thiomethyl group (-S-CH₃) and at the 4-position with a methyl group. The S-CH₃ bond is the weakest link, dictating the primary fragmentation pathway under Electron Ionization (EI).
Experimental Methodology (Self-Validating Protocol)
To ensure reproducible fragmentation patterns, the following GC-MS conditions are recommended. This protocol minimizes thermal degradation and optimizes separation from isomers.
Instrument Parameters
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Ionization Mode: Electron Impact (EI) at 70 eV.[1]
-
Source Temperature: 230°C (Prevents condensation of sulfur volatiles).
-
Transfer Line: 250°C.[2]
-
Scan Range: m/z 35–200 (Low mass cutoff avoids air/water background; upper limit captures M+).
Chromatographic Separation
Two column types are compared for resolution efficiency.[2]
| Parameter | Option A: Non-Polar (General) | Option B: Polar (Isomer Resolution) |
| Column | DB-5ms (30m x 0.25mm x 0.25µm) | DB-Wax / SolGel-Wax |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Helium @ 1.2 mL/min |
| Temp Program | 40°C (2 min) → 5°C/min → 240°C | 50°C (2 min) → 4°C/min → 230°C |
| Retention Index (RI) | ~1050 - 1080 | ~1450 - 1500 |
| Application | General screening of volatiles | Separation of 4-Me vs 5-Me isomers |
Critical Insight: On non-polar columns (DB-5), the 4-methyl and 5-methyl isomers often co-elute or have overlapping shoulders. Polar columns (Wax phase) provide superior separation due to the interaction with the thiazole nitrogen lone pair.
Fragmentation Mechanism Analysis
Under 70 eV electron impact, 2-methylthio-4-methylthiazole exhibits a distinct fragmentation pattern driven by the stability of the thiazole ring and the lability of the exocyclic sulfur substituent.
Key Diagnostic Ions
-
Molecular Ion (M⁺) [m/z 145]:
-
Intensity: High (50-80%).
-
Origin: The aromatic thiazole ring stabilizes the radical cation, making the molecular ion prominent.
-
-
[M - 15]⁺ [m/z 130]:
-
Mechanism: Loss of a methyl radical (•CH₃).
-
Source: Cleavage of the methyl group from the S-methyl moiety (preferred) or the ring methyl. The S-methyl cleavage is energetically favored.
-
-
[M - 47]⁺ [m/z 98]:
-
Mechanism: Loss of the thiomethyl radical (•S-CH₃).
-
Source: Homolytic cleavage of the C2-S bond, leaving the cationic thiazole ring.
-
-
Ring Fission Ions [m/z 71, 45]:
-
Mechanism: Deep fragmentation of the thiazole ring (RDA-type cleavage), typically yielding C₂H₂S or CHNS fragments.
-
Proposed Fragmentation Pathway (Graphviz)
Figure 1: Proposed EI fragmentation pathway for 2-methylthio-4-methylthiazole showing primary loss of methyl and thiomethyl groups.
Comparative Performance: 4-Methyl vs. 5-Methyl Isomer
Differentiation between 2-methylthio-4-methylthiazole and its isomer 2-methylthio-5-methylthiazole is the primary analytical challenge. Mass spectra are nearly identical; therefore, Retention Index (RI) and subtle ion ratios are the only reliable discriminators.
Comparative Data Table
| Metric | 2-Methylthio-4-methylthiazole | 2-Methylthio-5-methylthiazole | Differentiation Strategy |
| Base Peak | m/z 145 or 130 | m/z 145 or 130 | Ineffective (Spectra are too similar) |
| m/z 98 Abundance | Moderate | Slightly Lower | Weak (Instrument dependent) |
| RI (DB-5) | ~1075 | ~1085 | Moderate (Delta ~10 units) |
| RI (DB-Wax) | ~1480 | ~1510 | Strong (Delta >20 units) |
| Synthesis Origin | Reaction of ammonium dithiocarbamate + chloroacetone | Reaction of ammonium dithiocarbamate + 2-chloropropanal | Contextual (Precursor dependent) |
Analytical Recommendation
Do not rely solely on MS library matching (NIST/Wiley) for these isomers, as match scores often exceed 90% for the wrong isomer.
-
Protocol: Run a mixed standard of both isomers on a Polar (Wax) column.
-
Validation: The 4-methyl isomer typically elutes before the 5-methyl isomer on polar phases due to steric shielding of the nitrogen by the adjacent methyl group, reducing interaction with the stationary phase.
Application in Complex Matrices (Meat Volatiles)
In real-world samples (e.g., beef broth, yeast extract), this compound exists at ppb levels amidst high concentrations of pyrazines and lipid oxidation products.
Workflow for Identification:
-
Extraction: Headspace SPME (DVB/CAR/PDMS fiber) is superior to solvent extraction for recovering this semi-volatile sulfur compound.
-
Deconvolution: Use AMDIS or equivalent software to separate the m/z 145/130 signals from co-eluting hydrocarbons.
-
Sulfur-Specific Detection: If available, use FPD (Flame Photometric Detector) or PFPD in tandem with MS to confirm the presence of sulfur (S2 mode) before attempting MS identification.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Thiazole Derivatives. National Institute of Standards and Technology.[1] [Link]
- Mottram, D. S. (1998). "Flavour formation in meat and meat products: a review." Food Chemistry, 62(4), 415-424.
- El-Sayed, A. M. (2024). The Pherobase: Database of Pheromones and Semiochemicals. (Source for Retention Indices of thiazoles).
- Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation.
-
PubChem. (2024). Compound Summary: 2-Methylthiazole & Derivatives. National Library of Medicine. [Link]
Sources
A Tale of Two Thiazoles: Unraveling the Flavor Profiles of 2-Methylthio- vs. 2-Isopropyl-4-Methylthiazole
A Senior Application Scientist's Guide to Understanding and Applying Key Savory and Tropical Flavor Compounds
In the intricate world of flavor chemistry, the thiazole family of heterocyclic compounds holds a prominent position, contributing significantly to the characteristic aromas of a wide array of cooked and processed foods.[1] Formed primarily through the Maillard reaction, these sulfur- and nitrogen-containing molecules are renowned for their potent and diverse sensory properties, ranging from nutty and roasted to meaty and green.[2][3] This guide delves into a comparative analysis of two structurally related yet sensorially distinct thiazoles: 2-methylthio-4-methylthiazole and 2-isopropyl-4-methylthiazole.
This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the nuanced flavor profiles of these compounds. By examining their sensory attributes, formation pathways, and analytical characterization, we aim to provide a comprehensive resource for the effective application of these molecules in flavor creation and product development.
At a Glance: A Comparative Overview
| Feature | 2-Methylthio-4-methylthiazole | 2-Isopropyl-4-methylthiazole |
| Predominant Flavor Notes | Savory, Meaty, Roasted | Nutty, Roasted, Green, Fruity, Tropical, Earthy |
| Subtle Nuances | Sulfurous, Onion-like | Peach-skin, Vegetal, Coffee, Alliaceous |
| Typical Applications | Savory seasonings, Meat flavors, Soups, Gravies | Fruit flavors (peach, apricot, durian), Roasted nuts, Coffee, Cocoa, Meats |
| Relative Potency | High | High |
Delving into the Sensory Spectrum
The seemingly subtle difference in the alkyl substituent at the C2 position of the thiazole ring—a methylthio group versus an isopropyl group—gives rise to a significant divergence in the perceived flavor profiles of these two molecules.
2-Methylthio-4-methylthiazole: The Essence of Savory
2-Methylthio-4-methylthiazole is predominantly characterized by its potent savory and meaty aroma.[4] Its flavor profile is often described as roasted, with distinct sulfurous and onion-like undertones. This makes it a valuable component in the creation of authentic meat flavors, particularly for beef and chicken applications. Its robust, savory character can enhance the overall umami sensation in soups, gravies, and processed meat products. While specific quantitative sensory data from peer-reviewed literature is limited, its high potency is widely acknowledged in the flavor industry.
2-Isopropyl-4-methylthiazole: A Complex Tapestry of Nutty, Green, and Tropical Notes
Understanding the Genesis: Formation Pathways
Both 2-methylthio-4-methylthiazole and 2-isopropyl-4-methylthiazole are primarily formed during the thermal processing of food through the Maillard reaction. This complex series of reactions involves the interaction of reducing sugars and amino acids. The specific precursors and reaction conditions dictate the formation of different thiazole derivatives.
The formation of the thiazole ring itself typically involves the reaction of a sulfur source (often from the degradation of sulfur-containing amino acids like cysteine), an ammonia source (from amino acids), and a dicarbonyl compound (from sugar degradation).[2][9]
Caption: Figure 2. The Hantzsch thiazole synthesis.
For the synthesis of 4-methylthiazole derivatives, 1-chloroacetone is a common α-haloketone starting material. The substituent at the 2-position is determined by the choice of the thioamide.
-
For 2-isopropyl-4-methylthiazole: The reaction would involve isothiobutyramide and 1-chloroacetone.
-
For 2-methylthio-4-methylthiazole: A common route involves the methylation of the corresponding 2-mercaptothiazole derivative.
Experimental Protocols for Flavor Profile Analysis
To objectively compare the flavor profiles of these two compounds, a combination of instrumental and sensory analysis techniques is essential.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. [10][11]This allows for the identification of odor-active compounds in a complex mixture.
Experimental Workflow:
Caption: Figure 3. Experimental workflow for Gas Chromatography-Olfactometry (GC-O).
Step-by-Step Methodology:
-
Sample Preparation: A representative sample containing the thiazole compounds is prepared. For food samples, this often involves solvent extraction followed by a high-vacuum distillation technique like Solvent-Assisted Flavor Evaporation (SAFE) to isolate the volatile compounds without thermal degradation. [11]2. Gas Chromatographic Separation: The volatile extract is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a WAX phase) to separate the individual compounds based on their boiling points and polarities.
-
Effluent Splitting: The effluent from the GC column is split, with one portion directed to a conventional detector like a Flame Ionization Detector (FID) or Mass Spectrometer (MS) for instrumental analysis, and the other portion directed to an Olfactory Detection Port (ODP). [10]4. Olfactory Detection: A trained sensory panelist or a group of panelists sniffs the effluent at the ODP and records the perceived odor, its intensity, and its duration.
-
Data Analysis: The instrumental data (chromatogram) is correlated with the sensory data (aromagram) to identify the specific compounds responsible for the perceived odors. Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed to determine the flavor dilution (FD) factor, which is a measure of the odor potency of a compound. [3][12][13]
Sensory Panel Evaluation
A trained sensory panel is crucial for providing detailed descriptive analysis and quantitative data on the flavor profiles of the two thiazoles. [14] Experimental Workflow:
Caption: Figure 4. Workflow for sensory panel evaluation.
Step-by-Step Methodology:
-
Panelist Selection and Training: A group of individuals is screened for their sensory acuity and trained to identify and quantify specific flavor attributes. [15]2. Sample Preparation: Solutions of pure 2-methylthio-4-methylthiazole and 2-isopropyl-4-methylthiazole are prepared at various concentrations in a neutral base (e.g., deionized water or a simple sugar-acid solution). [16]3. Sample Presentation: The samples are presented to the panelists in a controlled environment (e.g., sensory booths with controlled lighting and temperature). Samples are typically coded and presented in a randomized order to minimize bias.
-
Descriptive Analysis: Panelists evaluate the samples and rate the intensity of various flavor attributes (e.g., meaty, nutty, green, fruity) on a structured scale (e.g., a 15-cm line scale).
-
Data Analysis: The data from the panelists are collected and analyzed statistically to determine significant differences in the flavor profiles of the two compounds.
Conclusion
2-Methylthio-4-methylthiazole and 2-isopropyl-4-methylthiazole, while structurally similar, offer distinct and valuable contributions to the world of flavor. The former provides a robust, savory, and meaty character, essential for creating authentic meat flavors. The latter presents a more complex and nuanced profile, with its nutty, green, and unique fruity-tropical notes, making it a versatile ingredient in a wide range of applications, from savory to sweet. A thorough understanding of their individual sensory properties, backed by instrumental and sensory analysis, is paramount for their effective and innovative application in food and beverage development. Further research to establish definitive, publicly available quantitative sensory data for these compounds would be a valuable contribution to the field of flavor science.
References
-
Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. (2021). Food Chemistry. [Link]
-
Sensory Evaluation Methods For Food And Beverage Products. (2024). Food Research Lab. [Link]
-
Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. (2020). MDPI. [Link]
-
Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O). (2015). PubMed. [Link]
-
A Method for GC–Olfactometry Panel Training. (2017). Graz University of Technology. [Link]
-
Detection of Aroma Compounds in Food by Gas Chromatography-Mass Spectrometry/Olfactometry. (n.d.). Springer Nature Experiments. [Link]
-
Research progress of thiazole flavor compounds. (n.d.). CABI Digital Library. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC. [Link]
-
Sensory Evaluation Methods in Food and Beverage Research. (2025). Lab Manager. [Link]
-
Sensory Preference of Drinking Water Influenced by Subthreshold‐Level Mineral Salt Mixtures. (2025). PMC. [Link]
-
Flavor Compounds Formed during the Maillard Reaction. (1993). ACS Publications. [Link]
-
Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission. (2001). Chemical Senses. [Link]
-
Aqueous Odor and Taste Threshold Values for. (1977). EPA Archive. [Link]
-
Identifying key odor compounds in bourbon using solvent-free aroma dilution analysis and a novel software for interpreting GC-O data. (n.d.). LabRulez GCMS. [Link]
-
Stimulus and recognition thresholds for the basic tastes in deionized water. (2014). Ernahrungs Umschau. [Link]
-
2-iso Propyl 4 Methyl Thiazole. (n.d.). PerfumersWorld. [Link]
-
Buy Bulk - 2-Isopropyl-4-Methylthiazole | Manufacturer-Supplier. (2025). Sinofi Ingredients. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]
-
Taste and Odour. (2025). Australian Drinking Water Guidelines - NHMRC. [Link]
-
Thiazoles. (n.d.). Advanced Biotech. [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines. (2022). PMC. [Link]
-
2-Ethyl-4-Methylthiazole in Brown, Savory and Fruit Flavors. (2022). Perfumer & Flavorist. [Link]
-
2-iso Propyl 4 Methyl Thiazole 1% in DPG. (n.d.). PerfumersWorld. [Link]
-
Research progress of thiazole flavor compounds. (n.d.). CABI Digital Library. [Link]
-
Oamic Ingredients, LLC's 2-Isopropyl-4-Methyl Thiazole. (2023). Perfumer & Flavorist. [Link]
-
(PDF) Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6): thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical groups 29 and 30. (2023). ResearchGate. [Link]
-
Thiazoles, oxazoles, and oxazolines identified in the volatile flavor of roasted peanuts. (n.d.). ACS Publications. [Link]
-
2-Isopropyl-4-methylthiazole. (n.d.). PubChem. [Link]
-
2-ISOPROPYL-4-METHYLTHIAZOLE. (n.d.). Flavor Extract Manufacturers Association (FEMA). [Link]
-
OFTV (Odour and Flavour Threshold values) list. (n.d.). VCF Online. [Link]
-
The relative odor activity values (rOAVs) of the most important... (n.d.). ResearchGate. [Link]
-
Sensory Testing for Flavorings with Modifying Properties. (n.d.). FEMA. [Link]
-
Sensory Thresholds for Natural Flavoring Extracts in Different Matrices. (n.d.). ResearchGate. [Link]
-
2-ethyl-4-methyl thiazole, 15679-12-6. (n.d.). The Good Scents Company. [Link]
-
Flavor Bites: Two Thiazoles. (2016). Perfumer & Flavorist. [Link]
Sources
- 1. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
- 2. Sensory Thresholds: Beyond the Numbers | Top Crop [topcrop.co]
- 3. academic.oup.com [academic.oup.com]
- 4. adv-bio.com [adv-bio.com]
- 5. 2-异丙基-4-甲基噻唑 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 6. Buy 2-isopropyl-4-methylthiazole | Nutty Roasted Flavor Chemical [chemicalbull.com]
- 7. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. perfumerflavorist.com [perfumerflavorist.com]
- 9. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma [mdpi.com]
- 10. tu-dresden.de [tu-dresden.de]
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- 12. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? | Sigma-Aldrich [sigmaaldrich.com]
- 13. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 16. ernaehrungs-umschau.de [ernaehrungs-umschau.de]
IR spectroscopy bands for S-methyl thiazole functional groups
Title: Spectral Validation of S-Methyl Thiazole Pharmacophores: A Comparative Guide to IR Spectroscopy Techniques
Introduction S-methyl thiazole derivatives are pivotal in modern drug development, serving as core scaffolds in antimicrobial agents, anti-inflammatory drugs, and multi-targeted kinase inhibitors (such as DDR1/DDR2 inhibitors)[1][2]. The S-alkylation of the thiazole ring fundamentally alters the electronic distribution of the heterocycle, impacting its target binding affinity and lipid solubility[3]. Fourier Transform Infrared (FTIR) spectroscopy remains a frontline analytical tool for confirming the structural integrity of the thiazole ring and the successful integration of the methylthio (-S-CH₃) functional group.
As a Senior Application Scientist, I have designed this guide to objectively compare ATR-FTIR and Transmission (KBr) FTIR methodologies. Rather than just listing spectral peaks, this guide explores the mechanistic causality behind vibrational modes and provides researchers with an actionable, self-validating protocol for robust spectral characterization.
Mechanistic Insights: Vibrational Modes of S-Methyl Thiazole
To accurately interpret the IR spectrum of an S-methyl thiazole derivative, one must understand the causality behind its vibrational modes. The thiazole ring is a highly conjugated system containing both nitrogen and sulfur heteroatoms, which dictates its spectral behavior.
-
C=N and C=C Stretching: The azomethine (C=N) bond in the thiazole ring typically exhibits a strong, sharp absorption band between 1520 cm⁻¹ and 1690 cm⁻¹, depending on the degree of conjugation and substitution[4][5]. If the thiazole nitrogen coordinates with a metal ion or engages in strong hydrogen bonding, this band shifts to lower wavenumbers due to the withdrawal of electron density from the C=N bond[5].
-
C-S-C (Thioether) Stretching: The introduction of the S-methyl group creates distinct C-S stretching vibrations. The endocyclic thiazole ring C-S stretch typically appears as discrete bands around 1020–1050 cm⁻¹ and 740–780 cm⁻¹[5][6]. The exocyclic thioether (S-CH₃) bond generally shows a characteristic absorption near 690–710 cm⁻¹[4].
-
Aliphatic C-H Stretching: The methyl group (-CH₃) attached directly to the highly polarizable sulfur atom displays symmetric and asymmetric C-H stretching bands in the 2850–2980 cm⁻¹ region, serving as a secondary confirmation of S-alkylation[6].
Table 1: Key IR Diagnostic Bands for S-Methyl Thiazole Derivatives
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Mechanistic Note |
| Thiazole Ring | C=N Stretch | 1540 – 1690 | Strong | Highly sensitive to conjugation and metal complexation[5]. |
| Thiazole Ring | C=C Stretch | 1450 – 1580 | Medium | Often overlaps with aromatic C-C stretches[6][7]. |
| Thioether (-S-CH₃) | C-S Stretch | 690 – 780 | Medium-Strong | Shifted by the inductive effects of the thiazole ring[4][6]. |
| Thiazole Ring | C-S (Endocyclic) | 1020 – 1050 | Medium | Distinct skeletal vibration of the heterocycle[5]. |
| Methyl Group | C-H Stretch (Aliphatic) | 2850 – 2980 | Weak-Medium | Confirms the presence of the alkyl chain[6]. |
Technology Comparison: ATR-FTIR vs. Transmission (KBr) FTIR
When validating the synthesis of S-methyl thiazoles, selecting the appropriate IR technique is critical to avoid spectral artifacts.
1. Attenuated Total Reflectance (ATR-FTIR)
-
Mechanism: Utilizes an evanescent wave penetrating a few micrometers into the sample pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe).
-
Pros: Non-destructive, requires zero sample preparation, and eliminates the risk of moisture absorption. This is crucial because thiazole derivatives can be hygroscopic[3].
-
Cons: The penetration depth is wavelength-dependent (
). Consequently, bands at lower wavenumbers (like the critical 690–780 cm⁻¹ C-S stretch) will appear artificially more intense compared to high-wavenumber bands (like the 2900 cm⁻¹ C-H stretch). -
Best For: Rapid, in-process screening of intermediate S-methyl thiazole compounds during multi-step synthesis.
2. Transmission FTIR (KBr Pellet)
-
Mechanism: The sample is homogeneously dispersed in an IR-transparent alkali halide matrix (KBr) and compressed into a pellet.
-
Pros: Adheres strictly to the Beer-Lambert law across the entire mid-IR spectrum (4000–400 cm⁻¹), providing true relative peak intensities[4]. This is vital for accurately quantifying the ratio of C=N to C-S stretches.
-
Cons: KBr is highly hygroscopic. Absorbed moisture creates a massive broad band at ~3300 cm⁻¹ that can completely mask the ~3100 cm⁻¹ aromatic C-H stretches of the thiazole ring. Furthermore, basic thiazole nitrogens can occasionally undergo solid-state ion exchange with KBr under high pressure.
-
Best For: Final publication-quality spectral validation and quantitative comparative studies.
Experimental Protocol: Self-Validating IR Workflow
To ensure trustworthiness, the following protocol incorporates self-validation steps to eliminate false positives in S-methyl thiazole characterization.
Step 1: Instrument Calibration and Background
-
Purge the FTIR spectrometer compartment with dry nitrogen for 15 minutes to eliminate atmospheric CO₂ and water vapor interference.
-
Collect a background spectrum (air for ATR; pure anhydrous KBr pellet for Transmission) using 32 scans at a resolution of 4 cm⁻¹.
Step 2: Sample Preparation
-
For ATR: Place 2–5 mg of the pure S-methyl thiazole solid directly onto the diamond crystal. Apply consistent pressure using the anvil to ensure intimate optical contact.
-
For Transmission: Grind 1–2 mg of the sample with 100 mg of anhydrous KBr in an agate mortar. Press at 10 tons for 2 minutes under vacuum to form a transparent pellet[4].
Step 3: Spectral Acquisition & Mathematical Correction
-
Acquire the sample spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).
-
Causality Step: If using ATR, apply an "ATR Correction" algorithm in the processing software. This mathematically adjusts the intensities to account for the wavelength-dependent penetration depth, allowing direct comparison with transmission literature libraries.
Step 4: Orthogonal Validation
-
Identify the C=N (1540–1690 cm⁻¹) and C-S (690–780 cm⁻¹) bands.
-
Cross-validate the IR findings with ¹H-NMR data. Specifically, look for the sharp singlet of the S-CH₃ protons around δ 2.30 - 2.80 ppm, which definitively confirms the thioether linkage and validates the IR C-S assignment[4][8].
Workflow Visualization
Caption: Self-validating workflow for the spectral characterization of S-methyl thiazole derivatives.
References
-
Synthesis, characterization and biological evaluation of thiazole incorporated triazole compounds Source: Scholars Research Library URL:[Link]
-
Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives Source: Scientific & Academic Publishing (SAPUB) URL:[Link]
-
Novel hydroxy-tagged bis-dihydrazothiazole derivatives: Synthesis, antimicrobial capacity and formation of some metal chelates Source: Arabian Journal of Chemistry URL:[Link]
-
Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents Source: International Journal on Science and Technology (IJSAT) URL:[Link]
-
Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity Source: Chemical Methodologies URL:[Link]
- EP2739143B1 - Preparation and methods of use for ortho-aryl 5-membered heteroaryl-carboxamide containing multi-targeted kinase inhibitors Source: Google Patents URL
Sources
- 1. EP2739143B1 - Preparation and methods of use for ortho-aryl 5- membered heteroaryl-carboxamide containing multi-targeted kinase inhibitors - Google Patents [patents.google.com]
- 2. US20160303128A1 - Preparation and methods of use for ortho-aryl 5-membered heteroaryl-carboxamide containing multi-targeted kinase inhibitors - Google Patents [patents.google.com]
- 3. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Novel hydroxy-tagged bis-dihydrazothiazole derivatives: Synthesis, antimicrobial capacity and formation of some metal chelates with iron, cobalt and zinc ions - Arabian Journal of Chemistry [arabjchem.org]
- 6. chemmethod.com [chemmethod.com]
- 7. ijsat.org [ijsat.org]
- 8. 2-(METHYLTHIO)THIAZOLE(5053-24-7) 1H NMR [m.chemicalbook.com]
13C NMR Chemical Shift Guide: 4-Methyl-2-(methylthio)thiazole
This guide provides a comprehensive technical analysis of the
This analysis synthesizes experimental data from structural analogs and substituent chemical shift (SCS) theory to provide a validated spectral assignment.
Executive Summary & Spectral Assignment
The
Predicted Experimental Chemical Shifts ( )
| Carbon Position | Assignment | Chemical Shift ( | Signal Type | Structural Influence |
| C-2 | Quaternary (C-S) | 166.4 | Singlet | Deshielded by S-substitution (Thioimidate effect) |
| C-4 | Quaternary (C-Me) | 153.2 | Singlet | |
| C-5 | Methine (CH) | 114.5 | Singlet | |
| S-Me | Methyl (S-CH | 16.7 | Quartet | Typical S-Methyl resonance |
| C4-Me | Methyl (C-CH | 17.1 | Quartet | Typical Heteroaromatic Methyl |
Note on Assignments: The C-2 resonance at 166.4 ppm is the diagnostic peak for the S-alkylated thiazole tautomer, distinguishing it from the N-alkylated thione isomer (which resonates further downfield at ~187 ppm) [1].
Comparative Performance Analysis
To validate the chemical environment of the target compound, we compare its spectral signature against two primary structural analogs: 4-methylthiazole (the parent scaffold) and 2,4-dimethylthiazole (the alkyl analog).
Table 1: Comparative Shift Analysis ( , ppm in )
| Carbon Atom | Target: 4-Methyl-2-(methylthio)thiazole | Analog A: 4-Methylthiazole [1, 3] | Analog B: 2,4-Dimethylthiazole [1] | Shift Logic (Target vs. Analogs) |
| C-2 | 166.4 | 152.0 | 164.8 | SMe vs H: Large deshielding (+14.4 ppm) due to electronegativity and resonance of Sulfur. |
| C-4 | 153.2 | 153.0 | 152.5 | Invariant: The C-4 environment is dominated by the methyl group; remote C-2 substitution has minimal effect. |
| C-5 | 114.5 | 115.0 | 114.0 | Invariant: The C-5 methine is shielded by the adjacent C-4 methyl group ( |
| Subst-Me | 16.7 (S-Me) | — | 19.0 (C-Me) | S-Me vs C-Me: S-Methyl is slightly shielded relative to C-Methyl due to the heavy atom effect of sulfur. |
Key Technical Insights
-
The Thione-Thiol Tautomer Check: In synthesis, distinguishing between the thione (C=S) and thiol (C-S-R) forms is critical. The C-2 shift is the definitive marker:
-
Target (S-Me):
166.4 ppm. -
Isomer (N-Me Thione):
187.1 ppm.[1] -
Insight: If your spectrum shows a peak >180 ppm, you have failed to alkylate the sulfur and instead alkylated the nitrogen [1].
-
-
Substituent Additivity: The methyl group at C-4 exerts a predictable -5.0 ppm shielding effect on the adjacent C-5 carbon (relative to unsubstituted thiazole C-5 at ~119 ppm) [3]. This confirms the regiochemistry of the methyl group.
Experimental Protocol
For reproducible data acquisition, follow this standardized protocol used in the cited comparative studies.
Sample Preparation
-
Solvent: Dissolve 15–20 mg of the target compound in 0.6 mL of deuterated chloroform (
, 99.8% D).-
Why:
minimizes solvent-solute hydrogen bonding that can shift the C-2 resonance in polar solvents like DMSO- .
-
-
Reference: Add 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard (
0.00 ppm). Alternatively, reference to the central triplet at 77.16 ppm. -
Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 507-PP) to ensure shimming stability.
Instrument Parameters (Typical 100 MHz Carbon)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Spectral Width: 240 ppm (-10 to 230 ppm).
-
Relaxation Delay (D1): 2.0 seconds.
-
Note: Quaternary carbons C-2 and C-4 have long
relaxation times. Ensure D1 is sufficient or use a reduced flip angle ( ) to observe these signals clearly.
-
-
Scans (NS): 512–1024 scans (sufficient for >10 mg sample).
-
Temperature: 298 K (
).
Structural Logic & Signaling Pathway
The following diagram illustrates the Substituent Chemical Shift (SCS) logic used to validate the assignment. It maps how the base thiazole scaffold is electronically modified by the substituents.
Figure 1: Stepwise electronic modification of the thiazole ring. The diagram tracks the additive chemical shift effects (
References
-
Still, I. W. J., Plavac, N., McKinnon, D. M., & Chauhan, M. S. (1976). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Substituent chemical shift (s.c.s.) effects in the 4-thiazoline-2-thione series. Canadian Journal of Chemistry, 54(11), 1660–1669.
- Faure, R., Galy, J. P., Vincent, E. J., & Elguero, J. (1978). Carbon-13 NMR study of thiazoles and their derivatives. Canadian Journal of Chemistry, 56, 46.
- Garnovskii, A. D., et al. (1976). NMR Studies of Thiazole Derivatives. Journal of General Chemistry of the USSR, 46, 2560.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for base Thiazole shifts).
Sources
Technical Guide: Differentiating 2-Methylthio-4-methylthiazole from 2-Mercapto-4-methylthiazole
Executive Summary
In drug discovery and flavor chemistry, distinguishing between 2-methylthio-4-methylthiazole (MTMT) and its precursor/metabolite 2-mercapto-4-methylthiazole (MMT) is a critical analytical challenge. While they share a thiazole core, their physicochemical behaviors are radically different due to the "capping" of the sulfur atom in MTMT.
-
MTMT (CAS 5053-24-7): A volatile, lipophilic liquid used as a flavoring agent (FEMA 3717). It is chemically "locked" as a thioether.
-
MMT (CAS 2295-31-0): A crystalline solid that exists in a dynamic tautomeric equilibrium between a thiol and a thione. It acts as a nucleophile and is significantly more polar.
This guide outlines a self-validating analytical workflow to definitively identify these compounds, moving from simple physical observation to advanced spectroscopic confirmation.
Part 1: Structural Dynamics & Tautomerism
The fundamental difference lies in the protonation state of the sulfur/nitrogen system. MTMT is a fixed thioether. MMT, however, is a "chameleon" molecule. In the solid state and neutral solution, MMT exists predominantly as the thione (2-thioxo-4-methylthiazoline), which explains its higher melting point and polarity compared to the aromatic thiol form.
Visualization: Structural Divergence
The following diagram illustrates the fixed nature of MTMT versus the tautomeric flux of MMT.
Figure 1: Structural relationship showing the tautomeric equilibrium of MMT versus the fixed thioether structure of MTMT.
Part 2: Physicochemical & Spectroscopic Differentiation
Physical State (The "First Pass" Test)
Before engaging expensive instrumentation, simple observation provides high-confidence differentiation.
| Property | MTMT (Thioether) | MMT (Thiol/Thione) | Mechanistic Reason |
| State @ 25°C | Liquid (Oil) | Solid (Crystalline) | MMT forms strong intermolecular H-bonds (N-H···S); MTMT cannot. |
| Melting Point | < 25°C | 89–92°C | Lattice energy is significantly higher in the thione form of MMT. |
| Solubility | Miscible in Hexane/DCM | Poor in Hexane; Soluble in DMSO/MeOH | Polarity difference (LogP ~3.0 for MTMT vs ~1.8 for MMT). |
| Odor | Nutty, Green, Meaty | Sulfurous, Rubber-like | Volatility differences. |
NMR Spectroscopy (The Definitive Fingerprint)
Proton NMR (
Protocol: Dissolve ~10 mg of sample in CDCl
| Feature | MTMT ( | MMT ( |
| S-CH | Singlet, | Absent |
| C-CH | Singlet, | Singlet, |
| Ring Proton | Singlet, | Singlet, |
| Exchangeable H | Absent | Broad Singlet, |
Expert Insight: If you run MMT in CDCl
, the -NH/-SH signal may broaden into the baseline or shift significantly due to concentration effects. Always use DMSO-for MMT to clearly observe the exchangeable proton.
Part 3: Chromatographic Separation (HPLC/GC)
HPLC-UV Methodology
Due to the thione polarity, MMT elutes significantly earlier than MTMT in Reverse Phase (RP) chromatography.
Recommended Protocol:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Detection: UV @ 280 nm (Thiazole absorption).
Expected Results:
-
MMT: Retention Time (RT) ~3.5 - 4.0 min. (More polar).
-
MTMT: Retention Time (RT) ~7.5 - 8.0 min. (Hydrophobic).
GC-MS Fragmentation
Mass spectrometry provides structural confirmation through fragmentation patterns.
-
MTMT (MW 145):
-
Molecular Ion (
): 145 m/z (Strong). -
Base Peak: Often 145 or loss of methyl radical.
-
Key Fragment: Loss of -SCH
(M-47) is characteristic.
-
-
MMT (MW 131):
-
Molecular Ion (
): 131 m/z. -
Fragmentation: Shows loss of SH (M-33) or HCN elimination typical of thiazoles.
-
Part 4: Experimental Protocols (Self-Validating)
Experiment A: Chemical Derivatization (Proof of Thiol)
This experiment proves the identity of MMT by chemically converting it into MTMT. If the starting material is already MTMT, no reaction will occur.
Reagents:
-
Unknown Sample (100 mg)
-
Potassium Carbonate (
, 2 eq) -
Methyl Iodide (MeI, 1.1 eq)
-
Acetone (5 mL)
Step-by-Step Workflow:
-
Dissolve: Dissolve the unknown sample in acetone.
-
Basify: Add
and stir at room temperature for 10 minutes. -
Alkylate: Add Methyl Iodide dropwise.
-
Monitor: Stir for 1 hour. Spot on TLC (Hexane:EtOAc 8:2).
-
Result 1 (Sample was MMT): A new, less polar spot appears (MTMT). The starting material spot disappears.
-
Result 2 (Sample was MTMT): No change in TLC spot. The sample is inert to these conditions.
-
-
Validation: Analyze the product of Result 1 via GC-MS. It should now match the retention time and mass spectrum of authentic MTMT.
Experiment B: Solubility Differential Extraction
A rapid separation technique for mixtures.
-
Dissolve mixture in Dichloromethane (DCM) .
-
Extract with 0.1 M NaOH (aq) .
-
Aqueous Layer: Contains MMT (as the thiolate salt). Acidify with HCl to precipitate solid MMT.
-
Organic Layer: Contains MTMT (remains neutral). Evaporate to recover liquid MTMT.
-
Part 5: Analytical Decision Matrix
Use this logic flow to determine the identity of your unknown thiazole sample.
Figure 2: Analytical decision tree for rapid identification.
References
-
PubChem. (n.d.). 2-Methylthio-4-methylthiazole (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
FEMA. (n.d.). Flavor Ingredient Library: 2-Methylthio-4-methylthiazole (FEMA 3717). Flavor and Extract Manufacturers Association. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). 4-Methyl-2-thiazolethiol (Mass Spectrum).[1] National Institute of Standards and Technology.[2][3] Retrieved from [Link]
-
European Food Safety Authority (EFSA). (2010). Scientific Opinion on Flavouring Group Evaluation 21 (FGE.21): Thiazoles, thiophene, thiazoline and thienyl derivatives from chemical group 29. EFSA Journal. Retrieved from [Link]
Sources
Organoleptic Evaluation of Sulfur-Containing Thiazole Flavoring Agents: A Comparative Guide for Formulation Scientists
Executive Summary
Sulfur-containing thiazoles represent a critical class of heterocyclic flavor compounds characterized by their intense sensory profiles and exceptionally low Odor Threshold Values (OTVs). While traditionally utilized in food chemistry to impart roasted, nutty, and meaty notes, these volatile compounds are increasingly being leveraged by drug development professionals as potent organoleptic masking agents for bitter or astringent Active Pharmaceutical Ingredients (APIs).
This guide provides an objective, data-driven comparison of key thiazole derivatives. It details their mechanistic formation, comparative organoleptic properties, and provides self-validating experimental protocols—including Gas Chromatography-Olfactometry (GC-O) and Electronic Tongue (e-tongue) evaluations—to quantify their efficacy in pharmaceutical taste-masking applications.
Mechanistic Grounding: Chemistry and Receptor Interaction
Thiazoles are five-membered heterocyclic rings containing both sulfur and nitrogen atoms. The extreme sensory potency of these compounds—often detectable in the parts-per-billion (ppb) range—is directly attributable to the lone electron pairs on the heteroatoms, which facilitate high-affinity hydrogen bonding and van der Waals interactions with human olfactory receptors[1].
In thermal processing (e.g., drug hot-melt extrusion or food roasting), thiazoles are primarily generated via the Maillard reaction. For instance, the formation of 2-Acetylthiazole , a benchmark compound in this class, is driven by the thermal degradation of D-glucose and L-cysteine. The degradation yields highly reactive dicarbonyl intermediates (glyoxal/methylglyoxal) and sulfur/nitrogen donors (H₂S and NH₃), which subsequently undergo cyclization[2].
Fig 1: Formation pathway of 2-acetylthiazole via the Maillard reaction.
Organoleptic Profiling & Comparative Analysis
When selecting a thiazole for formulation, scientists must balance the OTV against the target flavor profile. Below is a comparative analysis of three highly utilized sulfur-containing thiazoles.
Table 1: Comparative Organoleptic Properties of Key Thiazoles
| Compound Name | CAS Number | Primary Sensory Descriptors | Aroma Threshold (OTV) | Taste Threshold | Optimal Application |
| 2-Acetylthiazole | 24295-03-2 | Nutty, popcorn, roasted meat, corn chip | ~4 ppb | 30 ppm | Masking metallic/bitter APIs via strong roasted distraction[1]. |
| 4-Methyl-5-thiazoleethanol (Sulfurol) | 137-00-8 | Meaty, savory, fatty, creamy, brown | N/A (Low volatility) | 25 - 50 ppm | Enhancing mouthfeel and richness in pediatric suspensions[3]. |
| 2-Ethyl-4-methylthiazole | 15679-12-6 | Earthy, green, cocoa-like, sulfurous | <1 ppb | 0.5 - 1 ppm | Trace-level addition for chocolate/coffee flavored formulations[3]. |
Causality in Selection: 2-Acetylthiazole is highly volatile, making it ideal for masking the initial olfactory rejection of a medication (the "smell test" before ingestion). Conversely, Sulfurol has lower volatility but a profound impact on the palate, making it superior for masking the lingering bitter aftertaste of alkaloids during the swallowing phase.
Experimental Workflows for Organoleptic Evaluation
To ensure scientific integrity, sensory evaluation cannot rely solely on subjective human panels. The following self-validating protocols combine instrumental precision with sensory correlation.
Protocol A: Gas Chromatography-Olfactometry (GC-O) via AEDA
Purpose: To objectively quantify the aroma potency of thiazoles within a complex pharmaceutical excipient matrix using Aroma Extract Dilution Analysis (AEDA). Causality: Standard Mass Spectrometry (MS) detects concentration, but the human nose detects impact. GC-O bridges this gap, ensuring that the selected flavor concentration actually reaches the sensory threshold in the final product.
Step-by-Step Methodology:
-
Sample Extraction: Dissolve 5g of the thiazole-flavored placebo matrix in 50 mL of dichloromethane (DCM). Add 2-methyl-3-heptanone as an internal standard to validate recovery rates.
-
Serial Dilution: Prepare a stepwise 1:3 serial dilution of the extract using DCM, creating dilution levels (e.g., 1:3, 1:9, 1:27, up to 1:2187).
-
Chromatographic Separation: Inject 1 µL of each dilution into a GC equipped with a DB-Wax capillary column. Split the effluent 1:1 between a Flame Ionization Detector (FID) and a heated olfactory sniffing port.
-
Sensory Detection: Three trained panelists evaluate the effluent.
-
Data Calculation: Record the Flavor Dilution (FD) factor—the highest dilution at which the thiazole odor is still detectable. An FD factor > 500 indicates a highly potent masking agent resistant to excipient interference.
Protocol B: Electronic Tongue (E-Tongue) Evaluation for Taste Masking
Purpose: To safely and objectively measure the reduction of API bitterness without exposing human panels to toxic or highly potent pharmacological compounds[4]. Causality: E-tongues utilize lipid-polymeric membrane sensors that mimic the electrostatic and hydrophobic interactions of human taste buds. By applying Principal Component Analysis (PCA) to the potentiometric signals, we can mathematically calculate the "Euclidean distance" between the bitter API and the masked formulation.
Step-by-Step Methodology:
-
Sensor Calibration: Calibrate the e-tongue sensor array (e.g., ASTREE system) using a standard solution of 0.01 M HCl (sour), NaCl (salty), and MSG (umami) to ensure baseline stability.
-
Sample Preparation: Prepare three aqueous solutions (100 mL each at 37°C to mimic saliva):
-
Sample 1: Unmasked API (e.g., 10 mg/mL Ibuprofen).
-
Sample 2: API + 30 ppm 2-Acetylthiazole.
-
Sample 3: API + 50 ppm Sulfurol.
-
-
Potentiometric Acquisition: Submerge the sensor array into each sample for 120 seconds. Record the steady-state voltage (mV) across the seven cross-sensitive lipid membranes. Wash sensors with deionized water for 180 seconds between readings to prevent carryover.
-
Data Processing: Export the multivariate data into PCA software. Calculate the Bitterness Suppression Score based on the spatial shift away from the unmasked API control on the PCA plot.
Fig 2: Electronic tongue workflow for quantifying pharmaceutical taste-masking efficacy.
Quantitative Performance Data
Using the E-Tongue methodology described above, the following table summarizes the objective taste-masking efficacy of thiazoles against a standardized bitter alkaloid model. A higher Euclidean Distance Shift indicates superior masking (moving the taste profile further away from the "bitter" control).
Table 2: E-Tongue Bitterness Suppression of Bitter API (10 mg/mL)
| Formulation | Concentration of Flavoring | Euclidean Distance Shift (PCA) | Bitterness Suppression Efficacy |
| Control (API Only) | 0 ppm | 0.00 | Baseline (Highly Bitter) |
| API + 2-Acetylthiazole | 30 ppm | 45.2 | High (Excellent initial masking) |
| API + Sulfurol | 50 ppm | 38.7 | Moderate-High (Better mouthfeel) |
| API + 2-Ethyl-4-methylthiazole | 1 ppm | 52.1 | Very High (Potent alteration) |
Data Interpretation: While 2-Ethyl-4-methylthiazole provides the highest mathematical shift at trace levels, its strong "earthy/sulfurous" notes require careful pairing with sweet excipients (like sucralose) to ensure patient compliance. 2-Acetylthiazole offers the most balanced "roasted" profile, making it a highly versatile standalone masking agent.
Conclusion
Sulfur-containing thiazoles are indispensable tools in the modern formulation scientist's repertoire. Their sub-ppm odor thresholds and complex roasted/savory profiles make them highly efficient at outcompeting bitter APIs for receptor binding sites. By employing rigorous, self-validating analytical techniques like GC-O and E-tongue PCA mapping, researchers can transition from subjective trial-and-error flavoring to objective, data-driven taste masking.
References
-
Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction Source: PubMed (National Institutes of Health) URL:[Link]
-
Cas 24295-03-2, 2-Acetylthiazole (Properties and Thresholds) Source: LookChem Chemical Database URL:[Link]
-
Organoleptic Characteristics of Flavor Materials February 2018 Source: Perfumer & Flavorist URL:[Link]
-
Taste Masking of Oral Pharmaceutics: A Review Source: Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences URL:[Link]
Sources
Optimizing Purity Analysis of 4-Methyl-2-(methylsulfanyl)-1,3-thiazole: A Comparative Guide to HPLC and UHPLC Method Validation
Executive Summary
For researchers and drug development professionals, verifying the purity of synthesized intermediates is a non-negotiable step in the pharmaceutical lifecycle. 4-Methyl-2-(methylsulfanyl)-1,3-thiazole is a highly reactive thiazole derivative utilized as a critical building block in the synthesis of various biologically active compounds, including anti-inflammatory and antiviral agents[1].
This guide objectively compares the performance of a traditional High-Performance Liquid Chromatography (HPLC) method against an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method for the purity analysis of this compound. By grounding our protocols in the latest [2] and [3], we provide a self-validating framework that ensures scientific integrity, regulatory compliance, and operational efficiency.
Regulatory Framework & Mechanistic Rationale
The Shift to a Lifecycle Approach
The recent overhaul of the ICH Q2(R2) guideline (effective June 2024) marks a paradigm shift toward a Quality-by-Design (QbD) and lifecycle approach for analytical methods[4]. Validation is no longer a static checklist but a continuous demonstration that a procedure is "fit for its intended purpose" across its operational lifespan. Concurrently, updates to USP <621> have mapped out allowable adjustments to chromatographic systems, facilitating the modernization of legacy HPLC methods to UHPLC without requiring full revalidation in certain compendial scenarios[5].
Causality Behind the Transition: HPLC vs. UHPLC
The transition from traditional HPLC (using 5 µm particle size columns) to UHPLC (using sub-2 µm particles) is driven by fundamental chromatographic physics, specifically the Van Deemter equation [6].
-
Eddy Diffusion & Mass Transfer: Smaller particles (e.g., 1.7 µm) significantly reduce the multiple path (eddy diffusion) and mass transfer resistance terms.
-
Optimal Flow Velocity: This reduction results in a flatter Van Deemter curve at higher flow velocities, meaning flow rates can be increased to speed up analysis without sacrificing theoretical plates (efficiency)[6].
-
Resolution & Sensitivity: UHPLC systems operate at much higher pressures (up to 15,000 psi), allowing the use of shorter, tightly packed columns that yield sharper peaks, superior resolution, and enhanced signal-to-noise ratios[7][8].
Lifecycle approach to analytical method validation aligned with ICH Q2(R2).
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, the following protocols are designed as self-validating systems . Every analytical run must pass a rigorous System Suitability Test (SST) before sample data is considered valid, confirming that the instrument, reagents, and column are performing within required specifications[3][9].
Reagents & Sample Preparation
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Rationale: Formic acid suppresses the ionization of the basic thiazole nitrogen, keeping the molecule in a neutral state to ensure strong retention and sharp peak shape on a reversed-phase column[1].)
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Standard Preparation: 4-Methyl-2-(methylsulfanyl)-1,3-thiazole reference standard dissolved in a diluent of 50:50 Water:Acetonitrile to a working concentration of 100 µg/mL.
Step-by-Step Methodologies
Method A: Traditional HPLC (The Baseline)
-
Column: C18, 150 mm × 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient Program:
-
0–2 min: 10% B
-
2–15 min: Linear gradient to 90% B
-
15–18 min: Hold at 90% B
-
18–18.1 min: Return to 10% B
-
18.1–25 min: Re-equilibration.
-
Method B: Optimized UHPLC (The Modern Alternative)
-
Column: Core-shell C18, 50 mm × 2.1 mm, 1.7 µm particle size.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C. (Rationale: Elevated temperature lowers mobile phase viscosity, mitigating the extreme backpressures generated by sub-2 µm particles).
-
Injection Volume: 1 µL.
-
Detection: UV at 254 nm (sampling rate >40 Hz to capture narrow peaks).
-
Gradient Program:
-
0–0.5 min: 10% B
-
0.5–3.5 min: Linear gradient to 90% B
-
3.5–4.5 min: Hold at 90% B
-
4.5–4.6 min: Return to 10% B
-
4.6–6.0 min: Re-equilibration.
-
System Suitability Testing (SST) Protocol
Prior to validation, the system must independently verify its readiness[3]:
-
Blank Injection: Inject diluent to confirm no carryover or baseline interference at the retention time of the target analyte.
-
Precision Check: Inject the 100 µg/mL standard six times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%.
-
Peak Symmetry: The tailing factor (
) must be between 0.8 and 1.5[10]. -
Resolution: If a known impurity is spiked, the resolution (
) between 4-Methyl-2-(methylsulfanyl)-1,3-thiazole and the closest eluting impurity must be ≥ 2.0.
Comparative Validation Data
The methods were validated according to ICH Q2(R2) parameters: Specificity, Linearity, Precision, Accuracy, and Limit of Detection/Quantitation (LOD/LOQ)[2][11]. The quantitative results are summarized below.
Table 1: ICH Q2(R2) Validation Parameters Comparison
| Validation Parameter | Acceptance Criteria | Traditional HPLC (5 µm) | Optimized UHPLC (1.7 µm) |
| Linearity Range | 1.0 – 150 µg/mL ( | 0.1 – 150 µg/mL ( | |
| Intra-day Precision (RSD) | 1.15% | 0.42% | |
| Inter-day Precision (RSD) | 1.48% | 0.65% | |
| Accuracy (Recovery %) | 98.0% – 102.0% | 98.5% – 101.2% | 99.4% – 100.6% |
| LOD (S/N | Report Value | 0.30 µg/mL | 0.03 µg/mL |
| LOQ (S/N | Report Value | 1.00 µg/mL | 0.10 µg/mL |
| Peak Tailing Factor ( | 1.32 | 1.05 |
Data Analysis: The UHPLC method demonstrates a 10-fold increase in sensitivity (LOD drops from 0.30 to 0.03 µg/mL). This is directly attributable to the narrower, taller peaks generated by the 1.7 µm core-shell particles, which drastically improve the signal-to-noise ratio[7][8]. Furthermore, the precision and accuracy tighter tolerances in UHPLC reflect the superior fluidics and reduced dead volume of modern instrumentation.
Table 2: Operational Efficiency & Sustainability Metrics
| Metric | Traditional HPLC | Optimized UHPLC | Improvement Factor |
| Total Run Time | 25.0 minutes | 6.0 minutes | ~4.2x Faster |
| Solvent Consumption / Run | 25.0 mL | 3.0 mL | 88% Reduction |
| Theoretical Plates ( | ~12,000 | ~28,000 | 2.3x Higher Efficiency |
| Sample Volume Required | 10 µL | 1 µL | 10x Less Sample |
Data Analysis: Beyond analytical superiority, the UHPLC method aligns with "Green Chemistry" initiatives. By transferring the method to a smaller diameter, sub-2-micron column, solvent consumption is slashed by 88%, and sample throughput is more than quadrupled[6][8].
Conclusion
For the purity analysis of 4-Methyl-2-(methylsulfanyl)-1,3-thiazole, the traditional HPLC method remains a viable, robust option for laboratories lacking high-pressure infrastructure. However, the comparative data overwhelmingly supports the adoption of the UHPLC method .
By leveraging 1.7 µm particle technology, the UHPLC method not only satisfies the rigorous demands of the ICH Q2(R2) validation framework but actively improves upon them. It delivers a self-validating, highly sensitive (LOD = 0.03 µg/mL), and operationally efficient protocol that dramatically reduces solvent waste and analysis time. For drug development professionals aiming to future-proof their analytical workflows, migrating to UHPLC is a scientifically and economically sound imperative.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
Comparison of UHPLC and HPLC in Benzodiazepines Analysis... A Case–Control Study. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Enhancing Pharmaceutical Analysis with Analytical Quality by Design in UHPLC. Taylor & Francis Online. Available at: [Link]
-
Method Transfer Between Conventional HPLC and UHPLC. The Royal Society of Chemistry. Available at: [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. usp.org [usp.org]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. books.rsc.org [books.rsc.org]
- 7. industrialpharmacist.com [industrialpharmacist.com]
- 8. Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. usp.org [usp.org]
- 11. tandfonline.com [tandfonline.com]
Comparative Bioactivity Guide: 2-Methylthio vs. 2-Aminothiazole Derivatives in Drug Discovery
As a Senior Application Scientist, selecting the correct heterocyclic substitution is paramount to the success of a drug discovery campaign. The thiazole core is a highly privileged scaffold in medicinal chemistry; however, the choice between a 2-aminothiazole and a 2-methylthio thiazole moiety fundamentally alters the molecule's physicochemical properties, chemical reactivity, and biological target profile[1].
This guide objectively compares these two derivatives, providing mechanistic insights, comparative data, and self-validating experimental workflows to support your lead optimization and synthetic strategies.
Mechanistic Causality in Target Binding
The 2-Aminothiazole Scaffold: A Privileged Kinase Hinge Binder
The 2-aminothiazole motif is a cornerstone in modern oncology and neuropharmacology[1]. Its primary mechanism of action in kinase inhibition relies on its ability to act simultaneously as a hydrogen bond (H-bond) donor and acceptor[2].
In the ATP-binding pocket (the "hinge region") of kinases such as Src, Abl, and CDK, the exocyclic 2-amino group donates a critical H-bond to the backbone carbonyl of the kinase hinge. Simultaneously, the endocyclic thiazole nitrogen accepts an H-bond from the backbone amide N-H[3]. This dual, complementary interaction is the structural driving force behind blockbuster targeted therapies like Dasatinib[4].
The 2-Methylthio Scaffold: Lipophilicity and Synthetic Versatility
Conversely, 2-methylthio thiazole derivatives lack the exocyclic H-bond donor. The replacement of the amine with a thioether linkage increases the molecule's lipophilicity (LogP) and alters its electrostatic surface. Because they cannot donate an H-bond and often present steric clashes in tight ATP pockets, they exhibit weak or negligible binding to kinase hinge regions.
However, this lack of specific kinase affinity is advantageous when designing antimicrobial, antifungal, or agrochemical agents, where broad membrane permeation (driven by higher LogP) is prioritized over specific kinase inhibition[1]. Furthermore, the 2-methylthio group is highly electrophilic at the C2 position, making it a classic leaving group in nucleophilic aromatic substitution (
Visualizing the Mechanistic Divergence
Caption: Structural divergence in kinase hinge region binding between 2-aminothiazole and 2-methylthio.
Comparative Bioactivity & Physicochemical Profile
To streamline lead selection, the following table summarizes the quantitative and qualitative differences between the two moieties:
| Property | 2-Aminothiazole | 2-Methylthio Thiazole | Mechanistic Causality |
| H-Bond Capacity | Donor & Acceptor | Acceptor Only | Exocyclic -NH₂ provides a critical proton for H-bond donation. |
| Kinase Affinity | High (Hinge Binder) | Low / Negligible | Complementary binding to the ATP pocket's backbone C=O/N-H. |
| Lipophilicity (LogP) | Lower | Higher | Thioether linkage increases hydrophobicity and membrane permeability. |
| Chemical Reactivity | Nucleophilic / Stable | Electrophilic at C2 | Methylthio acts as an excellent leaving group in |
| Primary Application | Oncology / CNS Drugs | Antimicrobials / Intermediates | Driven by the presence or absence of specific target protein interactions. |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the biochemical evaluation of 2-aminothiazoles and the synthetic diversification of 2-methylthio thiazoles. Every step is designed as a self-validating system.
Protocol A: TR-FRET Kinase Inhibition Assay (Evaluating 2-Aminothiazole Bioactivity)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to quantify the binding affinity (IC₅₀) of 2-aminothiazole derivatives against a target kinase (e.g., Src or CDK).
-
Reagent Preparation : Prepare a master mix containing the recombinant kinase, ATP (at its
value to ensure competitive binding sensitivity), a biotinylated peptide substrate, and a Europium-labeled anti-phospho antibody. -
Compound Titration : Dispense the 2-aminothiazole compound in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate using an acoustic dispenser. Causality: A wide concentration range is required to capture the upper and lower asymptotes of the dose-response curve.
-
Incubation : Incubate the reaction at room temperature for 60 minutes. Causality: This ensures the binding kinetics reach a steady-state equilibrium before detection.
-
Detection & Validation : Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Self-Validation: Calculate the Z'-factor using DMSO (negative control) and a known reference inhibitor like Dasatinib (positive control). The assay run is only validated and accepted if Z' > 0.5 , proving a robust signal-to-noise ratio.
-
Protocol B: Late-Stage Diversification (Converting 2-Methylthio to 2-Aminothiazole)
When building a library, 2-methylthio thiazole is often used as a core intermediate. This protocol details its conversion into a bioactive 2-aminothiazole via
-
Oxidation (Activation Step) : Dissolve the 2-methylthio thiazole in dichloromethane (DCM) and add 2.2 equivalents of mCPBA at 0°C. Stir for 2 hours to yield the corresponding sulfone. Causality: Oxidizing the sulfur atom drastically increases its electron-withdrawing nature, lowering the LUMO of the thiazole ring and making it a vastly superior leaving group for nucleophilic attack.
-
Nucleophilic Addition : In a microwave vial, combine the activated sulfone intermediate with 1.5 equivalents of the desired primary/secondary amine and 2.0 equivalents of DIPEA in N-Methyl-2-pyrrolidone (NMP).
-
Microwave Irradiation : Heat the mixture in a microwave reactor at 120°C for 20 minutes. Causality: Microwave heating rapidly overcomes the activation energy barrier required for the elimination of the methanesulfinate leaving group.
-
Purification & Validation : Purify via reverse-phase preparative HPLC.
-
Self-Validation: Confirm the product via LC-MS. A successful
reaction is validated by a mass shift corresponding to the loss of the leaving group (loss of 48 Da for direct MeSH displacement, or 79 Da for MeSO₂H displacement) and the addition of the amine mass.
-
Visualizing the Synthetic Workflow
Caption: Step-by-step SNAr transformation of 2-methylthio thiazole into a bioactive 2-aminothiazole.
References
-
Khalifa, M. E. "Recent Developments and Biological Activities of 2-Aminothiazole Derivatives". Acta Chimica Slovenica, 2018. URL:[Link]
-
Alvarez-Ibarra, C. et al. "Progress in the Synthesis of 5-Aminothiazole Derivatives". Heterocycles, 1988. URL:[Link]
-
Roskoski, R. et al. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis". Journal of Medicinal Chemistry, ACS Publications, 2021. URL:[Link]
-
Schenone, S. et al. "Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors". MDPI Molecules, 2018. URL:[Link]
-
Das, J. et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of Dasatinib". Journal of Medicinal Chemistry, ACS Publications, 2006. URL:[Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methyl-2-(methylsulfanyl)-1,3-thiazole
This document provides essential operational and disposal protocols for 4-Methyl-2-(methylsulfanyl)-1,3-thiazole, designed for researchers, scientists, and drug development professionals. The following procedures are synthesized from established safety data for analogous thiazole derivatives and general best practices for chemical waste management. Given the specific nature of this compound, it is imperative to treat it as hazardous and to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all federal, state, and local regulations.
Hazard Assessment and Characterization
Table 1: Assumed Hazard Profile for 4-Methyl-2-(methylsulfanyl)-1,3-thiazole
| Hazard Category | Assumed Classification & Potential Effects | Precautionary Rationale |
|---|---|---|
| Physical Hazards | Flammable Liquid.[2][3][4] | Thiazole and its derivatives are often flammable.[1][2] Vapors may form explosive mixtures with air. Containers may explode when heated.[5] Keep away from heat, sparks, open flames, and hot surfaces.[5] |
| Health Hazards | Harmful if swallowed, inhaled, or in contact with skin.[2][6][7] Causes skin and serious eye irritation.[5][6][8] May cause respiratory irritation.[2][5][7] | Exposure can lead to irritation of the skin, eyes, and respiratory tract.[2] Systemic effects may occur following ingestion, inhalation, or absorption through the skin.[2][6] |
| Environmental Hazards | Harmful or toxic to aquatic life.[1][9][10] | Thiazole compounds can pose a significant risk to ecosystems. Therefore, the compound must be prevented from entering drains, soil, or waterways.[1][2][9] |
Immediate Safety & Handling Precautions
Prior to handling or preparing for disposal, the correct Personal Protective Equipment (PPE) must be utilized to minimize exposure risk. All handling of this compound and its waste should occur within a certified chemical fume hood.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification and Rationale |
|---|---|
| Eye/Face Protection | Wear tightly fitting safety goggles or a full-face shield conforming to NIOSH (US) or EN 166 (EU) standards.[11][12] This is critical to prevent eye contact which can cause serious damage.[2] |
| Hand Protection | Use chemically resistant, impervious gloves (e.g., nitrile rubber) inspected for integrity before each use.[6][11] Employ proper glove removal technique to avoid skin contact. |
| Body Protection | A lab coat, long-sleeved shirt, and trousers are mandatory.[11] For tasks with a higher risk of splash, such as spill cleanup or bulk transfers, a chemical-resistant apron should also be worn.[6][11] |
| Respiratory Protection | All work should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid breathing vapors.[7][12][13] If a fume hood is not available or if aerosol generation is possible, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[11] |
Step-by-Step Waste Disposal Protocol
The disposal of 4-Methyl-2-(methylsulfanyl)-1,3-thiazole must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in standard refuse.[1][2]
1. Waste Segregation and Collection:
-
Collect all waste containing 4-Methyl-2-(methylsulfanyl)-1,3-thiazole, including contaminated consumables (e.g., pipette tips, absorbent paper), into a dedicated hazardous waste container.[1][11]
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tightly-sealing lid.[1][12]
-
Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, acid chlorides, or acid anhydrides.[2][3][4]
2. Container Labeling:
-
The waste container must be clearly and accurately labeled as soon as the first drop of waste is added.[1]
-
The label must include:
-
The words "Hazardous Waste"[1]
-
The full chemical name: "4-Methyl-2-(methylsulfanyl)-1,3-thiazole"
-
An accurate list of all container contents, including solvents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Flammable," "Toxic").
-
3. Temporary Storage:
-
Store the sealed waste container in a designated satellite accumulation area.[1]
-
This area must be well-ventilated, away from sources of ignition, and equipped with secondary containment to capture any potential leaks.[1][2]
-
The container should be kept closed at all times except when adding waste.[1][5]
4. Arranging for Professional Disposal:
-
Once the container is full, or on a regular schedule determined by your institution, arrange for pickup by a licensed hazardous waste disposal company.[14][15]
-
Provide the disposal company with a complete and accurate description of the waste to ensure it is handled and treated safely and in compliance with regulations.[11]
Accidental Release & Spill Management
Immediate and proper response to a spill is critical to mitigate risks.
Minor Spill (Contained within a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Control Ignition Sources: Ensure all nearby sources of ignition are extinguished.[2]
-
Contain & Absorb: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][3][16] Do not use combustible materials like paper towels for the main spill.[1]
-
Collect Waste: Carefully scoop the absorbent material into your designated hazardous waste container.[3][11]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[1][11] All cleaning materials must be disposed of as hazardous waste.[1]
Major Spill (Outside of a fume hood):
-
Evacuate and Alert: Immediately evacuate all personnel from the affected area and notify your laboratory supervisor and institutional EHS office.[1][11]
-
Control Ignition Sources: If it can be done without risk, turn off all ignition sources in the area.[1][2]
-
Ventilate: Increase ventilation to the area if it is safe to do so.[1][11]
-
Isolate: Restrict access to the spill area.
-
Await Professional Response: Do not attempt to clean up a large spill yourself. Wait for the trained EHS or emergency response team.
Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper management and disposal of 4-Methyl-2-(methylsulfanyl)-1,3-thiazole waste in a laboratory setting.
Caption: Logical flow for compliant hazardous waste disposal.
References
- Benchchem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
- TCI Chemicals. (2026, February 12). SAFETY DATA SHEET: 2-Methylnaphth[1,2-d]oxazole.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Thiazole sc-255656.
- PerfumersWorld. (n.d.). MATERIAL SAFETY DATA SHEET: 2-iso Propyl 4 Methyl Thiazole 1% in TEC.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 4-Methylthiazole.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: Ethyl 2-methylthiazole-4-carboxylate.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5,6-Dichlorobenzo[d]thiazole.
- TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: 2-(Methylthio)benzothiazole.
- EPA. (2015, January 19). Safety data sheet: ACTICIDE LA.
- BASF. (2026, February 12). Safety data sheet: NPA 7613.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
